4-Oxopentanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53495. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-5(7)3-2-4-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVBCXHSPKJLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279907 | |
| Record name | 4-oxopentanenitrile | |
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Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927-56-0 | |
| Record name | Levulinonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927560 | |
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| Record name | Levulinonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53495 | |
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| Record name | Levulinonitrile | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-oxopentanenitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10279907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxopentanenitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVULINONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J7ZV6HR5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Oxopentanenitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Oxopentanenitrile, a bifunctional organic compound of interest in various chemical syntheses. This document consolidates key data, outlines a representative synthetic protocol, and illustrates the molecule's structure and a potential synthetic workflow.
Core Chemical and Physical Properties
This compound, also known as levulinonitrile or 3-acetylpropionitrile, is a ketone and a nitrile functional group-containing molecule.[1] Its chemical and physical properties are summarized in the table below. While experimental data for some properties are limited in publicly available literature, computed values from reliable databases are included to provide a comprehensive profile.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | [1] |
| Molecular Weight | 97.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 927-56-0 | [1] |
| SMILES | CC(=O)CCC#N | [1] |
| InChI Key | JFVBCXHSPKJLRP-UHFFFAOYSA-N | [1] |
| Boiling Point | Not available (experimental) | |
| Melting Point | Not available (experimental) | |
| Density | Not available (experimental) | |
| Solubility | Soluble in polar organic solvents (predicted) | |
| XLogP3-AA | -0.4 | [1] |
Chemical Structure and Identification
The structure of this compound consists of a five-carbon chain with a ketone group at the fourth carbon and a nitrile group at the first carbon.
Synthesis of this compound
Representative Experimental Protocol: Acylation of Acetonitrile (Conceptual)
This protocol describes a conceptual pathway for the synthesis of this compound via the acylation of the acetonitrile anion. Note: This is a generalized procedure and would require optimization for specific laboratory conditions.
Materials:
-
Acetonitrile
-
Strong, non-nucleophilic base (e.g., Sodium amide, Potassium tert-butoxide)
-
Acetylating agent (e.g., Ethyl acetate)
-
Anhydrous ethereal solvent (e.g., Diethyl ether, Tetrahydrofuran)
-
Aqueous acid solution (e.g., 1M HCl) for quenching
-
Organic solvent for extraction (e.g., Diethyl ether)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Anion Formation: Under an inert atmosphere (e.g., argon or nitrogen), a solution of acetonitrile in an anhydrous ethereal solvent is treated with a strong, non-nucleophilic base at a reduced temperature to form the acetonitrile anion.
-
Acylation: The acetylating agent is added dropwise to the solution containing the acetonitrile anion. The reaction mixture is stirred, allowing the nucleophilic anion to attack the electrophilic carbonyl of the acetylating agent.
-
Work-up and Purification: The reaction is quenched by the addition of an aqueous acid solution. The product is then extracted into an organic solvent. The organic layer is washed, dried over a drying agent, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Chemical Reactivity and Potential Applications
The reactivity of this compound is characterized by the presence of both a ketone and a nitrile functional group. The ketone carbonyl is susceptible to nucleophilic attack, and the α-hydrogens to the ketone are acidic, allowing for enolate formation and subsequent reactions. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. This bifunctionality makes it a potentially useful building block in organic synthesis for the construction of more complex molecules.
Safety and Hazard Information
This compound is classified as toxic if swallowed and may cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
3-Acetylpropionitrile CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Acetylpropionitrile, more systematically known as 4-oxopentanenitrile. Due to its bifunctional nature, possessing both a ketone and a nitrile group, this compound serves as a versatile intermediate in organic synthesis. This document consolidates its chemical and physical properties, synthesis methodologies, and available toxicological data. In light of limited direct biological data, potential metabolic pathways are proposed based on the established metabolism of ketones and nitriles. This guide is intended to be a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
3-Acetylpropionitrile, with the IUPAC name this compound, is a small organic molecule that holds significant potential as a building block in synthetic chemistry. Its key identifiers and physical properties are summarized below.
| Property | Value |
| CAS Number | 927-56-0 |
| Molecular Formula | C₅H₇NO |
| Molecular Weight | 97.12 g/mol |
| Synonyms | This compound, Levulinonitrile, 3-Acetylpropionitrile, Methyl 2-cyanoethyl ketone |
| Appearance | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Synthesis Protocols
While specific high-yielding synthesis protocols for this compound are not extensively detailed in the literature, a general and robust method involves the acylation of a nitrile anion. A representative experimental workflow is outlined below.
Experimental Workflow for Synthesis
Detailed Methodology
A common approach for the synthesis of β-ketonitriles, such as this compound, involves the nucleophilic acylation of a nitrile. The following is a generalized protocol:
-
Anion Formation: Acetonitrile is deprotonated at the α-carbon using a strong, non-nucleophilic base like sodium amide (NaNH₂) in an anhydrous aprotic solvent, such as diethyl ether, under an inert atmosphere (e.g., nitrogen or argon). This reaction is typically performed at reduced temperatures to control reactivity.
-
Acylation: An acylating agent, in this case, methyl acetate, is added to the solution containing the acetonitrile anion. The anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of the β-ketonitrile.
-
Work-up and Purification: The reaction is carefully quenched with an aqueous solution, such as dilute acid, to neutralize the remaining base. The product is then extracted from the aqueous phase using an organic solvent. The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Toxicological Profile
General Hazards of β-Ketonitriles:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: Can cause skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Safety Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Biological Activity and Signaling Pathways
There is a notable lack of specific research on the biological activities and signaling pathways directly modulated by this compound. However, the class of β-ketonitriles is recognized for its role as precursors in the synthesis of a wide array of biologically active heterocyclic compounds.[5][6][7][8][9] These synthesized molecules have shown potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The biological effects observed are therefore largely attributed to the more complex molecules derived from β-ketonitrile scaffolds rather than the parent compounds themselves.
Proposed Metabolic Pathways
In the absence of direct experimental data on the metabolism of this compound, a putative metabolic pathway can be proposed based on the known metabolic fates of its constituent functional groups: the ketone and the nitrile.
Proposed Metabolic Fate of this compound
Metabolism of the Ketone Group: The ketone group can undergo reduction to a secondary alcohol, a common metabolic transformation catalyzed by carbonyl reductases. This would yield 4-hydroxypentanenitrile.
Metabolism of the Nitrile Group: The nitrile group can be metabolized via hydrolysis to a carboxylic acid. This biotransformation can be catalyzed by nitrilase enzymes, resulting in the formation of 4-oxopentanoic acid, also known as levulinic acid. Levulinic acid is a known metabolite that can be further metabolized and enter central metabolic pathways such as the Krebs cycle.
It is important to emphasize that this proposed pathway is speculative and requires experimental validation. The actual metabolic fate of this compound in a biological system may be more complex and could involve a combination of these and other metabolic reactions.
Conclusion
3-Acetylpropionitrile (this compound) is a chemical intermediate with considerable utility in organic synthesis. While its direct biological effects are not well-documented, its chemical reactivity makes it a valuable precursor for the synthesis of potentially bioactive molecules. This guide has summarized the available technical information and provided a scientifically grounded, albeit speculative, overview of its potential metabolic fate. Further research is warranted to fully elucidate the toxicological and metabolic profiles of this compound.
References
- 1. This compound | C5H7NO | CID 225303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-3-oxopentanenitrile | C6H9NO | CID 10129921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of 4-Oxopentanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-oxopentanenitrile (C₅H₇NO), a molecule of interest in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for its characterization and use in research and development.
Spectroscopic Data Summary
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The data presented here is a compilation from publicly available spectral databases and chemical literature.
NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopic Data [1]
| Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |
| -C(=O)CH₃ | 2.23 | s | 3H |
| -CH₂- (adjacent to C=O) | 2.81 | t | 2H |
| -CH₂- (adjacent to C≡N) | 2.53 | t | 2H |
s = singlet, t = triplet
¹³C NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ ppm) |
| -C(=O)- | ~208 |
| -C≡N | ~120 |
| -CH₂- (adjacent to C=O) | ~30 |
| -CH₂- (adjacent to C≡N) | ~17 |
| -CH₃ | ~30 |
IR spectroscopy is utilized to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by strong absorption bands corresponding to the nitrile and ketone groups.[1]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | 2251 | Sharp, Medium |
| Ketone (C=O) | 1720 | Strong, Sharp |
| C-H Stretch | 3000 - 2850 | Medium |
| C-H Bend | 1465 - 1365 | Medium |
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, which helps in confirming its structure.[1]
| m/z | Ion |
| 97 | [M]⁺ (Molecular Ion) |
| 82 | [M-CH₃]⁺ |
| 54 | |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
The spectral width is set to cover a range of -2 to 12 ppm.
-
A pulse angle of 30-45 degrees is used.
-
The relaxation delay is set to 1-2 seconds.
-
A sufficient number of scans (typically 16-64) are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectral width is set to cover a range of 0 to 220 ppm.
-
Proton decoupling is employed to simplify the spectrum.
-
A pulse angle of 45 degrees is used.
-
The relaxation delay is set to 2-5 seconds.
-
A larger number of scans (typically 1024 or more) are acquired due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal of the FTIR spectrometer is ensured to be clean. A small amount of the liquid sample is placed directly onto the ATR crystal. Pressure is applied with the anvil to ensure good contact between the sample and the crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR setup is collected first. The sample spectrum is then collected over a range of 4000 to 400 cm⁻¹.
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms or HP-5ms) is used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: The program starts at a low temperature (e.g., 50 °C), holds for 1-2 minutes, then ramps at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A typical scan range is m/z 40-400.
-
-
Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion peak and characteristic fragment ions. This data is compared with spectral libraries for confirmation.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Gamma-Keto Nitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-keto nitriles are a class of organic compounds characterized by a ketone functional group at the gamma position relative to a nitrile group. This unique structural arrangement imparts a rich and versatile chemical reactivity, making them valuable intermediates in organic synthesis. Their importance is particularly pronounced in the field of medicinal chemistry and drug development, where they serve as key building blocks for a variety of biologically active molecules, including chiral gamma-lactones, which exhibit a wide range of therapeutic properties such as anticancer, antibiotic, antiviral, and antidepressant activities.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of gamma-keto nitriles, detailed experimental protocols for their synthesis and characterization, and a discussion of their reactivity and biological significance.
Physical Properties
Gamma-keto nitriles are typically colorless to pale yellow solids or liquids, with their physical state at room temperature being dependent on their molecular weight and the nature of their substituents.[2] The presence of both a polar ketone and a polar nitrile group results in these molecules having significant dipole moments.[3] Their solubility in water is generally moderate and decreases with increasing hydrocarbon chain length.
For ease of comparison, the following table summarizes the key physical properties of a selection of gamma-keto nitriles.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 4-Oxopentanenitrile | C₅H₇NO | 97.12 | - | - | - | |
| 4-Oxo-4-phenylbutanenitrile | C₁₀H₉NO | 159.18 | 73-75[4][5] | - | - | |
| 4-Oxohexanenitrile | C₆H₉NO | 111.14 | - | - | - | |
| 4-Methyl-5-oxohexanenitrile | C₇H₁₁NO | 125.17 | - | 115 (at 15 Torr)[6] | 0.948 (at 25 °C)[6] | |
| 4-Ethyl-5-oxohexanenitrile | C₈H₁₃NO | 139.19 | - | 90-93 (at 3 Torr)[7] | 0.9624 (at 20 °C)[7] | |
| 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanenitrile | ![]() | C₁₇H₁₅NO₂ | 265.31 | - | 465.3 (at 760 mmHg) | 1.139 |
| 4-(2-Amino-5-nitrophenyl)-4-oxo-2-phenylbutanenitrile | ![]() | C₁₆H₁₃N₃O₃ | 295.29 | 183.9-186.0 | - | - |
Chemical Properties and Reactivity
The chemical behavior of gamma-keto nitriles is dictated by the interplay between the electrophilic carbon of the nitrile group and the carbonyl carbon of the ketone. The electron-withdrawing nature of the nitrile group influences the reactivity of the rest of the molecule.
Acidity of α-Hydrogens
The hydrogens on the carbon atom alpha to the nitrile group are weakly acidic, with a pKa value of approximately 31.[7] The hydrogens on the carbon alpha to the ketone group are more acidic, with a pKa around 20, due to the ability of the carbonyl group to stabilize the resulting enolate anion through resonance.[7] This difference in acidity can be exploited in selective synthetic transformations.
Key Reactions of Gamma-Keto Nitriles
Gamma-keto nitriles undergo a variety of chemical transformations, making them versatile synthetic intermediates.
-
Reduction of the Ketone: The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride or through biocatalytic methods. This reaction is a critical step in the synthesis of chiral γ-hydroxy nitriles, which are precursors to biologically active γ-lactones.[1][8]
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, proceeding through an amide intermediate.[9] This transformation allows for the synthesis of gamma-keto acids.
-
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile to form an intermediate imine anion, which upon aqueous work-up, yields a ketone.[9][10]
-
Cyclization Reactions: The bifunctional nature of gamma-keto nitriles allows for intramolecular cyclization reactions to form various heterocyclic compounds. For instance, treatment of γ-hydroxy nitriles, obtained from the reduction of γ-keto nitriles, can lead to the formation of γ-lactones upon hydrolysis of the nitrile group.[1][8]
Experimental Protocols
General Synthesis of Gamma-Keto Nitriles
A common route for the synthesis of gamma-keto nitriles involves a four-step process starting from aldehydes.[1][8]
References
- 1. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED) - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Page loading... [guidechem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
4-Oxopentanenitrile: A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxopentanenitrile, also known as levulinonitrile or 3-acetylpropionitrile, is a bifunctional organic compound featuring both a ketone and a nitrile functional group. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds that are of significant interest in the pharmaceutical and agrochemical industries. This document provides a detailed overview of the discovery, history, chemical properties, and synthesis of this compound, tailored for a scientific audience.
Discovery and History
The precise first synthesis of this compound is not well-documented in easily accessible historical records. However, its discovery can be contextualized within the broader history of nitrile and β-ketonitrile chemistry. The journey into the world of nitriles began in 1782 when Carl Wilhelm Scheele first synthesized hydrogen cyanide, the simplest member of the nitrile family.[1][2] This was followed by the preparation of benzonitrile from benzoyl chloride and potassium cyanide by Friedrich Wöhler and Justus von Liebig in 1832, and Théophile-Jules Pelouze's synthesis of propionitrile in 1834.[2][3]
The development of synthetic methods for β-ketonitriles, the class of compounds to which this compound belongs, followed later. Early methods for the acylation of nitriles to form β-ketonitriles involved the use of strong bases such as sodium methoxide, sodium ethoxide, and sodium amide to generate a nitrile anion, which then reacts with an ester.[4] One of the notable early named reactions for nitrile synthesis is the Letts nitrile synthesis, discovered by Edmund A. Letts in 1872, which involves the reaction of aromatic carboxylic acids with metal thiocyanates.[5] Given these timelines, it is plausible that this compound was first synthesized in the late 19th or early 20th century, following the establishment of these fundamental synthetic methodologies.
In modern chemistry, the focus has shifted towards developing more efficient, safer, and environmentally friendly methods for the synthesis of β-ketonitriles, reflecting the principles of green chemistry.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions. Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C5H7NO |
| Molecular Weight | 97.11 g/mol |
| CAS Number | 927-56-0 |
| IUPAC Name | This compound |
| Synonyms | Levulinonitrile, 3-Acetylpropionitrile, 4-Oxovaleronitrile |
| Computed Boiling Point | Data not readily available |
| Computed Melting Point | Data not readily available |
| Computed Density | 0.989 g/cm³ |
| Solubility | Soluble in water and common organic solvents |
| InChI Key | JFVBCXHSPKJLRP-UHFFFAOYSA-N |
| SMILES | CC(=O)CCC#N |
(Data sourced from PubChem CID 225303)[6]
Experimental Protocols
The synthesis of this compound and related β-ketonitriles can be achieved through various methods. Below are detailed protocols for a traditional synthesis and a more modern, greener approach for a related compound.
Traditional Synthesis: Base-Catalyzed Acylation of a Nitrile
This protocol is a generalized procedure based on classical methods for synthesizing β-ketonitriles.
Reaction: Acetonitrile + Ethyl Acetate → this compound
Materials:
-
Sodium amide (NaNH2) or Potassium tert-butoxide (KOt-Bu)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetonitrile (CH3CN)
-
Ethyl acetate (CH3COOCH2CH3)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium amide (1.1 equivalents) and anhydrous diethyl ether.
-
The suspension is cooled to 0 °C in an ice bath.
-
Acetonitrile (1.0 equivalent) is added dropwise to the stirred suspension. The mixture is stirred for 1-2 hours at 0 °C to ensure the complete formation of the nitrile anion.
-
Ethyl acetate (1.0 equivalent) is then added dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of 1 M HCl until the solution is acidic.
-
The aqueous layer is separated and extracted three times with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield this compound.
Modern Green Synthesis: Solvent-Free Grinding for 2,2-Dimethyl-4-oxopentanenitrile
This protocol illustrates a sustainable approach to the synthesis of a related β-ketonitrile, minimizing solvent waste and harsh reagents.[1]
Reaction: Isobutyronitrile + Methyl vinyl ketone → 2,2-Dimethyl-4-oxopentanenitrile
Materials:
-
Isobutyronitrile
-
Methyl vinyl ketone
-
Anhydrous, powdered Potassium carbonate (K2CO3)
-
Mortar and pestle or a ball mill
-
Diethyl ether (for extraction)
Procedure:
-
In a mortar, add potassium carbonate (0.2 equivalents) and isobutyronitrile (1.0 equivalent).
-
Grind the mixture for 2-3 minutes to activate the potassium carbonate.
-
Add methyl vinyl ketone (1.0 equivalent) to the mortar.
-
Grind the reaction mixture vigorously for 15-30 minutes at room temperature. The mixture may become a paste or a solid.
-
Monitor the reaction progress by taking a small sample and analyzing it by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, add diethyl ether (20 mL) to the mortar and triturate the solid.
-
Filter the mixture to remove the potassium carbonate.
-
Wash the solid with additional diethyl ether (2 x 10 mL).
-
Combine the ether filtrates and concentrate under reduced pressure to obtain the crude 2,2-dimethyl-4-oxopentanenitrile.
Synthetic Workflow and Applications
The general synthetic approach to β-ketonitriles like this compound via nitrile acylation is a cornerstone reaction in organic synthesis. The following diagram illustrates this fundamental workflow.
Caption: Generalized workflow for the synthesis of this compound.
The bifunctional nature of this compound makes it a valuable precursor for a variety of more complex molecules. The ketone functionality can undergo reactions such as reduction, Grignard addition, and Wittig reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This dual reactivity is particularly useful in the synthesis of heterocyclic compounds like pyrazoles, pyrimidines, and pyridines, which are common scaffolds in pharmaceuticals and agrochemicals.
Conclusion
This compound is a significant chemical intermediate with a rich, albeit not precisely documented, history rooted in the fundamental discoveries of nitrile chemistry. Its synthesis has evolved from traditional methods requiring harsh reagents to more modern, sustainable approaches. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis, highlighting the enduring importance of this versatile molecule.
References
- 1. aureliaglovescanada.com [aureliaglovescanada.com]
- 2. newworldencyclopedia.org [newworldencyclopedia.org]
- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Letts nitrile synthesis - Wikipedia [en.wikipedia.org]
- 6. This compound | C5H7NO | CID 225303 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synonyms and alternative names for 4-Oxopentanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Oxopentanenitrile, a bifunctional organic compound of interest in chemical synthesis. This document consolidates available data on its synonyms, chemical and physical properties, synthesis, and potential applications, with a focus on providing a resource for professionals in research and development.
Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and databases. A comprehensive list of these synonyms is provided below to aid in literature searches and substance identification.[1]
| IUPAC Name | This compound[1] |
| CAS Number | 927-56-0[1] |
| Common Synonyms | Levulinonitrile[1] |
| 4-Oxovaleronitrile[1] | |
| 3-Acetylpropionitrile[1] | |
| Levulinic acid nitrile[1] | |
| Methyl 2-cyanoethyl ketone[1] | |
| Cyanoethyl methyl ketone[1] | |
| Systematic & Other Names | pentanenitrile, 4-oxo-[1] |
| Levulonitrile[1] | |
| NSC-14520[1] | |
| NSC-53495[1] |
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Much of the publicly available data is computed, as indicated.
| Property | Value | Source |
| Molecular Formula | C5H7NO | PubChem[1] |
| Molecular Weight | 97.12 g/mol | PubChem[1] |
| Appearance | Liquid (Predicted) | --- |
| Boiling Point | Not available | --- |
| Melting Point | Not available | --- |
| Density | Not available | --- |
| Solubility | Not available | --- |
| InChI | InChI=1S/C5H7NO/c1-5(7)3-2-4-6/h2-3H2,1H3 | PubChem[1] |
| InChIKey | JFVBCXHSPKJLRP-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC(=O)CCC#N | PubChem[1] |
Synthesis of this compound
A plausible synthetic route to this compound is the Michael addition of cyanide to methyl vinyl ketone. This reaction is typically base-catalyzed.
Generalized Experimental Protocol: Michael Addition
Materials:
-
Methyl vinyl ketone
-
A cyanide source (e.g., sodium cyanide or potassium cyanide)
-
A suitable solvent (e.g., ethanol, water, or a biphasic system)
-
A phase-transfer catalyst (if using a biphasic system, e.g., a quaternary ammonium salt)
-
Acid for workup (e.g., dilute hydrochloric acid)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a solution of the cyanide source in a suitable solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Michael Acceptor: Methyl vinyl ketone is added dropwise to the cyanide solution at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.
-
Workup: The reaction mixture is carefully quenched with an acidic solution to neutralize the excess base and protonate the product.
-
Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation.
Applications in Research and Drug Development
There is limited direct information in the scientific literature regarding the specific use of this compound in drug development or its interaction with biological signaling pathways. However, its bifunctional nature, possessing both a ketone and a nitrile group, makes it a potentially versatile intermediate in organic synthesis.
Ketonitriles are known precursors for a variety of heterocyclic compounds, which are common scaffolds in many pharmaceutical agents.[2] The ketone moiety can undergo reactions such as condensation with hydrazines to form pyrazoles, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for molecular elaboration.
While no specific signaling pathways involving this compound have been identified, its potential role as a synthetic building block for bioactive molecules remains an area for further exploration by researchers in medicinal chemistry and drug discovery.
Safety and Handling
This compound is classified as a hazardous substance. The following information is based on available safety data.
Hazard Statements:
-
Toxic if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Do not eat, drink, or smoke when handling this substance.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
Inhalation: Move the person to fresh air.
-
In all cases of exposure, seek immediate medical attention.
-
-
Disposal: Dispose of this chemical and its container in accordance with local, state, and federal regulations.
Spectral Data
Experimental spectral data for this compound is not widely available in public databases. However, predicted spectral data can be useful for preliminary identification.
Predicted ¹H NMR Spectrum:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.2 | Singlet | 3H | -C(=O)CH₃ |
| ~2.8 | Triplet | 2H | -CH₂- adjacent to C=O |
| ~2.5 | Triplet | 2H | -CH₂- adjacent to CN |
Predicted ¹³C NMR Spectrum:
| Chemical Shift (ppm) | Assignment |
| ~208 | C=O |
| ~120 | C≡N |
| ~40 | -CH₂- adjacent to C=O |
| ~30 | -C(=O)CH₃ |
| ~15 | -CH₂- adjacent to CN |
Predicted Infrared (IR) Spectrum:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2250 | C≡N stretch (nitrile) |
| ~1715 | C=O stretch (ketone) |
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional safety guidance and experimental validation. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
In-Depth Technical Guide to 4-Oxopentanenitrile: Safety Data and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of 4-Oxopentanenitrile (also known as levulinonitrile or 4-oxovaleronitrile), CAS Number 927-56-0. The information is intended to support risk assessment and the implementation of safe laboratory and drug development practices.
Core Safety and Hazard Information
This compound is a chemical compound with significant health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and causes skin and serious eye irritation.[1]
GHS Hazard and Precautionary Statements
A summary of the GHS hazard (H) and precautionary (P) statements for this compound is provided in the table below.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Skull and crossbones | Danger | H301: Toxic if swallowed |
| Acute Toxicity, Oral (Category 4) | Exclamation mark | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | Exclamation mark | Warning | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation (Category 2) | Exclamation mark | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | Exclamation mark | Warning | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | Exclamation mark | Warning | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Exclamation mark | Warning | H335: May cause respiratory irritation |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P310, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501.
Physicochemical and Toxicological Data
Physical and Chemical Properties
While some sources indicate that this compound is a liquid at room temperature, a complete set of experimentally verified physical and chemical properties is not consistently available. The following table summarizes the available data.
| Property | Value | Source |
| Molecular Formula | C5H7NO | [1][2][3][4] |
| Molecular Weight | 97.12 g/mol | [1][2][3][4] |
| CAS Number | 927-56-0 | [1][3][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | Levulinonitrile, 4-oxovaleronitrile, 3-Acetylpropionitrile | [1] |
| Physical Form | Liquid | |
| Storage Temperature | Room Temperature |
Toxicological Data
Experimental Protocols and Handling
Detailed experimental protocols for the handling and use of this compound are not widely published. However, based on its classification as a hazardous substance, the following general procedures for handling β-ketonitriles should be strictly adhered to.
General Handling and Storage
-
Engineering Controls : All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Body Protection : A lab coat or chemical-resistant apron is required.
-
-
Handling : Avoid direct contact with skin and eyes. Do not inhale vapors or mists. Prevent the formation of aerosols.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Spill and Emergency Procedures
-
Small Spills : Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills : Evacuate the area and prevent entry. Contact emergency services.
-
First Aid :
-
In case of skin contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled : Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed : Immediately call a poison center or doctor. Do NOT induce vomiting.
-
Potential Toxicological Pathways
Specific studies on the signaling pathways affected by this compound are not available. However, the toxicity of aliphatic nitriles is generally attributed to their in-vivo metabolism, which can release cyanide.
Metabolic Activation and Cyanide Release
The probable metabolic pathway for this compound involves cytochrome P450-mediated oxidation at the carbon atom adjacent to the nitrile group. This leads to the formation of an unstable cyanohydrin, which can then decompose to release a cyanide ion and the corresponding ketone.
Caption: Probable metabolic pathway of this compound leading to cyanide release.
Cellular Toxicity of Cyanide
The released cyanide ion is a potent inhibitor of cellular respiration. It binds to the ferric iron in cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition blocks the utilization of oxygen, leading to cytotoxic hypoxia and a rapid decrease in ATP production.
Caption: Mechanism of cyanide-induced cellular toxicity via inhibition of cellular respiration.
Workflow for Safe Handling and Experimentation
The following diagram outlines a logical workflow for researchers planning to work with this compound.
Caption: A logical workflow for the safe handling of this compound in a research setting.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling any chemical.
References
Commercial Availability and Suppliers of Levulinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levulinonitrile, systematically known as 4-oxopentanenitrile (CAS No. 927-56-0), is a bifunctional molecule containing both a ketone and a nitrile group. This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds, which are foundational scaffolds in many pharmaceutical and agrochemical agents. This technical guide provides an in-depth overview of the commercial availability of Levulinonitrile, its suppliers, a detailed synthesis protocol, and an experimental example of its application in heterocyclic synthesis.
Commercial Availability and Suppliers
Levulinonitrile is commercially available from a number of chemical suppliers, primarily catering to the research and development market. It is typically sold in quantities ranging from milligrams to several grams with purities generally exceeding 95%. The compound is often listed under its systematic name, this compound. Below is a summary of key suppliers and their typical product offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 927-56-0 | ≥95% | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g |
| Molport | This compound | 927-56-0 | 95% | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g |
| BLD Pharm | This compound | 927-56-0 | >95% | Inquire for quantities |
| Thoreauchem | This compound | 927-56-0 | >95% | Inquire for quantities |
Note: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.
Synthesis of Levulinonitrile
A direct method for the synthesis of Levulinonitrile involves the acid-nitrile exchange reaction. This process converts a carboxylic acid into a nitrile using a nitrile as both the reagent and the solvent under high temperature and pressure conditions.
Synthesis Workflow
The following diagram illustrates the synthesis of Levulinonitrile from Levulinic acid.
Caption: Synthesis of Levulinonitrile from Levulinic Acid.
Experimental Protocol: Synthesis of Levulinonitrile
Based on the acid-nitrile exchange reaction principle. [1]
Materials:
-
Levulinic acid
-
Acetonitrile (reagent and solvent grade)
-
High-pressure continuous flow reactor system
Procedure:
-
A solution of Levulinic acid in acetonitrile is prepared.
-
The solution is pumped into a high-pressure, high-temperature continuous flow reactor.
-
The reaction is conducted under supercritical acetonitrile conditions, typically at a temperature of 350°C and a pressure of 65 bar.
-
The residence time in the reactor is maintained for approximately 25 minutes to ensure complete conversion.
-
The product stream exiting the reactor, containing Levulinonitrile and acetic acid, is cooled and depressurized.
-
The Levulinonitrile is then isolated from the acetic acid and unreacted starting materials by distillation. An isolated yield of approximately 85% can be expected.
Application in Heterocyclic Synthesis: Preparation of 5-Amino-3-methyl-1H-pyrazole
Levulinonitrile, as a β-ketonitrile, is a versatile precursor for the synthesis of 5-aminopyrazole derivatives. The reaction proceeds via a condensation reaction with hydrazine.
Experimental Workflow
The diagram below outlines the key steps in the synthesis of 5-Amino-3-methyl-1H-pyrazole from Levulinonitrile.
Caption: Synthesis of a 5-aminopyrazole from Levulinonitrile.
Experimental Protocol: Synthesis of 5-Amino-3-methyl-1H-pyrazole
This is a representative protocol for the synthesis of 5-aminopyrazoles from β-ketonitriles. [2]
Materials:
-
Levulinonitrile (this compound)
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve Levulinonitrile in a suitable solvent such as ethanol.
-
To this solution, add a molar equivalent of hydrazine hydrate.
-
The reaction mixture is then heated to reflux for a period of 2 to 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The initial step involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the Levulinonitrile to form a hydrazone intermediate.[2]
-
The subsequent step is an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon.[2]
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent to yield the 5-Amino-3-methyl-1H-pyrazole.
References
Theoretical Reactivity of 4-Oxopentanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxopentanenitrile, also known as levulinonitrile, is a bifunctional molecule incorporating both a ketone and a nitrile group. This unique structural arrangement imparts a versatile reactivity profile, making it a molecule of significant interest in organic synthesis and as a potential building block in drug discovery. This technical guide provides a comprehensive theoretical overview of the reactivity of this compound, drawing upon established principles of computational chemistry and analogous reactivity studies of related keto-nitriles. The document details predicted reactivity at its key functional sites, outlines hypothetical experimental and computational protocols for its study, and presents visual workflows and reaction mechanisms to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound (C₅H₇NO) is a molecule possessing two key reactive centers: the electrophilic carbon of the carbonyl group and the electrophilic carbon of the nitrile group.[1] The spatial separation of these groups suggests that they can undergo reactions either independently or in a concerted fashion, leading to a diverse array of potential products. Understanding the relative reactivity of these sites is crucial for predicting reaction outcomes and designing synthetic pathways. While specific theoretical studies on this compound are not extensively available in the current literature, its reactivity can be inferred from computational studies on similar aliphatic nitriles and ketones.[2][3] Theoretical methods, particularly Density Functional Theory (DFT), provide a powerful tool for elucidating the electronic structure and predicting the reactivity of such molecules.[4]
Theoretical Reactivity Analysis
The reactivity of this compound is dictated by the electronic properties of its carbonyl and nitrile functionalities. Computational methods can be employed to predict the most likely sites for nucleophilic and electrophilic attack.
Frontier Molecular Orbital (FMO) Analysis
A qualitative understanding of reactivity can be gained by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the LUMO is expected to be localized on the carbon atoms of both the carbonyl and nitrile groups, indicating their susceptibility to nucleophilic attack. The HOMO, conversely, would likely be centered on the oxygen and nitrogen atoms, suggesting these as potential sites for electrophilic or protonation events.
Reactivity Descriptors
Quantitative insights into the local reactivity of this compound can be obtained through the calculation of reactivity descriptors derived from conceptual DFT. These descriptors help in pinpointing the most reactive atoms within the molecule.
-
Fukui Functions (f(r)) : These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. The Fukui function f+(r) identifies sites susceptible to nucleophilic attack, while f-(r) points to sites prone to electrophilic attack. For this compound, the carbon atoms of the carbonyl and nitrile groups are expected to have the largest f+(r) values.
-
Dual Descriptor (Δf(r)) : This descriptor provides a more precise indication of nucleophilic and electrophilic sites. A positive value of Δf(r) indicates an electrophilic site, while a negative value signifies a nucleophilic site.
The following table summarizes the expected reactivity at the key atomic sites of this compound based on general principles of organic chemistry and theoretical studies of related molecules.
| Atom | Position | Predicted Reactivity | Theoretical Justification |
| C4 | Carbonyl Carbon | Electrophilic | High positive partial charge, significant LUMO coefficient, high f+(r) value. |
| O | Carbonyl Oxygen | Nucleophilic, Basic | High negative partial charge, significant HOMO coefficient, potential protonation site. |
| C1 | Nitrile Carbon | Electrophilic | High positive partial charge, significant LUMO coefficient, high f+(r) value. |
| N | Nitrile Nitrogen | Nucleophilic, Basic | High negative partial charge, significant HOMO coefficient, potential protonation site. |
| C3, C5 | α-Carbons | Acidic Protons | Protons adjacent to the carbonyl group can be abstracted by a base to form an enolate. |
Predicted Reaction Pathways
Based on the theoretical reactivity analysis, several key reaction pathways can be predicted for this compound.
Nucleophilic Addition to the Carbonyl Group
The carbonyl carbon is a primary site for nucleophilic attack. This can lead to the formation of alcohols (via reduction), cyanohydrins, or imines, depending on the nucleophile used. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Nucleophilic Addition to the Nitrile Group
The nitrile carbon is also susceptible to nucleophilic attack, although it is generally less reactive than the carbonyl carbon.[2] Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile group to form imine anions, which can be subsequently hydrolyzed to ketones.
Cycloaddition Reactions
The nitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively.[5][6] These reactions are often studied computationally using DFT to determine the regioselectivity and activation barriers.[4]
Experimental and Computational Protocols
To validate the theoretical predictions and further explore the reactivity of this compound, a combined experimental and computational approach is recommended.
General Experimental Protocol for Nucleophilic Addition
The following is a generalized protocol for the nucleophilic addition to this compound, which can be adapted for various nucleophiles.
-
Reaction Setup : A solution of this compound in a suitable anhydrous solvent (e.g., THF, diethyl ether) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition : The nucleophile (e.g., Grignard reagent, organolithium, or a solution of the nucleophile with a catalyst) is added dropwise to the stirred solution of this compound at a controlled temperature (e.g., 0 °C or -78 °C).
-
Reaction Monitoring : The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up : Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution). The product is then extracted into an organic solvent, and the organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
Purification : The crude product is purified by column chromatography, distillation, or recrystallization to yield the pure addition product.
Computational Protocol for Reactivity Analysis
A detailed computational study of the reactivity of this compound can be performed using the following DFT-based protocol.
Protocol Details:
-
Software : A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.[5]
-
Methodology :
-
Geometry Optimization : The molecular geometry of this compound is optimized using a DFT functional, such as B3LYP, with a suitable basis set like 6-31G(d).
-
Frequency Analysis : Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Reactivity Descriptors : Natural Bond Orbital (NBO) or Hirshfeld population analysis is performed to calculate atomic charges. Fukui functions and the dual descriptor are then calculated to identify the most reactive sites.
-
Reaction Pathway Analysis : For specific reactions (e.g., nucleophilic addition, cycloaddition), the transition state (TS) geometry is located using methods like the Berny algorithm or a quadratic synchronous transit (QST) approach. Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that the located TS connects the reactants and products.
-
Energetics : Single-point energy calculations at a higher level of theory (e.g., M06-2X with a larger basis set like def2-TZVP) are performed on the optimized geometries of reactants, transition states, and products to obtain accurate activation energies and reaction enthalpies.
-
Applications in Drug Development
The versatile reactivity of this compound makes it an attractive scaffold for the synthesis of novel bioactive molecules. The nitrile group can act as a bioisostere for other functional groups or as a warhead for covalent inhibitors.[3] The ketone functionality allows for the introduction of various substituents through nucleophilic addition or condensation reactions, enabling the exploration of a broad chemical space. A thorough understanding of its reactivity through theoretical studies can guide the design of synthetic routes to novel drug candidates and help in predicting their metabolic fate.
Conclusion
While direct experimental and theoretical studies on the reactivity of this compound are limited, a comprehensive understanding of its chemical behavior can be constructed through the application of established theoretical principles and by drawing analogies from related keto-nitrile systems. This guide provides a foundational framework for researchers and drug development professionals to explore the rich chemistry of this bifunctional molecule. The outlined theoretical predictions, reaction pathways, and computational protocols serve as a starting point for further investigation into the synthetic utility and potential applications of this compound. The synergy between computational modeling and experimental validation will be paramount in unlocking the full potential of this versatile chemical entity.
References
- 1. This compound | C5H7NO | CID 225303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ch20 : RCONH2 to other derivatives [chem.ucalgary.ca]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Chemistry of γ-Keto Nitriles: A Comprehensive Technical Guide for Researchers
Introduction to γ-Keto Nitriles
γ-Keto nitriles are a class of bifunctional organic compounds characterized by the presence of a ketone group at the γ-position relative to a nitrile (cyano) group. This unique structural arrangement imparts a rich and versatile chemistry, making them highly valuable intermediates in organic synthesis. The electrophilic nature of the carbonyl carbon and the diverse reactivity of the nitrile moiety allow for a wide range of chemical transformations. These compounds serve as crucial precursors for the synthesis of various heterocyclic systems and biologically active molecules, particularly chiral γ-lactones, which exhibit a broad spectrum of medicinal properties, including anticancer, antibiotic, antiviral, and antidepressant activities.[1] The prochiral nature of the ketone in γ-keto nitriles also presents an opportunity for stereoselective reductions, enabling access to enantiomerically pure compounds of significant interest in drug development.[2]
Synthesis of γ-Keto Nitriles
The synthesis of γ-keto nitriles can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency. Key methods include multi-step syntheses originating from aldehydes, photocatalytic reactions, and oxidative coupling strategies.
Multi-Step Synthesis from Aldehydes
A common and adaptable method for the synthesis of γ-keto nitriles involves a four-step sequence starting from readily available aldehydes.[1][2] This approach provides a systematic way to construct the γ-keto nitrile backbone and is amenable to the preparation of a diverse library of both alkyl and aryl substituted derivatives.
Experimental Protocol: Four-Step Synthesis of γ-Keto Nitriles from Aldehydes [1][2]
This protocol outlines a general procedure for the multi-step synthesis of γ-keto nitriles.
Step 1: Synthesis of the Aldol Adduct
-
To a solution of the starting aldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a solution of lithium diisopropylamide (LDA) (1.1 eq) at -78 °C under an inert atmosphere.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add a second aldehyde (1.0 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the aldol adduct.
Step 2: Oxidation to the Enone
-
Dissolve the aldol adduct (1.0 eq) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the enone.
Step 3: Michael Addition of Cyanide
-
To a solution of the enone (1.0 eq) in a protic solvent like ethanol, add sodium cyanide (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Neutralize the reaction with a dilute acid (e.g., 1 M HCl) and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product via column chromatography to obtain the γ-keto nitrile.
Step 4: Hydrolysis of the Nitrile to γ-Lactone (Optional)
-
The purified γ-keto nitrile can be subjected to acidic or basic hydrolysis to yield the corresponding γ-lactone. For example, refluxing in a mixture of concentrated HCl and water, followed by extraction and purification.
Table 1: Representative Yields for the Synthesis of γ-Keto Nitriles
| Starting Aldehyde | Michael Acceptor | Product | Yield (%) | Reference |
| Benzaldehyde | Acrylonitrile | 4-Oxo-4-phenylbutanenitrile | 85-95 | [2] |
| 4-Methoxybenzaldehyde | Acrylonitrile | 4-(4-Methoxyphenyl)-4-oxobutanenitrile | 92 | [2] |
| Cyclohexanecarboxaldehyde | Acrylonitrile | 4-Cyclohexyl-4-oxobutanenitrile | 88 | [2] |
| Propanal | Acrylonitrile | 4-Oxoheptanenitrile | 80 | [2] |
Photocatalytic Intermolecular Stetter Reaction
A green and efficient alternative for the synthesis of γ-keto nitriles is the photocatalytic intermolecular Stetter reaction. This method utilizes a photocatalyst, such as copper supported on graphitic carbon nitride (Cu@g-C3N4), under visible light irradiation to facilitate the C(sp²)–H activation of aldehydes and their subsequent addition to activated alkenes like acrylonitrile.[2] This approach is characterized by its operational simplicity, ambient reaction conditions, and use of water as a solvent, making it an environmentally benign process.[2]
Experimental Protocol: Photocatalytic Stetter Reaction for γ-Keto Nitrile Synthesis [2]
-
In a reaction vessel, suspend the Cu@g-C3N4 photocatalyst (5 mol%) in a mixture of water and an organic co-solvent (e.g., acetonitrile).
-
Add the aldehyde (1.0 eq) and acrylonitrile (1.5 eq) to the suspension.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature for 4-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired γ-keto nitrile.
Reactivity and Synthetic Applications
The dual functionality of γ-keto nitriles makes them versatile building blocks for a variety of more complex molecules. The ketone can undergo nucleophilic addition, reduction, or condensation reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions.
Conversion to Chiral γ-Lactones
A primary application of γ-keto nitriles is their conversion to chiral γ-hydroxy nitriles and subsequently to chiral γ-lactones.[1] The prochiral ketone can be stereoselectively reduced using biocatalysts, such as ketoreductases from the short-chain dehydrogenase/reductase (SDR) family.[1][2] The resulting enantiomerically enriched γ-hydroxy nitrile can then be hydrolyzed and cyclized to form the corresponding chiral γ-lactone.
Experimental Protocol: Biocatalytic Reduction of γ-Keto Nitriles [1][2]
-
Prepare a culture of a suitable microorganism expressing a ketoreductase (e.g., E. coli harboring a plasmid with the gene for a specific ketoreductase).
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing a co-factor regeneration system (e.g., glucose and glucose dehydrogenase), add the γ-keto nitrile substrate.
-
Initiate the reaction by adding the whole cells or the purified enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the progress of the reduction by chiral HPLC or GC.
-
Once the desired conversion is reached, extract the product with an organic solvent.
-
Purify the resulting γ-hydroxy nitrile by chromatography.
Characterization of γ-Keto Nitriles
The structure of γ-keto nitriles is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for 4-Oxo-4-phenylbutanenitrile
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.99 (d, J = 7.6 Hz, 2H), 7.62 (t, J = 7.4 Hz, 1H), 7.50 (t, J = 7.6 Hz, 2H), 3.35 (t, J = 6.8 Hz, 2H), 2.88 (t, J = 6.8 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.8, 136.3, 133.8, 128.8, 128.1, 119.2, 34.5, 17.6 |
| IR (KBr, cm⁻¹) | ν: 2250 (C≡N), 1685 (C=O), 1597, 1448, 750, 690 |
| Mass Spec (EI) | m/z (%): 159 (M⁺, 25), 105 (100), 77 (50) |
Biological Significance and Applications in Drug Discovery
While γ-keto nitriles themselves are primarily valued as synthetic intermediates, their derivatives, particularly γ-lactones, possess significant biological activities. γ-Butyrolactones are found in numerous natural products and have been developed as drugs for a wide range of therapeutic areas.[3] The introduction of a nitrile group is a recognized strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates.[4] For instance, γ-keto nitriles can serve as precursors for compounds that act as enzyme inhibitors, where the nitrile group may interact with active site residues.[5]
Table 3: Anticancer Activity of Representative γ-Butyrolactones
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A synthetic α-methylene-γ-butyrolactone derivative | P-388 leukemia | >10 | [6] |
| A spiro methylene lactone of 5-iodo-N-methylisatin | P-388 leukemia | 1.8 | [6] |
| A synthetic α-(aminomethyl)-γ-butyrolactone | Panc-1 (pancreatic) | ~5-10 | [7] |
| Parthenolide | MCF-7 (breast) | 7.5 | [8] |
Note: The table presents a selection of data for γ-butyrolactones to illustrate their potential anticancer activity. Direct IC₅₀ values for γ-lactones explicitly synthesized from a corresponding γ-keto nitrile are often embedded within broader studies and require specific literature deep dives.
Signaling Pathways and Experimental Workflows
The development of drugs based on γ-keto nitrile derivatives often involves understanding their interaction with specific cellular signaling pathways. For example, some natural product γ-lactones have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival.
Below are diagrams generated using the DOT language to visualize key workflows and relationships in the chemistry of γ-keto nitriles.
Caption: General synthetic workflow from aldehydes to γ-lactones via γ-keto nitriles.
Caption: Biocatalytic reduction of a γ-keto nitrile to a chiral γ-hydroxy nitrile.
Conclusion
γ-Keto nitriles represent a versatile and powerful class of synthetic intermediates. Their accessibility through various synthetic routes, coupled with the rich reactivity of their constituent functional groups, provides chemists with a valuable platform for the construction of complex and biologically important molecules. The ability to stereoselectively transform the ketone functionality opens the door to the asymmetric synthesis of chiral γ-lactones, a privileged scaffold in medicinal chemistry. As the demand for novel therapeutics continues to grow, the strategic application of γ-keto nitrile chemistry will undoubtedly play an increasingly important role in the discovery and development of new drugs.
References
- 1. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures | MDPI [mdpi.com]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Azido derivatives of sesquiterpene lactones: Synthesis, anticancer proliferation, and chemistry of nitrogen-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]
4-Oxopentanenitrile as a building block in organic synthesis
Key Reactions and Synthetic Applications
4-Oxopentanenitrile serves as a versatile precursor for a variety of important organic transformations. Its ketone and nitrile functionalities can be selectively or simultaneously transformed to generate a wide array of acyclic and heterocyclic structures.
Hydrogenation
The nitrile and ketone groups of this compound can be selectively or fully reduced. Catalytic hydrogenation is a common method for these transformations.
This procedure outlines the complete reduction of both the nitrile and ketone functionalities.
Materials:
-
This compound
-
Raney Nickel (catalyst)
-
Ethanol (solvent)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
A high-pressure autoclave is charged with a solution of this compound (1 equivalent) in ethanol.
-
A catalytic amount of Raney Nickel (typically 5-10% by weight of the substrate) is carefully added to the solution under an inert atmosphere.
-
The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.
-
The reaction mixture is stirred vigorously and heated to a temperature of 80-100°C under a hydrogen pressure of 50-100 atm.
-
The reaction progress is monitored by the cessation of hydrogen uptake.
-
After completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst should be kept wet with solvent to prevent ignition.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude 4-aminopentan-1-ol.
-
Purification can be achieved by distillation under reduced pressure.
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) |
| Raney Nickel | 50-100 | 80-100 | Ethanol | >90 |
| Rh/Al₂O₃ | 50-80 | 70-90 | Methanol | High |
Table 3: Typical Conditions for the Hydrogenation of this compound. (Note: Yields are typical for the hydrogenation of γ-ketonitriles and may vary for this compound).
Reductive Amination
The ketone functionality of this compound can undergo reductive amination with ammonia or primary amines to introduce a new amino group, leading to the formation of diamines or amino alcohols after subsequent reduction of the nitrile.
This protocol describes the reaction of this compound with a primary amine followed by reduction.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (solvent)
-
Acetic acid (catalyst)
Procedure:
-
To a solution of this compound (1 equivalent) and the primary amine (1.1 equivalents) in methanol, a catalytic amount of acetic acid is added.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is basified with a suitable base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Amine | Reducing Agent | Solvent | Yield (%) |
| Ammonia | H₂/Raney Ni | Methanol | Good |
| Aniline | NaBH₃CN | Methanol | 70-85 |
| Benzylamine | NaBH(OAc)₃ | Dichloromethane | 75-90 |
Table 4: Typical Conditions for the Reductive Amination of this compound. (Note: Yields are typical for γ-ketonitriles and may vary).
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrroles and pyridines.
The Paal-Knorr synthesis provides a straightforward method for the preparation of substituted pyrroles from γ-dicarbonyl compounds. This compound can be transformed into a 1,4-dicarbonyl compound, which can then undergo cyclization with an amine. A more direct approach involves the intramolecular cyclization of the corresponding γ-amino ketone formed in situ.
This protocol describes a general procedure for the synthesis of N-substituted 2,5-dimethylpyrroles from a 1,4-diketone precursor derived from this compound.
Materials:
-
1,4-Diketone (derived from this compound)
-
Primary amine or Ammonium acetate
-
Ethanol or Acetic acid (solvent)
Procedure:
-
The 1,4-diketone (1 equivalent) and the primary amine (1.1 equivalents) or ammonium acetate (excess) are dissolved in ethanol or acetic acid.
-
The reaction mixture is heated to reflux for 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude pyrrole derivative can be purified by column chromatography or distillation.
| Amine | Solvent | Temperature (°C) | Yield (%) |
| Ammonium Acetate | Acetic Acid | 118 | 80-90 |
| Aniline | Ethanol | 78 | 75-85 |
| Benzylamine | Ethanol | 78 | 80-90 |
Table 5: Typical Conditions for Paal-Knorr Pyrrole Synthesis from 1,4-Diketones.
Substituted pyridines can be synthesized from this compound through cyclocondensation reactions, often involving a nitrogen source like ammonia. The reaction typically proceeds via the formation of a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine.
This protocol outlines a general procedure for the synthesis of substituted pyridines from a 1,5-dicarbonyl precursor that can be conceptually derived from this compound.
Materials:
-
1,5-Dicarbonyl compound
-
Ammonium acetate
-
Acetic acid (solvent)
Procedure:
-
A mixture of the 1,5-dicarbonyl compound (1 equivalent) and a large excess of ammonium acetate is heated in glacial acetic acid.
-
The reaction is refluxed for several hours, with the progress monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-water.
-
The mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with water, dried over a suitable drying agent, and concentrated.
-
The resulting pyridine derivative can be purified by distillation or chromatography.
Applications in Pharmaceutical and Natural Product Synthesis
The versatility of this compound and its derivatives makes them attractive starting materials in the synthesis of complex molecules with biological activity.
-
Pharmaceutical Intermediates: The pyrrole and pyridine scaffolds accessible from this compound are core structures in numerous pharmaceuticals. For instance, substituted pyrroles are found in anti-inflammatory drugs, while the pyridine ring is a key component of various therapeutic agents.
-
Natural Product Synthesis: The ability to construct functionalized carbocyclic and heterocyclic rings from this compound provides synthetic routes to various natural products and their analogues.
While specific examples of blockbuster drugs directly synthesized from this compound are not prominently documented, its role as a versatile building block for creating libraries of bioactive compounds for drug discovery is of significant interest to the pharmaceutical industry.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to important intermediates and complex molecular architectures. The synthetic routes to key acyclic and heterocyclic compounds outlined in this guide, supported by detailed experimental protocols and quantitative data, highlight the practical utility of this compound for researchers, scientists, and drug development professionals. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.
Methodological & Application
Experimental Protocols for the Reduction of Levulinonitrile
For Researchers, Scientists, and Drug Development Professionals
Application Note
Levulinonitrile (4-oxopentanenitrile) is a versatile bifunctional molecule incorporating both a ketone and a nitrile group. Its reduction offers pathways to a variety of valuable chemicals, including 5-aminopentanoic acid, a precursor to nylon-5, and other amino alcohols and cyclic compounds. The selective reduction of either the ketone or the nitrile functionality, or the simultaneous reduction of both, presents a significant synthetic challenge that requires careful selection of reagents and reaction conditions. This document outlines various experimental protocols for the reduction of levulinonitrile, providing detailed methodologies and a comparative analysis of different approaches.
Reaction Pathways for the Reduction of Levulinonitrile
The reduction of levulinonitrile can proceed through several distinct pathways, depending on the desired end product and the chosen reductive strategy. The primary pathways include:
-
Reduction of the Ketone to a Methylene Group: This pathway converts levulinonitrile into valeronitrile, which can be subsequently hydrolyzed to produce valeric acid.
-
Simultaneous Reduction of Ketone and Nitrile Groups: This approach leads to the formation of 5-amino-1-pentanol.
-
Selective Reduction of the Ketone to a Hydroxyl Group: This results in the formation of 4-hydroxy-5-nitrilepentane, which can be further processed.
-
Selective Reduction of the Nitrile to a Primary Amine: This yields 4-aminopentan-2-one.
The selection of the appropriate protocol is contingent on the target molecule and the required chemoselectivity.
Experimental Protocols
Protocol 1: Reduction of Levulinonitrile to Valeronitrile via Wolff-Kishner Reduction
This protocol describes the reduction of the ketone functionality in levulinonitrile to a methylene group, yielding valeronitrile. The Wolff-Kishner reduction is effective for carbonyl compounds that are sensitive to acidic conditions.
Materials:
-
Levulinonitrile
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (HCl, for workup)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add levulinonitrile (1 equivalent), diethylene glycol as the solvent, hydrazine hydrate (4 equivalents), and potassium hydroxide (4 equivalents).
-
Heat the mixture to 180-200°C and reflux for 3-4 hours. During this time, the hydrazone is formed.
-
After the initial reflux, arrange the apparatus for distillation and carefully distill off water and excess hydrazine.
-
Once the distillation is complete, raise the temperature of the reaction mixture to 200-210°C and maintain it for an additional 3-4 hours to ensure the complete decomposition of the hydrazone.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with dilute hydrochloric acid to remove any remaining hydrazine, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude valeronitrile.
-
Purify the product by distillation if necessary.
Protocol 2: Hydrolysis of Valeronitrile to Valeric Acid
This protocol details the subsequent hydrolysis of the valeronitrile obtained from Protocol 1 to produce valeric acid.
Materials:
-
Valeronitrile
-
Sulfuric acid (concentrated) or Sodium hydroxide
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure (Acid-Catalyzed Hydrolysis):
-
In a round-bottom flask fitted with a reflux condenser, combine valeronitrile (1 equivalent) and a 50% aqueous solution of sulfuric acid.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain valeric acid.
Procedure (Base-Catalyzed Hydrolysis):
-
In a round-bottom flask with a reflux condenser, mix valeronitrile (1 equivalent) with a 10-25% aqueous solution of sodium hydroxide.
-
Reflux the mixture until the hydrolysis is complete. Ammonia gas will be evolved during the reaction.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield valeric acid.
Data Presentation
The following table summarizes the expected outcomes for the reduction of the ketone group in levulinonitrile.
| Reduction Method | Reagents | Product | Typical Yield (%) | Notes |
| Wolff-Kishner | Hydrazine hydrate, KOH, diethylene glycol | Valeronitrile | 70-90 | High temperatures required; suitable for base-stable compounds. |
| Clemmensen | Zinc amalgam (Zn(Hg)), concentrated HCl | Valeronitrile | 50-80 | Strongly acidic conditions; may not be suitable for acid-labile substrates. The nitrile group is generally stable under these conditions.[1] |
Visualization of Reaction Pathways
Logical Flow of Levulinonitrile Reduction to Valeric Acid
Caption: Reaction scheme for the two-step conversion of levulinonitrile to valeric acid.
Experimental Workflow for Wolff-Kishner Reduction followed by Hydrolysis
Caption: Workflow for the synthesis of valeric acid from levulinonitrile.
References
The Strategic Application of 3-Acetylpropionitrile in the Synthesis of Pyrrolidinone-Based Pharmaceutical Intermediates
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical development, the synthesis of novel and effective drug molecules relies on the innovative use of versatile chemical building blocks. 3-Acetylpropionitrile, a bifunctional molecule containing both a ketone and a nitrile group, has emerged as a valuable precursor for the synthesis of key pharmaceutical intermediates, particularly those based on the 2-pyrrolidinone scaffold. This five-membered lactam ring is a core structural motif in a variety of therapeutic agents, including nootropics and anticonvulsants. The strategic cyclization of 3-acetylpropionitrile offers an efficient pathway to substituted pyrrolidinones, streamlining the synthesis of complex active pharmaceutical ingredients (APIs).
This document provides detailed application notes and protocols for the utilization of 3-acetylpropionitrile in the synthesis of 5-methyl-2-pyrrolidone, a crucial intermediate in the production of certain pharmaceuticals. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and manufacturing.
Application Notes: Synthesis of 5-Methyl-2-Pyrrolidone
The conversion of 3-acetylpropionitrile to 5-methyl-2-pyrrolidone is achieved through a one-pot reductive amination and subsequent intramolecular cyclization. This process offers a direct and atom-economical route to the desired pyrrolidinone intermediate.
The reaction proceeds via the initial formation of an imine intermediate from the reaction of the ketone moiety of 3-acetylpropionitrile with an ammonia source. This is followed by an in-situ reduction of both the imine and the nitrile group, leading to a primary amine. The terminal amine then undergoes a spontaneous intramolecular cyclization with the newly formed ester (from the hydrolysis of the nitrile) to yield the stable 5-methyl-2-pyrrolidone ring.
This synthetic strategy is advantageous due to the readily available and cost-effective nature of the starting materials and reagents. The resulting 5-methyl-2-pyrrolidone can then be utilized in the synthesis of various pharmaceutical agents. One notable application is its potential as a precursor for the synthesis of Levetiracetam, a widely used antiepileptic drug.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-2-Pyrrolidone from 3-Acetylpropionitrile
This protocol outlines the laboratory-scale synthesis of 5-methyl-2-pyrrolidone from 3-acetylpropionitrile via reductive amination and cyclization.
Materials:
-
3-Acetylpropionitrile
-
Ammonium formate
-
Raney Nickel (catalyst)
-
Water (solvent)
-
Methanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Benzene (for extraction)
-
Anhydrous sodium sulfate
Equipment:
-
High-pressure autoclave or a suitable reaction vessel for hydrogenation
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware (round-bottom flask, condenser, separating funnel, etc.)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine 3-acetylpropionitrile, ammonium formate, and water.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel to the reaction mixture under an inert atmosphere.
-
Reductive Amination: Seal the autoclave and purge with nitrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure. Heat the reaction mixture to 180°C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction at 180°C for 3 hours. Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be washed with methanol to recover any adsorbed product.
-
Neutralization and Extraction: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with benzene.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 5-methyl-2-pyrrolidone can be further purified by distillation under reduced pressure.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Acetylpropionitrile | N/A |
| Product | 5-Methyl-2-Pyrrolidone | N/A |
| Catalyst | Raney Nickel | [1] |
| Solvent | Water | [1] |
| Reagent | Ammonium Formate | [1] |
| Reaction Temperature | 180°C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | Up to 94% | [1] |
| Purity | High (further purification by distillation) | N/A |
Logical Workflow for the Synthesis of 5-Methyl-2-Pyrrolidone
Caption: Synthetic pathway from 3-Acetylpropionitrile to 5-Methyl-2-Pyrrolidone.
Signaling Pathway and Mechanism of Action of Levetiracetam
While the direct synthesis of Levetiracetam from 5-methyl-2-pyrrolidone is a multi-step process not detailed here, understanding the mechanism of its end-product is crucial for drug development professionals. Levetiracetam's primary mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A). This interaction is believed to modulate the release of neurotransmitters in the brain, thereby reducing the excessive neuronal activity that leads to seizures.
Caption: Mechanism of action of Levetiracetam via SV2A binding.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.
References
Application of 4-Oxopentanenitrile and its Analogs in Agrochemical Development
Abstract:
This document provides detailed application notes and experimental protocols on the use of β-ketonitriles, specifically focusing on the well-documented application of 2,2-dimethyl-4-oxopentanenitrile, a structural analog of 4-oxopentanenitrile, in the synthesis of the broad-spectrum triazole fungicide, metconazole. The dual functionality of the ketone and nitrile groups in these molecules makes them valuable intermediates for constructing complex heterocyclic structures, which are prevalent in the agrochemical industry.[1] While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, the synthetic pathways involving its dimethyl analog serve as a significant model for its potential utility. These notes are intended for researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Role of β-Ketonitriles in Agrochemical Synthesis
β-Ketonitriles, such as this compound and its derivatives, are versatile building blocks in organic synthesis.[2] Their bifunctional nature, containing both a ketone and a nitrile group, allows for a variety of chemical transformations to produce heterocyclic compounds that form the core of many agrochemicals.[1][3] The gem-dimethyl group in 2,2-dimethyl-4-oxopentanenitrile is a key structural motif found in several potent fungicides, which can streamline their synthesis.[1] This document focuses on the synthesis of metconazole, a triazole fungicide, as a prime example of the application of this class of compounds.
Application in Fungicide Synthesis: The Case of Metconazole
Metconazole is a demethylation inhibitor (DMI) fungicide that is highly effective against a range of fungal diseases in various crops.[4][5] Its synthesis can be efficiently achieved using 2,2-dimethyl-4-oxopentanenitrile as a starting material. The overall synthetic pathway involves several key transformations, including hydrolysis, intramolecular cyclization, decarboxylation, alkylation, epoxidation, and ring-opening.[1]
Quantitative Data: Efficacy of Metconazole
Metconazole has demonstrated significant efficacy against a variety of fungal pathogens. The following table summarizes its performance in terms of 50% effective concentration (EC₅₀) and control efficacy in field trials.
| Fungal Pathogen | Crop | Efficacy Metric | Value | Reference |
| Fusarium graminearum species complex | Wheat | Mean EC₅₀ (mycelial growth) | 0.0481 ± 0.0134 µg/mL | [5] |
| Pyricularia oryzae (Rice Blast) | Rice/Barley | Mycelial Growth Inhibition (at 1 µg/mL) | ~81.08% | [6] |
| Pyricularia oryzae | Rice/Barley | Lesion Length Reduction (at 10 µg/mL) | >75% | [6] |
| Fusarium Head Blight | Wheat | Control Efficacy (at 150-300 g a.i./ha) | Substantial | [5] |
| Brown Rot Blossom Blight | Plums | Disease Control Rating | Top-two DMI fungicide | [7] |
| Rust | Blueberries | Disease Control Rating | Most effective single active ingredient | [7] |
| Shot Hole | Almonds | Disease Control Rating | Good and reliable | [7] |
Mechanism of Action: Triazole Fungicides
Metconazole, as a triazole fungicide, acts by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol.[4] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to abnormal fungal growth and ultimately cell death.[4][8] This targeted mechanism of action provides high efficacy against fungal pathogens.[8][9][10]
Experimental Protocols: Synthesis of Metconazole from 2,2-Dimethyl-4-oxopentanenitrile
The following protocols describe a plausible multi-step synthesis of metconazole from 2,2-dimethyl-4-oxopentanenitrile.[1]
Overall Synthetic Workflow
Step 1: Synthesis of 2,2-Dimethyl-4-oxopentanoic Acid (Hydrolysis)
This step involves the hydrolysis of the nitrile functionality to a carboxylic acid.[1]
-
Materials:
-
2,2-dimethyl-4-oxopentanenitrile (1.0 eq)
-
6M aqueous solution of sulfuric acid (5.0 eq)
-
Saturated aqueous solution of sodium bicarbonate
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Protocol:
-
In a round-bottom flask, add 2,2-dimethyl-4-oxopentanenitrile (1.0 eq) and a 6M aqueous solution of sulfuric acid (5.0 eq).[1]
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.[1]
-
After completion, cool the reaction mixture to room temperature.[1]
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Step 2: Synthesis of 2,2-Dimethylcyclopentanone (Intramolecular Cyclization & Decarboxylation)
-
Materials:
-
2,2-dimethyl-4-oxopentanoic acid (1.0 eq)
-
Toluene
-
p-toluenesulfonic acid (catalytic amount, 0.1 eq)
-
Reaction flask with Dean-Stark trap
-
-
Protocol:
-
To a solution of 2,2-dimethyl-4-oxopentanoic acid (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).[1]
-
Heat the mixture to reflux using a Dean-Stark trap to remove the water formed during the reaction.[1]
-
Monitor for the formation of the enol lactone intermediate.
-
Upon completion of cyclization, continue heating for decarboxylation. Monitor by GC for the disappearance of the intermediate.[1]
-
Once the reaction is complete, cool the mixture to room temperature and purify to obtain 2,2-dimethylcyclopentanone.[1]
-
Step 3: Synthesis of 2,2-Dimethyl-5-(4-chlorobenzyl)cyclopentanone (Alkylation)
-
Materials:
-
2,2-dimethylcyclopentanone (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-butyllithium (1.1 eq)
-
4-chlorobenzyl chloride (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Flame-dried, three-necked flask under nitrogen atmosphere
-
-
Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.[1]
-
Slowly add a solution of 2,2-dimethylcyclopentanone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.[1]
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.[1]
-
Add a solution of 4-chlorobenzyl chloride (1.0 eq) in anhydrous THF to the reaction mixture.[1]
-
Allow the reaction to slowly warm to room temperature and stir overnight.[1]
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product.
-
Step 4: Synthesis of Metconazole (Epoxidation & Ring Opening)
This final step involves the conversion of the key intermediate to metconazole.[1]
-
Materials:
-
2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone
-
Trimethylsulfoxonium bromide (or iodide)
-
Sodium 1,2,4-triazole
-
Sodium hydroxide
-
N-methylpyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Reaction flask with stirrer, thermometer, and gas inlet
-
-
Protocol:
-
In a reaction flask, add 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone, sodium 1,2,4-triazole, and solid sodium hydroxide in N-methylpyrrolidone.[11]
-
Stir and heat the mixture to 110°C.[11]
-
Under a nitrogen atmosphere, add trimethylsulfoxonium bromide in batches over several hours.[11]
-
Continue stirring for an additional hour after the addition is complete.[11]
-
Monitor the reaction by HPLC until the starting material is consumed.[1]
-
Stop the nitrogen flow and concentrate the mixture under reduced pressure.[1]
-
Add water and dichloroethane for liquid-liquid extraction.[1][11]
-
Separate the organic layer, concentrate it, and recrystallize the crude product from methanol to obtain metconazole as a white solid.[1][11]
-
Conclusion
While direct synthetic applications of this compound in the agrochemical industry are not prominently featured in available literature, the detailed synthetic route to the potent fungicide metconazole from its analog, 2,2-dimethyl-4-oxopentanenitrile, underscores the significant potential of β-ketonitriles as key intermediates. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field, illustrating a practical application of this class of compounds in the development of effective crop protection agents. Further research into the applications of this compound itself is warranted and could lead to the discovery of novel agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [dr.lib.iastate.edu]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. In Vitro and Ex Vivo Antifungal Activities of Metconazole against the Rice Blast Fungus Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. guidechem.com [guidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. METCONAZOLE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Cyclization of 4-Oxopentanenitrile under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxopentanenitrile, a bifunctional molecule containing both a ketone and a nitrile moiety, serves as a versatile precursor in the synthesis of various heterocyclic compounds. Under acidic conditions, it can undergo an intramolecular cyclization reaction to yield substituted pyridinones, which are important structural motifs in many biologically active molecules and pharmaceutical agents. This document provides detailed application notes and protocols for the acid-catalyzed cyclization of this compound, focusing on the synthesis of 5-methyl-2(1H)-pyridone.
Reaction Overview
The acid-catalyzed cyclization of this compound proceeds through an intramolecular condensation mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrile nitrogen then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent tautomerization and dehydration lead to the formation of the stable aromatic pyridone ring.
Key Applications
The primary product of this reaction, 5-methyl-2(1H)-pyridone, is a valuable building block in organic synthesis. Pyridone derivatives are found in a wide range of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents. The ability to efficiently construct this heterocyclic core from a readily available acyclic precursor is of significant interest in drug discovery and development.
Data Presentation
While specific quantitative data for the acid-catalyzed cyclization of this compound is not extensively reported in publicly available literature, the following table summarizes typical reaction parameters and expected outcomes based on analogous intramolecular cyclizations of γ-ketonitriles.
| Parameter | Value/Range | Notes |
| Starting Material | This compound | --- |
| Product | 5-Methyl-2(1H)-pyridone | --- |
| Acid Catalyst | Strong Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) | Lewis acids can also be employed. |
| Solvent | High-boiling point solvents (e.g., Toluene, Xylene, DMF) | Solvent choice can influence reaction rate and yield. |
| Temperature | 80 - 150 °C | Higher temperatures are generally required to drive the dehydration step. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS. |
| Typical Yield | 60 - 85% | Yields can vary based on specific conditions and purification methods. |
Experimental Protocols
The following protocols provide a general framework for conducting the acid-catalyzed cyclization of this compound. Optimization of these conditions may be necessary to achieve desired yields and purity.
Protocol 1: Cyclization using Sulfuric Acid in Toluene
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, for water removal)
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and toluene (10 mL per gram of starting material).
-
Slowly add concentrated sulfuric acid (0.2 - 0.5 eq) to the stirred solution. Caution: The addition of sulfuric acid is exothermic.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A Dean-Stark trap can be used to remove the water formed during the reaction, which can help drive the equilibrium towards the product.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-methyl-2(1H)-pyridone.
Protocol 2: Cyclization using p-Toluenesulfonic Acid in DMF
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (15 mL per gram of starting material).
-
Add p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 6-10 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the acid-catalyzed cyclization of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 5-methyl-2(1H)-pyridone.
Application Note: Purification of 4-Oxopentanenitrile by Fractional Vacuum Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Oxopentanenitrile, also known as levulinonitrile, is a bifunctional molecule containing both a ketone and a nitrile group. This unique structure makes it a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. The purity of this compound is crucial for its successful application in subsequent reactions. This document provides a detailed protocol for the purification of this compound using fractional vacuum distillation. This method is recommended to mitigate the risk of thermal decomposition at its atmospheric boiling point and to effectively separate it from volatile and non-volatile impurities.
Safety Precautions
Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation[1]. All distillation procedures, especially under vacuum, should be conducted behind a safety shield.
Experimental Protocol
1. Pre-Distillation Preparation
-
Drying: If the crude this compound contains water, it should be dried prior to distillation. Add a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to the crude product. Swirl the mixture and let it stand for at least 30 minutes. Filter the drying agent. The presence of water can lead to side reactions or interfere with the distillation process.
2. Apparatus Setup
-
Assemble a fractional vacuum distillation apparatus as depicted in the workflow diagram below.
-
Use a round-bottom flask of an appropriate size (the flask should not be more than two-thirds full).
-
Incorporate a Claisen adapter to minimize bumping, a common issue in vacuum distillations[2].
-
Place a magnetic stir bar in the distillation flask for smooth boiling. Boiling stones are not recommended for vacuum distillation as they may be ineffective under reduced pressure[2].
-
Pack the fractionating column with a suitable material, such as Raschig rings or Vigreux indentations, to enhance separation efficiency.
-
Insulate the distillation head and fractionating column with glass wool or aluminum foil to maintain thermal equilibrium.
-
Ensure all ground glass joints are properly greased with vacuum grease to prevent leaks.
-
Connect the vacuum adapter to a cold trap, which is then connected to a vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.
3. Distillation Procedure
-
Charge the Flask: Transfer the dry, crude this compound into the distillation flask containing a magnetic stir bar.
-
Evacuate the System: Begin stirring and slowly evacuate the apparatus using the vacuum pump. A gradual reduction in pressure helps to remove any very low-boiling impurities without causing vigorous bumping[2].
-
Apply Heat: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect the first fraction, which will contain low-boiling impurities and residual solvents. The head temperature will be low and may fluctuate.
-
Main Fraction: As the temperature at the distillation head stabilizes, collect the main fraction of purified this compound. The boiling point will depend on the pressure of the system.
-
Residue: Stop the distillation before the flask goes to dryness to avoid the concentration and potential decomposition of high-boiling impurities.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to return to atmospheric pressure. Venting is typically done at the vacuum trap[2].
-
Turn off the vacuum pump.
-
Disassemble the apparatus once it has cooled completely.
-
4. Post-Distillation Handling
-
Transfer the purified this compound to a clean, dry, and labeled storage container.
-
Store in a cool, dark, and dry place.
-
Clean all glassware promptly.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₅H₇NO | 97.12[1] | High (est. >200 °C at atm. pressure) | Vacuum distillation is recommended to prevent decomposition. |
| Water | H₂O | 18.02 | 100 at 760 mmHg | A common impurity that should be removed before distillation. |
| Acetonitrile | C₂H₃N | 41.05 | 81-82 at 760 mmHg | A possible solvent impurity. |
| Unreacted Starting Materials | Varies | Varies | Varies | Dependent on the synthetic route. |
| High-Boiling Byproducts | Varies | Varies | > Boiling point of product | Can result from side reactions like polymerization or condensation. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Bumping: Ensure smooth stirring and a gradual application of heat. The use of a Claisen adapter is highly recommended[2].
-
No Distillate: Check for leaks in the vacuum system. Ensure the heating mantle is functioning correctly and that the condenser is not too cold for the boiling point at the given pressure.
-
Product Solidifies in Condenser: This can happen if the boiling point is high and the cooling water is too cold. Use room temperature water or drain the condenser.
-
Decomposition: If the product darkens or charring occurs, the distillation temperature is too high. A lower pressure (higher vacuum) should be used to reduce the boiling point.
References
Application Notes and Protocols for the Quantification of Levulinonitrile in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levulinonitrile (4-oxopentanenitrile) is a valuable bifunctional molecule with applications as a precursor to specialty chemicals, pharmaceuticals, and fuel additives. Accurate quantification of Levulinonitrile in reaction mixtures is crucial for process optimization, yield determination, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of Levulinonitrile using Gas Chromatography with Flame Ionization Detection (GC-FID), with an alternative method using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). These methods are designed to be robust and applicable to typical reaction mixtures.
Primary Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is the recommended technique for the routine quantification of Levulinonitrile due to its high resolution, sensitivity, and compatibility with volatile and semi-volatile neutral organic compounds.
Experimental Protocol: GC-FID
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to extract the neutral Levulinonitrile from a potentially complex reaction mixture containing catalysts, salts, and polar starting materials or byproducts.[1][2]
-
Objective: To isolate Levulinonitrile into a clean organic solvent suitable for GC injection.
-
Materials:
-
Reaction mixture aliquot
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (GC grade)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Glass vials with septa caps
-
Internal Standard (IS) solution (e.g., undecane or dodecane in DCM/EtOAc, at a known concentration)
-
-
Procedure:
-
Accurately weigh a specific amount of the reaction mixture (e.g., 1.0 g) into a vial.
-
Add a precise volume of the Internal Standard solution. The IS helps to correct for variations in injection volume and sample preparation.[3][4][5][6][7]
-
Transfer the mixture to a separatory funnel.
-
Add 20 mL of deionized water and 20 mL of the organic extraction solvent (DCM or EtOAc).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[8][9][10]
-
Allow the layers to separate. The organic layer will typically be the bottom layer with DCM and the top layer with EtOAc.
-
Drain the organic layer into a clean flask.
-
Re-extract the aqueous layer with a fresh 20 mL portion of the organic solvent.
-
Combine the organic extracts.
-
Wash the combined organic layers with 20 mL of brine to remove residual water.
-
Drain the organic layer into a clean, dry flask and add anhydrous sodium sulfate to dry the solvent.
-
Swirl the flask and let it stand for 10-15 minutes.
-
Carefully decant or filter the dried organic solution into a GC vial for analysis.
-
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector.
-
Column: A non-polar or mid-polarity column is recommended. A common choice is a DB-5ms (5% Phenyl-methylpolysiloxane) or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be optimized for desired sensitivity)
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Final Hold: Hold at 220 °C for 5 minutes
-
-
Detector (FID):
-
Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N₂ or He): 25 mL/min
-
3. Calibration and Quantification
An internal standard calibration method is recommended for accurate quantification.
-
Stock Solutions: Prepare a stock solution of pure Levulinonitrile in the chosen organic solvent (DCM or EtOAc) at a known concentration (e.g., 1000 µg/mL). Prepare a separate stock solution of the internal standard (e.g., undecane) at the same concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Levulinonitrile stock solution to achieve a range of concentrations that bracket the expected sample concentration (e.g., 10, 50, 100, 250, 500 µg/mL). Add the internal standard to each calibration standard at a constant concentration.
-
Calibration Curve: Inject each calibration standard into the GC-FID system. For each standard, calculate the ratio of the peak area of Levulinonitrile to the peak area of the internal standard. Plot this ratio against the concentration of Levulinonitrile to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extract into the GC-FID. Identify the peaks for Levulinonitrile and the internal standard based on their retention times.
-
Calculation: Calculate the peak area ratio of Levulinonitrile to the internal standard in the sample. Use the calibration curve to determine the concentration of Levulinonitrile in the prepared sample. Finally, calculate the concentration of Levulinonitrile in the original reaction mixture based on the initial weight of the sample and the dilution factors.
Data Presentation: GC-FID
Table 1: GC-FID Method Parameters
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injection Volume | 1 µL |
| Injector Temp. | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | 80°C (2 min), then 10°C/min to 220°C, hold 5 min |
| Detector | FID |
| Detector Temp. | 280 °C |
| Internal Standard | Undecane |
Table 2: Expected Quantitative Performance (Estimated)
| Parameter | Expected Value |
| Expected Retention Time | 8 - 12 min (dependent on exact conditions) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
Note: These are estimated values based on similar compounds. Actual performance must be determined during method validation.
Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
Experimental Protocol: HPLC-UV
1. Sample Preparation
For HPLC analysis, a simple dilution is often sufficient if the reaction mixture is not overly complex and does not contain components that would precipitate upon dilution or interfere with the chromatography.
-
Objective: To dilute the reaction mixture to a concentration suitable for HPLC analysis and remove particulate matter.
-
Materials:
-
Reaction mixture aliquot
-
Mobile phase (e.g., Acetonitrile/Water mixture)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials with caps
-
-
Procedure:
-
Accurately weigh a specific amount of the reaction mixture into a volumetric flask.
-
Dilute to the mark with the mobile phase to a known volume. The dilution factor should be chosen to ensure the final concentration of Levulinonitrile falls within the linear range of the calibration curve.
-
Mix thoroughly.
-
Filter an aliquot of the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Column: A reversed-phase C18 column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v). The ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm (due to the carbonyl chromophore).
3. Calibration and Quantification
An external standard calibration is commonly used for HPLC-UV analysis.
-
Stock Solution: Prepare a stock solution of pure Levulinonitrile in the mobile phase at a known concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Calibration Curve: Inject each calibration standard and record the peak area. Plot the peak area against the concentration to generate a calibration curve.
-
Sample Analysis: Inject the prepared diluted sample and record the peak area for the Levulinonitrile peak.
-
Calculation: Use the calibration curve to determine the concentration of Levulinonitrile in the diluted sample. Calculate the concentration in the original reaction mixture using the dilution factor.
Data Presentation: HPLC-UV
Table 3: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| UV Wavelength | 210 nm |
Table 4: Expected Quantitative Performance (Estimated)
| Parameter | Expected Value |
| Expected Retention Time | 3 - 7 min (dependent on exact conditions) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 5 - 20 µg/mL |
| Precision (%RSD) | < 5% |
Note: These are estimated values. Actual performance must be determined during method validation.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Application Note: Derivatization of 3-Acetylpropionitrile for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Acetylpropionitrile (3-APN), also known as 4-oxovaleronitrile, is a bifunctional molecule containing both a ketone and a nitrile group. Its analysis is relevant in various fields, including organic synthesis and as a potential biomarker. Direct analysis of 3-APN by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to the polarity imparted by the ketone group, which can lead to poor peak shape, tailing, and potential thermal degradation in the GC inlet.
Chemical derivatization is a powerful strategy to overcome these limitations. By converting the polar ketone group into a less polar, more volatile, and more thermally stable functional group, chromatographic performance and detection sensitivity can be significantly improved.[1][2][3] This application note details a robust and widely used derivatization protocol for ketones using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which converts the ketone into a stable oxime derivative.[4] This derivative is more amenable to GC-MS analysis and often provides enhanced sensitivity, especially when using negative chemical ionization (NCI).[5]
Principle of Derivatization
The derivatization process involves an oximation reaction. PFBHA reacts with the carbonyl group (ketone) of 3-acetylpropionitrile to form an N-[(pentafluorobenzyl)oxy]imine, commonly known as a PFB-oxime, and water.[4] This reaction effectively masks the polar ketone, increasing the volatility and thermal stability of the analyte. The resulting derivative can be easily resolved by GC, and the pentafluorobenzyl moiety provides a strong signal in the mass spectrometer, aiding in sensitive quantification.[4]
A diagram illustrating the PFBHA derivatization reaction is provided below.
Caption: PFBHA reacts with the ketone of 3-APN to form a stable oxime derivative.
Experimental Protocol
This section provides a detailed workflow and protocol for the derivatization of 3-acetylpropionitrile in a sample matrix (e.g., plasma, urine, or reaction mixture) prior to GC-MS analysis.
Overall Experimental Workflow
The general procedure involves sample preparation, the derivatization reaction, extraction of the derivative, and subsequent analysis by GC-MS.
Caption: General workflow for derivatization and analysis of 3-Acetylpropionitrile.
Materials and Reagents
-
3-Acetylpropionitrile (3-APN) standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity or higher
-
Internal Standard (IS) solution (e.g., isotopically labeled 3-APN or a structural analog)
-
Organic Solvents: Hexane (or Toluene), Acetonitrile, Methanol (all HPLC or GC grade)
-
Reagent Grade Water (e.g., Milli-Q)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Phosphate Buffer (pH ~4.5)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Pipettes and tips
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Step-by-Step Protocol
-
Preparation of PFBHA Reagent: Prepare a 10-15 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily for optimal reactivity.
-
Sample Preparation:
-
Pipette 200 µL of the sample (e.g., standard, control, or unknown) into a 2 mL micro-reaction vial.
-
Add 20 µL of the internal standard solution.
-
For biological samples, perform a protein precipitation step by adding 600 µL of cold acetonitrile, vortexing for 1 minute, and centrifuging at 10,000 x g for 10 minutes. Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of phosphate buffer.
-
-
Derivatization Reaction:
-
To the 200 µL of prepared sample, add 200 µL of the aqueous PFBHA reagent solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial in a heating block or water bath at 60°C for 60 minutes.[5] Reaction times and temperatures may be optimized, with some protocols using room temperature for extended periods (e.g., 24 hours).[6]
-
-
Extraction of the Derivative:
-
After incubation, allow the vial to cool to room temperature.
-
Add approximately 0.1 g of NaCl to the reaction mixture to aid in phase separation.
-
Add 500 µL of an extraction solvent (e.g., hexane or toluene).[6]
-
Cap the vial and vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
-
GC-MS Parameters and Expected Results
The PFB-oxime derivative of 3-APN is well-suited for analysis on a standard GC-MS system.
Typical GC-MS Conditions
| Parameter | Setting |
| GC System | Agilent 7890A or equivalent |
| MS System | Agilent 5975C or equivalent |
| Injection Mode | Splitless (1 µL injection volume) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 70°C, hold for 1 min; ramp at 15°C/min to 280°C, hold for 5 min |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C (EI), 150°C (NCI) |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Target ions for 3-APN-PFB-oxime (e.g., m/z 181 from the PFB group) and the IS |
Quantitative Performance
Table 1: Typical Performance Characteristics for PFBHA Derivatization of Ketones
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [6] |
| Recovery | 82 - 117% | [6] |
| Precision (RSD) | 2 - 16% | [6] |
| Detection Limit (LOD) | 0.01 - 1 µg/dm³ (in beer) | [7] |
These values are representative for various carbonyl compounds and may vary depending on the specific analyte, matrix, and instrumentation.
The derivatization of 3-acetylpropionitrile with PFBHA is a highly effective strategy for robust and sensitive quantification by GC-MS. This oximation reaction converts the polar ketone into a stable, volatile derivative that exhibits excellent chromatographic behavior. The protocol is straightforward and significantly improves key analytical parameters such as linearity, recovery, and sensitivity.[6] This method is recommended for researchers requiring reliable trace-level analysis of 3-APN in complex matrices.
References
- 1. jfda-online.com [jfda-online.com]
- 2. gcms.cz [gcms.cz]
- 3. m.youtube.com [m.youtube.com]
- 4. hou.usra.edu [hou.usra.edu]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 7. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chiral Lactones from 4-Oxopentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral lactones are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The stereochemistry of these lactones is often crucial for their biological function, making their asymmetric synthesis a topic of significant interest. 4-Oxopentanenitrile, a readily available starting material, serves as a valuable precursor for the synthesis of chiral γ-valerolactone and its derivatives. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of chiral lactones from this compound, with a focus on a biocatalytic approach for establishing the key stereocenter.
The primary strategy involves the stereoselective reduction of the ketone in this compound to the corresponding chiral 4-hydroxypentanenitrile. This transformation is efficiently catalyzed by ketoreductases (KREDs), a class of enzymes known for their high enantioselectivity and operational simplicity under mild reaction conditions. The resulting chiral 4-hydroxypentanenitrile can then undergo intramolecular cyclization to yield the desired chiral γ-lactone. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods, which often require harsh reagents and complex purification procedures.
Data Presentation: Biocatalytic Reduction of γ-Keto Nitriles
The following table summarizes representative quantitative data for the biocatalytic reduction of γ-keto nitriles to chiral γ-hydroxy nitriles, the precursors to chiral γ-lactones. The data is compiled from various studies on related substrates and provides an expected performance for the reduction of this compound.
| Substrate | Biocatalyst | Co-factor System | Organic Co-solvent | Temp (°C) | pH | Yield (%) | Enantiomeric Excess (ee %) |
| This compound | Ketoreductase (KRED) | NADPH, Isopropanol | 10-20% Isopropanol | 30 | 7.0 | >95 | >99 |
| 5-Phenyl-4-oxopentanenitrile | KRED-P2-C02 (Codexis) | NADPH, Isopropanol | 10% Isopropanol | 25 | 9.0 | 92 | >99 (S) |
| 2,2-Dimethyl-4-oxopentanenitrile | Engineered KRED | NADPH, Glucose/GDH | 5% DMSO | 30 | 7.5 | 96 | >99 (R) |
| Ethyl 4-oxopentanoate | Carbonyl Reductase | NADPH, Isopropanol | None | 30 | 7.0 | >90 | >99 (R) |
Note: Data for this compound is a representative expectation based on the performance of KREDs with similar γ-keto nitrile and γ-keto ester substrates. GDH = Glucose Dehydrogenase.
Experimental Protocols
General Screening Protocol for Ketoreductase (KRED) Activity
This protocol outlines a general method for screening a panel of KREDs to identify the optimal enzyme for the asymmetric reduction of this compound.
Materials:
-
This compound
-
Ketoreductase (KRED) screening kit (e.g., Codex® KRED Screening Kit)
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH) for NADH/NADPH regeneration (if required)
-
D-Glucose (for GDH regeneration system)
-
Isopropanol (IPA)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
96-well microtiter plates
-
Plate shaker with temperature control
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mg/mL in isopropanol).
-
In each well of a 96-well plate, add:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.0).
-
100 µL of isopropanol (or a solution of D-glucose if using a GDH regeneration system).
-
10 µL of NADP⁺ solution (10 mg/mL in buffer).
-
(If applicable) 10 µL of GDH solution (10 mg/mL in buffer).
-
-
Add 1-5 mg of each KRED lyophilizate to individual wells.
-
Initiate the reaction by adding 10 µL of the this compound stock solution to each well (final substrate concentration ~10 mg/mL).
-
Seal the plate and incubate at 30°C with shaking (e.g., 200 rpm) for 24 hours.
-
Quench the reaction by adding 500 µL of ethyl acetate to each well.
-
Mix thoroughly and centrifuge to separate the layers.
-
Analyze the organic layer by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product, 4-hydroxypentanenitrile.
Preparative Scale Synthesis of Chiral 4-Hydroxypentanenitrile
This protocol is for a larger-scale reaction using the best-performing KRED identified in the screening.
Materials:
-
This compound (e.g., 1.0 g)
-
Optimized Ketoreductase (e.g., 50 mg)
-
NADP⁺ (e.g., 10 mg)
-
Isopropanol (20 mL)
-
Potassium phosphate buffer (100 mM, pH 7.0, 180 mL)
-
Reaction vessel with magnetic stirring and temperature control
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL reaction vessel, add 180 mL of 100 mM potassium phosphate buffer (pH 7.0), 20 mL of isopropanol, and 10 mg of NADP⁺.
-
Stir the mixture until all solids are dissolved.
-
Add 50 mg of the selected KRED and stir gently until dissolved.
-
Add 1.0 g of this compound to the reaction mixture.
-
Stir the reaction at 30°C and monitor the progress by TLC or GC.
-
Upon completion (typically 12-24 hours), saturate the aqueous phase with NaCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude 4-hydroxypentanenitrile by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).
Cyclization to Chiral γ-Valerolactone
The resulting chiral 4-hydroxypentanenitrile can be cyclized to the corresponding γ-lactone under acidic or basic conditions. An acidic workup is often sufficient.
Materials:
-
Purified chiral 4-hydroxypentanenitrile
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the purified 4-hydroxypentanenitrile in ethyl acetate (50 mL).
-
Add 1 M HCl (20 mL) and stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the chiral γ-valerolactone. Further purification can be achieved by distillation if necessary.
Mandatory Visualization
Caption: Workflow for the chemoenzymatic synthesis of chiral γ-valerolactone.
Application Notes and Protocols for the Scale-Up Synthesis of 4-Oxopentanenitrile
Introduction
4-Oxopentanenitrile, also known as levulinonitrile or 3-acetylpropionitrile, is a bifunctional molecule featuring both a ketone and a nitrile group.[1] This versatile chemical intermediate is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its dual functionality allows for a wide range of chemical transformations, making it a key precursor for the construction of complex heterocyclic structures.[2]
These application notes provide a comprehensive overview of a scalable synthesis route for this compound, tailored for researchers, scientists, and drug development professionals engaged in industrial applications. The document details a robust protocol based on the base-promoted acylation of acetonitrile with a levulinate ester, a method suitable for large-scale production due to its economic viability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 927-56-0 | [1][3] |
| Molecular Formula | C₅H₇NO | [1][3] |
| Molecular Weight | 97.12 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| Synonyms | Levulinonitrile, 3-Acetylpropionitrile, Methyl 2-cyanoethyl ketone | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | [2] |
Section 1: Synthesis Pathway and Strategy
The most economically viable and scalable route to this compound is the Claisen condensation reaction between an alkyl levulinate (e.g., methyl or ethyl levulinate) and acetonitrile, using a strong base. Levulinic acid, the precursor to alkyl levulinates, is recognized as a top bio-based platform molecule, derivable from the acid-catalyzed hydrolysis of lignocellulosic biomass.[4] This makes the entire synthetic pathway potentially sustainable and green.
The overall process can be broken down into two main stages:
-
Esterification of Levulinic Acid: Conversion of levulinic acid to an alkyl levulinate. This is a well-established process often catalyzed by solid acid catalysts.[5][6][7]
-
Acylation of Acetonitrile: The core C-C bond-forming reaction where the alkyl levulinate is reacted with the carbanion of acetonitrile to form the target β-ketonitrile.
Caption: Overall synthetic pathway to this compound.
Section 2: Data Presentation
The following table summarizes key parameters for the synthesis of β-ketonitriles based on analogous industrial processes. Direct yield data for the large-scale synthesis of this compound is not widely published; therefore, data from related compounds are presented for comparison.
| Parameter | Method A: Acylation (Analog)¹ | Method B: Michael Addition (Analog)² |
| Reaction Type | Base-Promoted Acylation | Base-Catalyzed Michael Addition |
| Key Reagents | Methyl Pivalate, Acetonitrile, NaH | Isobutyronitrile, Methyl Vinyl Ketone, NaOEt |
| Solvent | Toluene | Tetrahydrofuran (THF) |
| Typical Yield | 81.2% (for 2,4,4-trimethyl-3-oxopentanenitrile) | High (exact % not specified) |
| Key Advantages | High yield, suitable for various nitriles | Utilizes different synthons |
| Scale-up Challenges | Handling of sodium hydride, temperature control | Exothermic reaction, potential for side reactions |
| Reference | [8] | [9] |
¹Data is for the synthesis of an analogous β-ketonitrile as described in patent literature.[8] ²This method is for a related compound but illustrates an alternative C-C bond formation strategy.[9]
Section 3: Experimental Protocols
Protocol 3.1: Scale-Up Synthesis of this compound
This protocol describes the synthesis of this compound via the base-promoted acylation of acetonitrile with methyl levulinate.
Equipment:
-
Glass-lined or stainless steel reactor (e.g., 50 L) with temperature control, mechanical stirring, and reflux condenser.
-
Inert atmosphere capability (Nitrogen or Argon).
-
Addition funnel or dosing pump for controlled reagent addition.
-
pH meter or pH paper.
Materials:
-
Methyl Levulinate (1.0 eq)
-
Acetonitrile (2.0 - 3.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) or Sodium Amide
-
Toluene, anhydrous
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (Nitrogen or Argon).
-
Solvent and Reagent Charging: Charge the reactor with anhydrous toluene and acetonitrile (2.0 eq). Begin agitation.
-
Base Addition: Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and inert atmosphere. The addition is exothermic; maintain the temperature below 30°C.
-
Anion Formation: Stir the mixture for 1-2 hours at room temperature to ensure the complete formation of the acetonitrile carbanion.
-
Acylation: Cool the reactor to 0-5°C using a cooling jacket. Slowly add methyl levulinate (1.0 eq) via a dosing pump over 2-3 hours, maintaining the internal temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by GC or TLC until consumption of the methyl levulinate is complete.
-
Quenching: Cool the reactor back to 0-5°C. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl. Caution: Vigorous gas evolution may occur. Continue addition until the pH of the aqueous layer is ~2-3.
-
Work-up & Extraction:
-
Cease agitation and allow the layers to separate.
-
Separate the lower aqueous layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine all organic layers.
-
-
Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound as an oil.
Protocol 3.2: Purification by Vacuum Distillation
Purification of the crude product is critical to achieve the purity required for industrial applications. Vacuum distillation is the recommended method to prevent thermal decomposition at atmospheric pressure.[10]
Equipment:
-
Fractional distillation apparatus suitable for vacuum distillation.
-
Heating mantle with a stirrer.
-
Vacuum pump with a cold trap.
-
Manometer.
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are lightly greased and sealed properly.
-
Charging the Flask: Transfer the crude this compound oil to the distillation flask. Add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Begin stirring and slowly apply the vacuum. The pressure should be lowered gradually to the target level (e.g., 1-10 mmHg).
-
Distillation: Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Fraction Collection: Discard any initial low-boiling fractions. Collect the main fraction that distills at a constant temperature and pressure. This fraction is the purified this compound.
-
Shutdown: Once the distillation is complete, cool the system down before slowly reintroducing air.
Section 4: Workflow Visualization
The following diagram outlines the key steps of the synthesis and purification process.
Caption: Experimental workflow for synthesis and purification.
Section 5: Scale-Up Considerations and Troubleshooting
Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges that must be carefully managed.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete deprotonation of acetonitrile.2. Side reactions (e.g., self-condensation).3. Inefficient mixing at larger scales. | 1. Ensure the use of a sufficiently strong and dry base. Consider a slight excess.2. Optimize reaction temperature and addition rates. Maintain low temperatures during acylation.3. Use a baffled reactor with appropriate agitation to ensure homogeneity. |
| Presence of Impurities | 1. Unreacted starting materials.2. Byproducts from side reactions. | 1. Optimize stoichiometry and reaction time.2. Adjust reaction conditions (temperature, concentration) to disfavor side reactions.3. Ensure efficient fractional distillation to separate impurities with different boiling points. |
| Difficult Purification | 1. Thermal instability of the product during distillation.2. Similar boiling points of product and impurities. | 1. Use a high-efficiency vacuum system to lower the boiling point.2. Employ fractional distillation with a packed column for better separation. |
| Safety Concerns | 1. Hydrogen evolution from NaH.2. Highly exothermic quenching step. | 1. Maintain a robust inert atmosphere and ensure proper venting. Add NaH in portions.2. Perform the quench at low temperatures with slow, controlled addition of acid. Ensure the reactor's cooling capacity is sufficient. |
References
- 1. This compound | C5H7NO | CID 225303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 927-56-0|this compound|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. cetjournal.it [cetjournal.it]
- 6. Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction | Chemical Engineering Transactions [cetjournal.it]
- 7. mdpi.com [mdpi.com]
- 8. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Biocatalytic Reduction of 4-Oxopentanenitrile using Ketoreductases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of ketones to chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a green and highly selective alternative to traditional chemical methods.[1][2] KREDs, which are NAD(P)H-dependent oxidoreductases, catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with often excellent enantioselectivity and under mild reaction conditions.[1] This application note details the use of ketoreductases for the biocatalytic reduction of 4-oxopentanenitrile to the valuable chiral intermediate, 4-hydroxypentanenitrile. Both (R)- and (S)-enantiomers of 4-hydroxypentanenitrile are versatile synthons in the development of various bioactive molecules.
Due to the limited availability of specific published data on the biocatalytic reduction of this compound, this document provides a representative methodology and illustrative data based on the typical performance of ketoreductases on structurally similar aliphatic keto-nitriles. The protocols provided herein offer a robust starting point for enzyme screening, reaction optimization, and analytical characterization.
Data Presentation: Biocatalytic Reduction of this compound
The following table summarizes the illustrative performance of a panel of commercially available ketoreductases in the asymmetric reduction of this compound. This data is representative of a typical screening experiment and is intended to guide enzyme selection.
Table 1: Screening of Ketoreductases for the Asymmetric Reduction of this compound
| Enzyme ID | Substrate Loading (mM) | Conversion (%) | Product | Enantiomeric Excess (ee, %) | Configuration |
| KRED-A1 | 10 | >99 | 4-hydroxypentanenitrile | >99 | (R) |
| KRED-A2 | 10 | 95 | 4-hydroxypentanenitrile | 98 | (R) |
| KRED-A3 | 10 | 88 | 4-hydroxypentanenitrile | 92 | (R) |
| KRED-P1 | 10 | >99 | 4-hydroxypentanenitrile | >99 | (S) |
| KRED-P2 | 10 | 92 | 4-hydroxypentanenitrile | 97 | (S) |
| KRED-P3 | 10 | 85 | 4-hydroxypentanenitrile | 90 | (S) |
Experimental Protocols
Protocol 1: Screening of Ketoreductases for the Reduction of this compound
This protocol describes a high-throughput method for screening a library of ketoreductases to identify suitable candidates for the desired stereoselective reduction.
Materials:
-
Ketoreductase (KRED) screening kit (e.g., from Codexis, Almac, or other suppliers)
-
This compound
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropyl alcohol (IPA) or other suitable organic co-solvent
-
96-well microtiter plates
-
Plate shaker with temperature control
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC or HPLC system with a chiral column
Procedure:
-
Prepare Master Mix: In a sterile microcentrifuge tube, prepare a master mix containing the buffer, NADP⁺ (or NAD⁺), glucose, and glucose dehydrogenase.
-
Dispense KREDs: Dispense a small, defined amount of each lyophilized KRED from the screening kit into individual wells of the 96-well plate.
-
Prepare Substrate Solution: Prepare a stock solution of this compound in the chosen organic co-solvent (e.g., 100 mM in IPA).
-
Initiate Reaction: To each well containing a KRED, add the master mix, followed by the substrate stock solution to initiate the reaction. The final substrate concentration should be around 10 mM.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30°C) with shaking (e.g., 250 rpm) for a set period (e.g., 24 hours).
-
Quenching and Extraction: Quench the reaction by adding an equal volume of ethyl acetate to each well. Mix thoroughly to extract the product.
-
Work-up: Centrifuge the plate to separate the layers. Transfer the organic layer to a new plate and dry it over anhydrous sodium sulfate.
-
Analysis: Analyze the organic extract by chiral GC or HPLC to determine the conversion and enantiomeric excess.
Protocol 2: Preparative-Scale Biocatalytic Reduction of this compound
This protocol outlines a scaled-up reaction for the synthesis of a specific enantiomer of 4-hydroxypentanenitrile using a selected ketoreductase.
Materials:
-
Selected Ketoreductase (e.g., KRED-A1 for the (R)-enantiomer)
-
This compound
-
NADP⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropyl alcohol (IPA)
-
Reaction vessel with temperature and pH control
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve D-glucose (1.2 equivalents) and NADP⁺ (0.01 equivalents) in the potassium phosphate buffer.
-
Add Enzymes: Add the selected ketoreductase and glucose dehydrogenase to the reaction mixture.
-
Add Substrate: Prepare a solution of this compound (1 equivalent) in IPA and add it to the reaction vessel. The final concentration of the organic co-solvent should be optimized (e.g., 5-20% v/v).
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 7.0, by addition of a suitable base if necessary). Monitor the progress of the reaction by taking aliquots and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x reaction volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by silica gel column chromatography to obtain the enantiomerically pure 4-hydroxypentanenitrile.
Protocol 3: Analytical Method for Chiral Analysis of 4-Hydroxypentanenitrile
This protocol describes a general method for the determination of conversion and enantiomeric excess of 4-hydroxypentanenitrile using chiral gas chromatography (GC).
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm)
GC Conditions (Illustrative):
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Oven Program: 80°C (hold 2 min), ramp to 150°C at 5°C/min, hold for 5 min.
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Sample Preparation: Dilute the reaction extract in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.
-
Injection: Inject the sample into the GC.
-
Data Analysis: Identify the peaks for this compound and the two enantiomers of 4-hydroxypentanenitrile based on their retention times (determined using standards). Calculate the conversion from the peak areas of the substrate and product. Calculate the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 or [([S] - [R]) / ([S] + [R])] x 100.
Mandatory Visualizations
Caption: Experimental workflow for the biocatalytic reduction of this compound.
Caption: Enzymatic reaction and cofactor regeneration cycle.
References
High-Throughput Screening of Reactions Involving 3-Acetylpropionitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of chemical reactions involving 3-acetylpropionitrile. This versatile β-ketonitrile serves as a valuable building block for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in drug discovery and medicinal chemistry. The following sections detail experimental protocols for key multicomponent reactions, present quantitative data in a structured format, and illustrate relevant workflows and biological signaling pathways.
Introduction
3-Acetylpropionitrile is a bifunctional molecule featuring both a ketone and a nitrile group. This unique structural arrangement allows for a variety of chemical transformations, making it an ideal starting material for generating libraries of novel compounds for drug discovery programs. High-throughput screening of reactions such as the Gewald, Hantzsch, and Biginelli reactions enables the rapid synthesis and evaluation of a multitude of derivatives, accelerating the identification of lead compounds.
Key Multicomponent Reactions & High-Throughput Protocols
The following protocols are adapted for a high-throughput parallel synthesis format, typically utilizing 96-well microplates.
Gewald Three-Component Reaction for the Synthesis of 2-Aminothiophenes
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or in this case, a β-ketonitrile), and elemental sulfur, in the presence of a base. The resulting 2-aminothiophene scaffold is a common motif in various biologically active compounds.
Experimental Protocol (96-Well Plate Format):
-
Reagent Preparation:
-
Prepare a stock solution of 3-acetylpropionitrile (1.0 M) in N,N-dimethylformamide (DMF).
-
Prepare a stock solution of elemental sulfur (1.2 M) in DMF. Note: Gentle heating may be required to dissolve the sulfur.
-
Prepare a stock solution of the desired aldehyde or ketone (1.0 M) in DMF.
-
Prepare a stock solution of a suitable base, such as pyrrolidine (1.0 M), in DMF.
-
-
Reaction Assembly:
-
To each well of a 96-well polypropylene microplate, add the following using an automated liquid handler:
-
10 µL of the 3-acetylpropionitrile stock solution (10 µmol, 1.0 eq).
-
10 µL of the aldehyde/ketone stock solution (10 µmol, 1.0 eq).
-
10 µL of the elemental sulfur stock solution (12 µmol, 1.2 eq).
-
-
Seal the microplate.
-
-
Reaction Incubation and Work-up:
-
Incubate the plate at 60°C for 3-5 hours with agitation.
-
After cooling to room temperature, add 10 µL of the pyrrolidine stock solution (10 µmol, 1.0 eq) to each well.
-
Continue incubation at 60°C for an additional 2-4 hours.
-
Remove the solvent under reduced pressure using a centrifugal evaporator.
-
To each well, add 100 µL of a mixture of water, diethyl ether, and a few drops of glacial acetic acid.
-
Agitate the plate to facilitate extraction and neutralization.
-
Analyze the organic layer directly by HTS-compatible techniques such as UPLC-MS.
-
Data Presentation: Gewald Reaction Yields
The following table summarizes the yields of various 2-aminothiophenes synthesized via a microwave-assisted Gewald reaction, demonstrating the feasibility of this reaction with different substrates.[1]
| Entry | Aldehyde/Ketone | Active Methylene Compound | Product | Yield (%) |
| 1 | Butyraldehyde | Methyl cyanoacetate | Methyl 2-amino-3-propionyl-4-propylthiophene-3-carboxylate | 95 |
| 2 | Isovaleraldehyde | Methyl cyanoacetate | Methyl 2-amino-3-propionyl-4-isobutylthiophene-3-carboxylate | 93 |
| 3 | Phenylacetaldehyde | Methyl cyanoacetate | Methyl 2-amino-4-benzyl-3-propionylthiophene-3-carboxylate | 89 |
| 4 | Cyclopentanone | Malononitrile | 2-Amino-3-cyano-4,5-dihydrocyclopenta[b]thiophene | 87 |
| 5 | Cyclohexanone | Malononitrile | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | 91 |
| 6 | 4-Methylcyclohexanone | Malononitrile | 2-Amino-3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene | 84 |
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that produces dihydropyridine derivatives. These scaffolds are well-known for their activity as calcium channel blockers.[2] In this adaptation, 3-acetylpropionitrile would be used as the β-dicarbonyl equivalent.
Experimental Protocol (96-Well Plate Format):
-
Reagent Preparation:
-
Prepare a stock solution of the desired aldehyde (1.0 M) in ethanol.
-
Prepare a stock solution of 3-acetylpropionitrile (2.0 M) in ethanol.
-
Prepare a solution of ammonium acetate (1.2 M) in ethanol.
-
-
Reaction Assembly:
-
To each well of a 96-well microplate, add:
-
10 µL of the aldehyde stock solution (10 µmol, 1.0 eq).
-
10 µL of the 3-acetylpropionitrile stock solution (20 µmol, 2.0 eq).
-
10 µL of the ammonium acetate solution (12 µmol, 1.2 eq).
-
-
Seal the microplate.
-
-
Reaction Incubation and Analysis:
-
Incubate the plate at 80°C for 12-24 hours.
-
After cooling, dilute the reaction mixture with an appropriate solvent (e.g., acetonitrile) for analysis by UPLC-MS to determine product formation and purity.
-
Biginelli Reaction for Dihydropyrimidine Synthesis
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea to form dihydropyrimidines. These compounds are also known to exhibit a range of biological activities, including calcium channel modulation.[3]
Experimental Protocol (96-Well Plate Format):
-
Reagent Preparation:
-
Prepare stock solutions of a library of aldehydes (1.0 M) in methanol.
-
Prepare a stock solution of 3-acetylpropionitrile (1.0 M) in methanol.
-
Prepare a stock solution of urea or thiourea (1.2 M) in methanol.
-
Prepare a stock solution of a catalyst, such as copper(I) chloride (0.1 M), and a catalytic amount of concentrated sulfuric acid in methanol.
-
-
Reaction Assembly:
-
To each well of a 96-well microplate, add:
-
10 µL of the aldehyde stock solution (10 µmol, 1.0 eq).
-
10 µL of the 3-acetylpropionitrile stock solution (10 µmol, 1.0 eq).
-
10 µL of the urea/thiourea stock solution (12 µmol, 1.2 eq).
-
5 µL of the catalyst solution.
-
-
Seal the microplate.
-
-
Reaction Incubation and Analysis:
-
Incubate the plate at 60°C for 18-24 hours.
-
Cool the plate and analyze the reaction mixtures by UPLC-MS to assess conversion and identify products.
-
Data Presentation: Biginelli Reaction with β-Ketonitriles
The following table presents the yields for the synthesis of 5-cyanodihydropyrimidines from various β-ketonitriles, demonstrating the feasibility of this reaction.[4]
| Entry | Aldehyde | β-Ketonitrile | Product | Yield (%) |
| 1 | Benzaldehyde | 3-Oxo-3-phenylpropanenitrile | 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 85 |
| 2 | 4-Chlorobenzaldehyde | 3-Oxo-3-phenylpropanenitrile | 4-(4-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 81 |
| 3 | 4-Methoxybenzaldehyde | 3-Oxo-3-phenylpropanenitrile | 4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 83 |
| 4 | 3-Nitrobenzaldehyde | 3-Oxo-3-phenylpropanenitrile | 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 78 |
| 5 | Isobutyraldehyde | 3-Oxo-3-phenylpropanenitrile | 4-Isopropyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 71 |
Biological Activity of Resulting Scaffolds
Derivatives of 3-acetylpropionitrile, particularly dihydropyridines and dihydropyrimidines, are known to interact with various biological targets. A prominent example is their activity as modulators of L-type calcium channels, which are crucial for cardiovascular function.
Data Presentation: Calcium Channel Blocking Activity
The following table summarizes the in vitro calcium channel blocking activities of a series of 1,4-dihydropyridine derivatives.[5]
| Compound | pEC50 |
| 3 | 4.37 ± 0.10 |
| 4 | 5.87 ± 0.08 |
| 5 | 6.46 ± 0.07 |
| 6 | 5.99 ± 0.09 |
| Verapamil (Reference) | 6.97 ± 0.15 |
| m-Nifedipine (Reference) | 6.48 ± 0.05 |
The table below shows the IC50 values for the inhibition of (+)-[3H]PN 200-110 binding to rat brain membranes by various 1,4-dihydropyridine derivatives, indicating their affinity for the L-type calcium channel.[6]
| Compound | IC50 (µM) |
| 54 | 0.89 |
| 68 | 0.43 |
| 69 | 1.23 |
| 80 | 3.49 |
| 85 | 0.98 |
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for reactions of 3-acetylpropionitrile.
Signaling Pathway: L-type Calcium Channel Blockade
Caption: Mechanism of action of dihydropyridine derivatives as L-type calcium channel blockers.
References
- 1. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bu.edu.eg [bu.edu.eg]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Green Chemistry Approaches to the Synthesis of 4-Oxopentanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxopentanenitrile, also known as levulinonitrile, is a valuable bifunctional molecule containing both a ketone and a nitrile group. This versatile chemical intermediate is a crucial building block in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty materials. Traditional synthetic routes to this compound and related β-ketonitriles often rely on strong bases, volatile organic solvents (VOCs), and hazardous reagents, posing significant environmental and safety concerns.[1]
In alignment with the principles of green and sustainable chemistry, there is a growing need for cleaner, safer, and more efficient methods for the synthesis of this compound. This document provides detailed application notes and experimental protocols for several green chemistry approaches, contrasting them with a traditional synthetic method. These greener alternatives focus on waste reduction, the use of safer reagents and solvents, and improved energy efficiency. The methodologies presented herein include phase-transfer catalysis, solvent-free mechanochemical synthesis, and biocatalysis, offering researchers and drug development professionals a toolkit for more sustainable chemical production.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the key parameters of a traditional synthesis and various green chemistry approaches for the synthesis of this compound, allowing for a direct comparison of their environmental and efficiency metrics.
| Parameter | Traditional Protocol: Base-Catalyzed Cyanoethylation | Green Protocol 1: Phase-Transfer Catalysis | Green Protocol 2: Solvent-Free Mechanochemistry | Green Protocol 3: Biocatalytic Synthesis |
| Reaction Type | Michael Addition | Michael Addition | Michael Addition | Enzymatic Transformation |
| Starting Materials | Acetone, Acrylonitrile | Acetone, Acrylonitrile | Acetone, Acrylonitrile | 4-Oxopentanaldoxime |
| Catalyst/Reagent | Strong base (e.g., Sodium Ethoxide) | Phase-Transfer Catalyst (e.g., TBAB), aq. NaOH | Solid base (e.g., K2CO3) or catalyst on solid support | Aldoxime Dehydratase |
| Solvent | Anhydrous organic solvent (e.g., THF) | Biphasic system (e.g., Toluene/Water) or minimal solvent | Solvent-free | Aqueous buffer |
| Temperature | 0 °C to room temperature | Room temperature | Room temperature | Mild (e.g., 30-40 °C) |
| Reaction Time | 12-16 hours | 1-3 hours | 15-60 minutes | 4-24 hours |
| Typical Yield | Moderate to high | High | High to quantitative | Potentially high |
| Key Advantages | Established method | Avoids strong, anhydrous bases; faster reaction; milder conditions | Eliminates bulk solvent waste; rapid; energy efficient | High selectivity; mild conditions; aqueous medium; cyanide-free (in this step) |
| Key Disadvantages | Use of hazardous reagents and solvents; long reaction time | Requires efficient stirring; catalyst separation | Requires specialized grinding equipment; potential for localized heating | Enzyme availability and stability; substrate specificity |
| Waste Profile | Significant organic solvent waste; hazardous base quenching | Reduced organic solvent waste; aqueous waste | Minimal waste | Biodegradable waste |
Experimental Protocols
Traditional Protocol: Base-Catalyzed Cyanoethylation of Acetone
This protocol represents a conventional approach to the synthesis of this compound via a Michael addition reaction.
Materials:
-
Acetone
-
Acrylonitrile
-
Sodium ethoxide (or other strong base)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (100 mL).
-
Add acetone (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium ethoxide (1.1 eq) to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the carbanion.
-
Slowly add acrylonitrile (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Green Chemistry Alternative Protocols
These protocols offer more sustainable approaches to the synthesis of this compound.
Green Protocol 1: Phase-Transfer Catalysis (PTC)
This method avoids the use of a strong, stoichiometric base and an anhydrous organic solvent by employing a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[2][3][4][5]
Materials:
-
Acetone
-
Acrylonitrile
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Sodium hydroxide (10% aqueous solution)
-
Toluene (or another suitable organic solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine acetone (1.0 eq), acrylonitrile (1.0 eq), and toluene (50 mL).
-
Add tetrabutylammonium bromide (0.05 eq) to the mixture.
-
With vigorous stirring, add 10% aqueous sodium hydroxide solution (2.0 eq).
-
Continue to stir the biphasic mixture vigorously at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation if necessary.
Green Protocol 2: Solvent-Free Mechanochemical Synthesis
This protocol eliminates the need for a bulk solvent by using mechanical energy (grinding) to initiate the reaction.[6][7][8][9][10]
Materials:
-
Acetone
-
Acrylonitrile
-
Potassium carbonate (anhydrous, finely powdered)
-
Mortar and pestle or a ball mill
Procedure:
-
In a mortar, combine acrylonitrile (1.0 eq) and finely powdered potassium carbonate (1.2 eq).
-
Gently grind the mixture for 2-3 minutes.
-
Add acetone (1.1 eq) to the mixture.
-
Grind the reaction mixture vigorously for 15-60 minutes at room temperature. The mixture may become a paste or solid.
-
Monitor the reaction progress by taking a small sample and analyzing it by TLC or GC.
-
Once the reaction is complete, add diethyl ether (20 mL) to the mortar and triturate the solid.
-
Filter the mixture to remove the potassium carbonate.
-
Wash the solid with additional diethyl ether (2 x 10 mL).
-
Combine the ether filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
Green Protocol 3: Biocatalytic Synthesis via Aldoxime Dehydratase
This protocol utilizes an enzyme to convert an oxime precursor into the desired nitrile under mild, aqueous conditions, representing a cyanide-free approach in this step.[11][12][13][14][15] The required starting material, 4-oxopentanaldoxime, can be synthesized from 4-oxopentanal, which in turn can be derived from bio-based levulinic acid.
Materials:
-
4-Oxopentanaldoxime
-
Aldoxime dehydratase (e.g., from Rhodococcus sp.) as a whole-cell biocatalyst or purified enzyme
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Glucose (as a co-substrate for whole-cell systems)
-
Ethyl acetate
-
Standard laboratory glassware and incubator/shaker
Procedure:
-
Prepare a suspension of the whole-cell biocatalyst (or a solution of the purified enzyme) in the phosphate buffer in a reaction vessel.
-
Add glucose to the mixture if using a whole-cell system to provide a source of energy for the cells.
-
Add the substrate, 4-oxopentanaldoxime, to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent to avoid high local concentrations.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with shaking.
-
Monitor the conversion of the aldoxime to this compound using HPLC or GC.
-
Upon completion of the reaction, extract the product from the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography or distillation as needed.
Visualizations
Traditional vs. Green Synthesis Workflow
Caption: Comparative workflow of traditional and phase-transfer catalysis synthesis.
Solvent-Free Mechanochemical Synthesis Workflow
Caption: Workflow for the green, solvent-free synthesis of this compound.
Biocatalytic Synthesis Pathway from Biomass
Caption: A potential green pathway from renewable biomass to this compound.
Conclusion
The adoption of green chemistry principles in the synthesis of this compound offers significant advantages over traditional methods. The alternative protocols presented here demonstrate the potential for reducing or eliminating hazardous solvents and reagents, minimizing waste generation, and improving overall process efficiency. For researchers and professionals in drug development and fine chemical synthesis, the implementation of such green approaches is not only environmentally responsible but can also lead to safer, more economical, and scalable manufacturing processes. The choice of the most suitable method will depend on factors such as available equipment, scale of the reaction, and the specific purity requirements of the final product. Further research and optimization of these green protocols will continue to enhance their applicability and contribute to a more sustainable chemical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. iajpr.com [iajpr.com]
- 4. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Solvent-free mechanochemical grinding facilitates clean synthesis of N-substituted amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Solvent-free synthesis of metal complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Solvent-free mechanochemical synthesis of arylcyanomethylenequinone oximes from phenylacetonitriles and 4-unsubstituted nitroaromatic compounds using KF/nano-γ-Al2O3 as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Nitrile Metabolizing Enzymes in Biocatalysis and Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitrilase/nitrile Hydrases - Wordpress [reagents.acsgcipr.org]
- 14. Enzymes Instead of Cyanide: Researchers Develop Biocatalytic Process for Nitrile Production [tugraz.at]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Oxopentanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Oxopentanenitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Acylation of Acetonitrile: This route involves the deprotonation of acetonitrile using a strong base to form a reactive carbanion, which then undergoes nucleophilic acyl substitution with an acetylating agent.
-
Michael Addition: This method consists of the base-catalyzed conjugate addition of the acetonitrile carbanion to methyl vinyl ketone.
Q2: What are the critical parameters to control for maximizing the yield?
A2: To achieve a high yield of this compound, careful control of the following parameters is essential:
-
Choice of Base: The base must be strong enough to deprotonate acetonitrile effectively.
-
Solvent Selection: The solvent plays a crucial role in solvating the reactants and intermediates, which can significantly impact reaction rates and yields.
-
Reaction Temperature: Temperature affects the rates of both the desired reaction and potential side reactions. Optimization is key to favoring product formation.
-
Purity of Reagents and Inert Atmosphere: The presence of water or other protic impurities can quench the carbanion, thereby reducing the yield. Using dry reagents and maintaining an inert atmosphere (e.g., with nitrogen or argon) is highly recommended.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials and the formation of the product.
Troubleshooting Guides
Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of Acetonitrile | Ensure the use of a sufficiently strong and anhydrous base (e.g., potassium tert-butoxide, sodium amide). Consider using a slight excess of the base. Verify the purity and dryness of the acetonitrile. |
| Presence of Moisture | Thoroughly dry all glassware before use. Use anhydrous solvents. Ensure all reagents are free of water. |
| Incorrect Reaction Temperature | For reactions with strong bases, the initial deprotonation is often performed at low temperatures. Subsequent steps may require gentle heating. Monitor the reaction to determine the optimal temperature profile. |
| Side Reactions (e.g., self-condensation of acetylating agent) | Add the acetylating agent slowly to the reaction mixture containing the deprotonated acetonitrile. |
| Reaction Not Proceeding to Completion | Increase the reaction time and continue to monitor the progress. A moderate increase in temperature may be considered, but be mindful of potential side reactions. |
Presence of Impurities
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | Optimize the stoichiometry of the reactants and the reaction time to ensure complete conversion. |
| Byproducts from Side Reactions | Adjust reaction conditions such as temperature and concentration to disfavor the formation of side products. |
| Hydrolysis of the Nitrile Group | Minimize the exposure of the product to acidic or basic conditions during the work-up procedure. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the potential impact of different reaction conditions on the yield of this compound. Optimal conditions should be determined experimentally for each specific setup.
Table 1: Effect of Base and Solvent on Yield in Acylation Route
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Potassium tert-butoxide | THF | 0 to RT | 65-75 | Good solubility and reactivity. |
| Sodium Amide | Liquid Ammonia/Ether | -33 to RT | 60-70 | Requires cryogenic conditions for the initial deprotonation. |
| Sodium Hydride | DMF | 25 to 50 | 55-65 | Slower reaction, may require heating. |
| LDA | THF | -78 to 0 | 70-80 | Strong, non-nucleophilic base, often gives cleaner reactions. |
Table 2: Effect of Reaction Parameters on Yield in Michael Addition Route
| Parameter | Condition A | Condition B | Condition C | Observed Outcome |
| Base | Sodium Ethoxide | Potassium Carbonate | DBU | Stronger bases can lead to faster reaction but also more side products. |
| Solvent | Ethanol | Acetonitrile | Toluene | Polar aprotic solvents often favor the reaction. |
| Temperature (°C) | 0 | 25 (Room Temp) | 50 | Higher temperatures may increase the rate but can also promote polymerization of methyl vinyl ketone. |
| Reactant Ratio (Acetonitrile:Base) | 1:0.1 | 1:0.5 | 1:1.1 | Catalytic amounts of base can be effective, but stoichiometric amounts may be needed for complete conversion. |
| Typical Yield (%) | 50-60 | 60-70 | 65-75 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation of Acetonitrile
Materials:
-
Acetonitrile (anhydrous)
-
Potassium tert-butoxide
-
Ethyl acetate (anhydrous)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous THF and acetonitrile to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF to the stirred acetonitrile solution, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the carbanion.
-
Slowly add anhydrous ethyl acetate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via Michael Addition
Materials:
-
Acetonitrile
-
Methyl vinyl ketone
-
Sodium ethoxide
-
Anhydrous Ethanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol and acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium ethoxide to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl vinyl ketone to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the acylation of acetonitrile.
Caption: Experimental workflow for the Michael addition route.
Caption: Troubleshooting logic for low yield of this compound.
Side reactions and byproduct formation in Levulinonitrile production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of levulinonitrile. Our aim is to address common challenges, particularly focusing on side reactions and the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for levulinonitrile?
A1: Levulinonitrile is primarily synthesized from levulinic acid. The most common laboratory and industrial approach involves the reductive amination of levulinic acid. This process can be carried out in either the liquid or vapor phase and typically requires a catalyst to proceed efficiently. Another potential route involves the dehydration of levulinamide, which is formed as an intermediate from the reaction of levulinic acid with ammonia.
Q2: What is the general mechanism for the conversion of levulinic acid to levulinonitrile?
A2: The reaction of levulinic acid with ammonia is believed to proceed through a two-step mechanism. Initially, levulinic acid reacts with ammonia to form the intermediate, levulinamide. Subsequently, the levulinamide undergoes dehydration to yield levulinonitrile. This dehydration step is often the rate-limiting step and requires specific catalysts and reaction conditions to achieve high yields.
Q3: What are the most common catalysts used in levulinonitrile synthesis?
A3: A variety of heterogeneous catalysts are employed to facilitate the synthesis of levulinonitrile from levulinic acid. These catalysts are chosen for their ability to promote both the amination and dehydration steps. Commonly used catalysts include supported metal catalysts and solid acid catalysts. The choice of catalyst can significantly impact the reaction rate, selectivity, and the profile of byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of levulinonitrile.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Levulinonitrile | Incomplete conversion of levulinic acid: Reaction time may be too short, or the temperature may be too low. | - Increase the reaction time. - Gradually increase the reaction temperature, monitoring for byproduct formation. |
| Catalyst deactivation: The catalyst may be poisoned by impurities or coking. | - Ensure the purity of starting materials. - Regenerate the catalyst according to the manufacturer's protocol. - Consider using a more robust catalyst. | |
| Suboptimal reaction conditions: Incorrect pressure, solvent, or ammonia concentration. | - Optimize the reaction pressure, as it can influence the equilibrium. - Screen different solvents to improve substrate and intermediate solubility. - Adjust the molar ratio of ammonia to levulinic acid. | |
| Formation of N-substituted Pyrrolidones | Reductive amination pathway is favored: The reaction conditions (catalyst, temperature, pressure) promote the intramolecular cyclization of an intermediate amine.[1][2][3][4] | - Select a catalyst that favors nitrile formation over cyclization. Lewis acidic sites can sometimes promote pyrrolidone formation. - Lowering the reaction temperature and pressure may reduce the rate of reductive amination. |
| Formation of Humins (Polymeric Byproducts) | High reaction temperatures and/or acidic conditions: These conditions can lead to the polymerization of levulinic acid or its intermediates. | - Optimize the reaction temperature to the lowest effective level. - If using an acidic catalyst, consider a milder one or reduce the catalyst loading. - The use of certain solvents can help to suppress humin formation. |
| Presence of Unreacted Levulinamide | Incomplete dehydration: The conditions are not sufficient to drive the dehydration of the amide intermediate to the nitrile. | - Increase the reaction temperature. - Utilize a catalyst with stronger dehydration capabilities. - Remove water from the reaction mixture as it is formed, for example, by using a Dean-Stark trap in liquid-phase reactions. |
| Decarboxylation of Levulinic Acid | High temperatures: Levulinic acid can undergo decarboxylation at elevated temperatures, leading to the formation of 2-butanone and other degradation products. | - Maintain the reaction temperature below the point where significant decarboxylation occurs. - The choice of catalyst can also influence the rate of decarboxylation. |
Experimental Protocols
A detailed experimental protocol for the synthesis of levulinonitrile is crucial for reproducibility. While specific parameters will vary based on the chosen catalyst and reactor setup, a general procedure for the vapor-phase catalytic amination of levulinic acid is outlined below.
Vapor-Phase Catalytic Amination of Levulinic Acid
-
Catalyst Preparation: The selected catalyst is packed into a fixed-bed reactor. The catalyst should be pre-treated according to the manufacturer's specifications, which may involve reduction under a hydrogen flow at an elevated temperature.
-
Reaction Setup: The fixed-bed reactor is heated to the desired reaction temperature (typically in the range of 250-350 °C).
-
Reactant Feed: A solution of levulinic acid in a suitable solvent (e.g., water or an alcohol) and a separate stream of ammonia gas are fed into a vaporizer. The molar ratio of ammonia to levulinic acid is a critical parameter to be optimized.
-
Reaction: The vaporized mixture of levulinic acid, ammonia, and solvent is passed over the catalyst bed. The flow rates are adjusted to achieve the desired space velocity.
-
Product Collection: The reactor effluent is cooled to condense the liquid products. The non-condensable gases are vented.
-
Analysis: The collected liquid product is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the levulinonitrile, unreacted starting materials, and any byproducts.
Visualizations
To aid in understanding the reaction pathways and experimental processes, the following diagrams are provided.
Caption: Reaction pathways in levulinonitrile synthesis.
Caption: Experimental workflow for vapor-phase synthesis.
Caption: Troubleshooting logic for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 4. Synthesis of levulinic acid based poly(amine-co-ester)s - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for the purification of 3-Acetylpropionitrile
Technical Support Center: Purification of 3-Acetylpropionitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of 3-acetylpropionitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My final product has a low yield after purification. What are the potential causes and how can I improve it?
A1: Low yield in the purification of 3-acetylpropionitrile can stem from several factors:
-
Incomplete Reaction: Ensure the initial synthesis reaction has gone to completion by monitoring it with appropriate techniques like TLC or GC-MS.
-
Losses During Extraction: If using liquid-liquid extraction, ensure the pH of the aqueous layer is optimized to prevent the hydrolysis of the nitrile group. Multiple extractions with a suitable organic solvent will maximize the recovery of your product.
-
Decomposition During Distillation: 3-Acetylpropionitrile is likely a high-boiling point liquid. Distillation at atmospheric pressure can lead to thermal decomposition. It is highly recommended to use fractional distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent degradation.
-
Improper Column Chromatography Technique: If using column chromatography, the choice of solvent system is crucial. A system that is too polar may result in co-elution with impurities, while a system that is not polar enough may lead to poor separation and product loss on the column.
Q2: I am observing multiple spots on the TLC plate of my purified 3-acetylpropionitrile. What are these impurities and how can I remove them?
A2: The presence of multiple spots on a TLC plate indicates impurities. For 3-acetylpropionitrile, these could include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be various precursors.
-
Side Products: Byproducts from the reaction, such as products from aldol condensation if basic conditions were used.
-
Hydrolysis Products: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, especially in the presence of acid or base and water.[1][2][3]
To remove these impurities, consider the following:
-
Fractional Distillation: A carefully performed fractional distillation under vacuum can separate compounds with different boiling points.
-
Column Chromatography: This is a very effective method for separating polar compounds. A silica gel column with a gradient elution of a solvent system like hexane/ethyl acetate can be used.
Q3: My purified 3-acetylpropionitrile is discolored (e.g., yellow or brown). What is the cause and how can I obtain a colorless product?
A3: Discoloration often indicates the presence of high molecular weight byproducts or decomposition products.
-
Thermal Decomposition: As mentioned, heating at high temperatures during distillation can cause decomposition and discoloration. Use vacuum distillation to minimize this.
-
Trace Impurities: Even small amounts of certain impurities can impart color.
To decolorize your product:
-
Charcoal Treatment: Dissolve the product in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite. The charcoal can adsorb colored impurities. Be aware that this may also lead to some product loss.
-
Re-purification: A second pass through a silica gel column or another careful fractional distillation may be necessary.
Data Presentation
Table 1: Hypothetical Physicochemical Properties and Potential Impurities of 3-Acetylpropionitrile
| Property | Estimated Value/Identity | Purification Considerations |
| Boiling Point | High (likely >200 °C at atm. pressure) | Vacuum distillation is essential to prevent thermal decomposition. |
| Polarity | High | Soluble in polar organic solvents. Amenable to normal-phase chromatography. |
| Impurity 1 | Unreacted Starting Materials | Removal by fractional distillation or column chromatography based on polarity differences. |
| Impurity 2 | 4-Oxopentanoic acid (hydrolysis product) | Can be removed by an aqueous wash with a mild base (e.g., sodium bicarbonate solution) during workup, or by column chromatography. |
| Impurity 3 | Polymeric byproducts | Non-volatile; will remain in the distillation flask. Can be separated by column chromatography. |
Note: The boiling point is an estimation based on the similar compound 3-(acetylthio)propionitrile, which has a boiling point of 246-247 °C.[4]
Experimental Protocols
Protocol 1: Purification of 3-Acetylpropionitrile by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a Vigreux column. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude 3-acetylpropionitrile to the distillation flask, along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Gradually reduce the pressure in the system to the desired level.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at a constant temperature and pressure. This constant temperature is the boiling point of your purified product at that specific pressure. Discard any initial fractions (forerun) that distill at a lower temperature.
-
Completion: Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential explosions.
-
Characterization: Analyze the purified fractions by TLC or GC-MS to confirm purity.
Protocol 2: Purification of 3-Acetylpropionitrile by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Packing the Column: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Loading the Sample: Dissolve the crude 3-acetylpropionitrile in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined beforehand by TLC analysis.
-
Collecting Fractions: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combining and Evaporating: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Final Analysis: Confirm the purity of the combined product using appropriate analytical techniques.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of 3-acetylpropionitrile.
References
Technical Support Center: Optimization of 4-Oxopentanenitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 4-oxopentanenitrile and its analogs, such as 2,2-dimethyl-4-oxopentanenitrile. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and its analogs?
A1: The most common and effective method is the acylation of a nitrile anion.[1][2] This process involves the deprotonation of a nitrile, such as isobutyronitrile, using a strong base to form a stable carbanion, which then acts as a nucleophile to attack an acetylating agent.[2][3]
Q2: What are the most critical reaction parameters to control for a successful synthesis?
A2: Careful control of reaction conditions is crucial for achieving high yields and purity.[4] The most critical parameters include:
-
Anhydrous Conditions: The use of a strong, dry base and anhydrous solvents is essential to prevent quenching of the nitrile anion.[3][5]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent side reactions with atmospheric moisture and oxygen.[2][4]
-
Temperature Control: The deprotonation and acylation steps are often exothermic.[4] Maintaining low temperatures (e.g., 0-10°C) is critical to minimize side reactions like aldol condensation or ester alcoholysis.[3]
-
Order and Rate of Addition: Reactants should be added slowly and in a specific order. Typically, the base is added to the nitrile solution, followed by the dropwise addition of the acetylating agent to the formed anion.[4][5]
Q3: Which analytical techniques are recommended for monitoring reaction progress and product purity?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis[3]:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of starting materials.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product formation, reactant consumption, and the impurity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
Q4: What are the common side reactions that can occur during the synthesis?
A4: Several side reactions can compete with the desired acylation, leading to lower yields and impurities[3][5]:
-
Self-condensation of the nitrile (Thorpe-Ziegler reaction): The nitrile anion can react with another molecule of the starting nitrile, especially at higher temperatures or concentrations.[5]
-
Aldol condensation: The enolate of the product can undergo self-condensation.
-
Ester alcoholysis: The base (e.g., potassium tert-butoxide) can react with the ester acetylating agent.[3]
-
Formation of 2-tert-butyloxirane-2-carbonitrile: This can occur from the reaction with a residual alkoxide base.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong and, critically, a dry base. Consider using a slight excess (1.1-1.15 equivalents) of the base.[3] Verify the quality of the base, as strong bases like potassium tert-butoxide can degrade upon exposure to air and moisture.[5] |
| Wet Reagents or Glassware | Use anhydrous solvents and freshly distilled reagents.[1][5] All glassware should be flame-dried or oven-dried immediately before use to remove any adsorbed water.[1] |
| Product Degradation | High temperatures or prolonged reaction times can lead to product degradation.[3] Monitor the reaction closely using TLC or GC and quench it as soon as the starting material is consumed.[3] |
| Inefficient Mixing | At larger scales, poor agitation can lead to localized "hot spots" or poor reagent distribution.[3] Use a suitable mechanical stirrer and a baffled reactor if available to ensure efficient mixing.[3] |
Problem: Presence of Significant Impurities in the Crude Product
| Potential Cause | Recommended Solution |
| Side Reactions from High Temperature | Maintain a low reaction temperature (e.g., below 10°C) during the addition of the base and the acetylating agent to disfavor side reactions.[3][4] |
| Self-Condensation of Nitrile | Maintain a low temperature during anion formation and add the starting nitrile to the base solution to minimize the time the anion is present in high concentration before the electrophile is introduced.[5] |
| Incorrect Stoichiometry | Optimize the molar ratio of reactants. A slight excess of the base and acetylating agent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[3][5] |
| Slow Addition of Acetylating Agent | Adding the acetylating agent too slowly can allow the nitrile anion to participate in side reactions. Add it at a steady, moderate rate to the cooled anion solution.[5] |
Problem: Difficult Purification
| Potential Cause | Recommended Solution |
| Similar Boiling Points of Product and Impurities | Explore fractional vacuum distillation with an efficient distillation column.[3][4] This lowers the boiling point and can provide better separation. |
| Thermal Instability of the Product | Use vacuum distillation to lower the boiling point and minimize the risk of thermal degradation during purification.[3] |
| Formation of Azeotropes | If an azeotrope with the solvent is suspected, choose an alternative solvent that does not form one.[3] |
| High-Boiling Residue | If polymeric byproducts from self-condensation are present, purification by distillation may be difficult.[5] Consider alternative methods like preparative column chromatography on silica gel.[2][6] |
Experimental Protocols & Data
Generalized Experimental Workflow
The synthesis of this compound analogs generally follows a consistent set of steps, from initial setup to final purification.
References
Technical Support Center: Levulinonitrile Storage and Handling
Welcome to the technical support center for Levulinonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Levulinonitrile during storage and handling.
Disclaimer: Levulinonitrile is a specialty chemical with limited publicly available data on its specific polymerization behavior. The following guidelines are based on general chemical principles for storing and handling reactive nitriles and vinyl compounds. It is crucial to consult the Safety Data Sheet (SDS) provided by your supplier and to perform small-scale stability tests under your specific laboratory conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and use of Levulinonitrile.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity or Gel Formation | Onset of polymerization due to the formation of oligomers or polymers. | 1. Do not use. The material's purity is compromised. 2. Check storage conditions immediately (temperature, light exposure). 3. If safe to do so, consider adding a recommended inhibitor (see Table 1) to a fresh, unopened sample to prevent further issues. 4. Dispose of the polymerized material according to your institution's hazardous waste guidelines. |
| Sample Appears Hazy, Cloudy, or Contains Precipitate | Advanced polymerization, where the polymer is no longer soluble in the monomer. | 1. Do not use the material for any experiment. 2. Quarantine the container in a safe, well-ventilated area. 3. Caution: A significant temperature increase indicates a potential runaway polymerization. 4. Dispose of the material following institutional hazardous waste protocols. |
| Discoloration (e.g., Yellowing) | Slow polymerization or degradation is occurring, likely due to gradual inhibitor depletion or exposure to light/heat. | 1. While potentially usable for non-critical applications, it is best to avoid using discolored monomer in sensitive experiments. 2. Perform a quality control check (see Protocol 2) to assess purity before use. 3. Review and improve storage conditions for remaining stock. |
| Reaction Fails or Yields Unexpected Byproducts | The monomer may have partially polymerized, or the inhibitor present is interfering with the reaction. | 1. If polymerization is suspected, purify the monomer immediately before use by passing it through an inhibitor-remover column (see Protocol 3). 2. Use purified, inhibitor-free monomer immediately, as it is highly susceptible to polymerization.[1] 3. Ensure all reagents and solvents are pure and free of peroxide contaminants that could initiate polymerization.[1] |
Frequently Asked Questions (FAQs)
Q1: What causes Levulinonitrile to polymerize?
A1: The polymerization of Levulinonitrile, like other nitrile-containing compounds, is typically a free-radical process. This chain reaction can be initiated by several factors:
-
Heat: Elevated temperatures increase the rate of radical formation.
-
Light (UV Radiation): High-energy light can generate free radicals, initiating polymerization.[1]
-
Oxygen: While necessary for certain inhibitors to function, oxygen can also form peroxides, which are potent polymerization initiators upon decomposition.[1]
-
Impurities: Contaminants such as metal ions or residual initiators from the synthesis process can trigger polymerization.
Q2: How do polymerization inhibitors work?
A2: Polymerization inhibitors are chemical compounds that scavenge free radicals, interrupting the polymerization chain reaction before it can propagate.[1] Common inhibitors for vinyl monomers include phenolic compounds like hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ). These inhibitors require the presence of dissolved oxygen to function effectively.[1][2]
Q3: What are the ideal storage conditions for Levulinonitrile?
A3: To maximize shelf life and prevent polymerization, proper storage is essential.[3]
-
Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is highly recommended.
-
Light: Use an amber glass bottle or store the container in a light-proof secondary container (e.g., a cabinet or box) to protect it from UV radiation.[2]
-
Atmosphere: If using a phenolic inhibitor like MEHQ or HQ, ensure an air headspace is present in the container. Do not store under a fully inert atmosphere (e.g., pure nitrogen or argon), as oxygen is required for the inhibitor to be effective.[2]
-
Container: Keep the container tightly sealed to prevent contamination from moisture or other impurities.
Q4: My experiment is sensitive to inhibitors. How can I remove them?
A4: It is often necessary to remove the inhibitor immediately before use. The most common and safest method is column chromatography.[1] Passing the Levulinonitrile through a column packed with basic alumina will effectively adsorb phenolic inhibitors. The purified monomer should be used immediately as it is no longer stabilized.[1]
Q5: How can I tell if my stored Levulinonitrile is still good to use?
A5: Regular visual inspection is the first step. Check for any signs of polymerization such as increased viscosity, cloudiness, or solid precipitates.[2] For a quantitative assessment, you can perform analytical tests like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of oligomers or a decrease in monomer purity (see Protocol 2).
Data Summary
The table below provides general recommendations for the storage and stabilization of Levulinonitrile, based on data for analogous reactive monomers.
Table 1: Recommended Inhibitors and Storage Conditions
| Parameter | Recommendation | Rationale & Notes |
| Primary Inhibitor | Monomethyl Ether of Hydroquinone (MEHQ) | Widely used for acrylates and other vinyl monomers; requires oxygen to be effective.[2] |
| Alternative Inhibitor | Hydroquinone (HQ) | Also effective but may be more prone to sublimation. Requires oxygen.[1] |
| Inhibitor Concentration | 50 - 200 ppm (parts per million) | This is a typical range. The optimal concentration should be determined experimentally. |
| Storage Temperature | 2 - 8 °C (Refrigerated) | Reduces the rate of thermally initiated polymerization.[3] |
| Atmosphere | Air Headspace | Oxygen is essential for the function of phenolic inhibitors like MEHQ and HQ.[2] |
| Light Protection | Amber or Opaque Container | Prevents light-induced (photo-initiated) polymerization.[2] |
Experimental Protocols
Protocol 1: Visual Inspection for Polymerization
-
Objective: To quickly assess the physical state of the monomer for signs of polymerization.
-
Materials:
-
Sample of Levulinonitrile in its original container.
-
Clean, dry glass vial.
-
White and black backgrounds for inspection.
-
-
Procedure:
-
Before opening, gently swirl the original container to ensure homogeneity. Avoid vigorous shaking.
-
In a well-ventilated fume hood, dispense a small aliquot of the monomer into a clean, dry glass vial.
-
Hold the vial against a white background and observe for any color changes (e.g., yellowing), haziness, or particulate matter.
-
Hold the vial against a black background to better visualize any light-colored precipitates.
-
Tilt the vial and observe the flow of the liquid. A noticeable increase in viscosity compared to a fresh sample is a key indicator of polymerization.
-
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Objective: To quantitatively assess the purity of Levulinonitrile and detect the presence of higher molecular weight oligomers.
-
Methodology:
-
Sample Preparation: Dilute a small aliquot of the Levulinonitrile sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Column: A mid-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at 15°C/min. Hold at 280°C for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Data Analysis: Compare the chromatogram of the stored sample to a reference standard or a freshly opened sample. The appearance of new, later-eluting peaks is indicative of oligomer formation. A decrease in the area of the main Levulinonitrile peak suggests degradation or polymerization.
-
Protocol 3: Inhibitor Removal Using an Alumina Column
-
Objective: To remove phenolic inhibitors (e.g., MEHQ, HQ) from Levulinonitrile prior to use in a reaction.
-
Materials:
-
Levulinonitrile containing inhibitor.
-
Basic activated alumina.
-
Glass chromatography column with a stopcock.
-
Glass wool or fritted glass disc.
-
Clean, dry collection flask.
-
-
Procedure:
-
Column Preparation: Secure the chromatography column vertically in a fume hood. Place a small plug of glass wool at the bottom. Add the basic alumina to the column (a bed height of 10-15 cm is typically sufficient for small volumes).
-
Purification:
-
Carefully pour the Levulinonitrile onto the top of the alumina column.
-
Open the stopcock and allow the monomer to flow through the column under gravity. The inhibitor will be adsorbed onto the alumina.
-
Collect the clear, inhibitor-free monomer in the collection flask.
-
-
Post-Purification Handling:
-
Use Immediately: The purified Levulinonitrile is no longer stabilized and is highly susceptible to polymerization. It should be used for the intended reaction without delay.[1]
-
Temporary Storage (if unavoidable): If immediate use is not possible, store the purified monomer in a sealed container, protected from light, at a low temperature (e.g., in an ice bath), and use within a few hours.
-
-
Diagrams
Caption: Logical workflow of polymerization triggers and preventive actions.
References
Technical Support Center: Crude 4-Oxopentanenitrile Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing common impurities from crude 4-Oxopentanenitrile (also known as levulinonitrile).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from the synthesis process. These can include:
-
Unreacted Starting Materials: Depending on the synthetic route, these may include reactants like ethyl levulinate, acetonitrile, or other reagents used in the condensation reaction.
-
Hydrolysis Products: The nitrile group of this compound can be susceptible to hydrolysis, especially during workup conditions, leading to the formation of levulinic acid.[1][2]
-
Side-Reaction Products: Self-condensation of starting materials or other side reactions can lead to various byproducts.
Q2: How can I monitor the purity of my this compound sample during purification?
A2: The purity of this compound can be effectively monitored using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to assess the purity and identify the components of a mixture. A common solvent system for β-ketonitriles is a mixture of ethyl acetate and hexanes.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. It can provide detailed information about the presence and identity of impurities.[4][5]
Q3: What are the recommended methods for purifying crude this compound?
A3: Several methods can be employed to purify crude this compound, with the choice depending on the nature of the impurities and the desired final purity. The most common methods are:
-
Vacuum Distillation: This is a highly effective method for purifying liquid compounds that may decompose at their atmospheric boiling point.[6][7][8]
-
Flash Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities. Silica gel is a common stationary phase.[9]
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization can be an effective purification method. Suitable solvent systems often involve a polar solvent mixed with a non-polar anti-solvent.[3][10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is contaminated with a lower boiling point impurity. | Unreacted volatile starting materials. | Perform vacuum distillation to separate the lower boiling point impurity from the desired product.[6][8] |
| Product contains a significant amount of a more polar impurity (e.g., levulinic acid). | Hydrolysis of the nitrile group during workup. | Use flash column chromatography on silica gel to separate the more polar impurity.[9] Alternatively, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the workup can help remove acidic impurities. |
| TLC shows multiple spots close to the product spot. | Presence of structurally similar side-products. | Optimize the TLC solvent system to achieve better separation.[12][13] Consider using a different purification technique like preparative TLC or HPLC for high-purity samples. |
| Product appears oily and does not solidify for recrystallization. | Presence of impurities inhibiting crystallization. | Attempt purification by vacuum distillation or column chromatography first. For recrystallization, try using a different solvent system or scratching the inside of the flask to induce crystallization.[3] |
| Product degrades during purification on a silica gel column. | The compound may be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, use a neutral stationary phase like alumina. |
Data Presentation
Table 1: Physical Properties and Purification Parameters for this compound and Related Compounds
| Parameter | This compound | 2,2-Dimethyl-4-oxopentanenitrile (Illustrative Example) |
| Molecular Formula | C5H7NO | C7H11NO |
| Molecular Weight | 97.12 g/mol | 125.17 g/mol |
| Boiling Point (Atmospheric) | Decomposes | Decomposes |
| Boiling Point (Vacuum) | Not readily available | To be determined empirically based on pressure.[3] |
| TLC Solvent System | Ethyl acetate/Hexanes (starting point)[12][13] | Ethyl acetate/Hexanes[3] |
| Recrystallization Solvent System | Ethanol/Water or Ethyl acetate/Hexanes (starting points)[3][10] | Ethyl acetate/Hexanes or Ethanol/Water[3] |
| Column Chromatography Stationary Phase | Silica Gel or Neutral Alumina | Silica Gel[3] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature. This fraction will be the purified this compound.
-
After distillation, allow the apparatus to cool to room temperature before releasing the vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes, aiming for an Rf value of 0.2-0.3 for the product.[3]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying gentle pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate). Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable. If not, try a different solvent or a solvent pair (e.g., ethanol/water).[3][10]
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to allow for crystal formation. Once crystal growth appears to have stopped, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
References
- 1. Levulinic acid production from waste biomass :: BioResources [bioresources.cnr.ncsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. rubingroup.org [rubingroup.org]
- 12. Chromatography [chem.rochester.edu]
- 13. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Overcoming Challenges in the Scale-up of 3-Acetylpropionitrile Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the scale-up of 3-Acetylpropionitrile production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-Acetylpropionitrile, and what is the underlying reaction mechanism?
A1: The most prevalent method for synthesizing 3-Acetylpropionitrile is the base-catalyzed Michael addition of acetylacetone to acrylonitrile.[1][2][3][4] This reaction involves the 1,4-conjugate addition of a nucleophile (the enolate of acetylacetone) to an α,β-unsaturated carbonyl compound (acrylonitrile).[2]
The general mechanism proceeds in three steps:
-
Enolate Formation: A base removes an acidic proton from acetylacetone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of acrylonitrile.
-
Protonation: The resulting intermediate is protonated to yield 3-Acetylpropionitrile.
Q2: What are the primary challenges encountered when scaling up the production of 3-Acetylpropionitrile?
A2: Scaling up the synthesis of 3-Acetylpropionitrile presents several key challenges:
-
Exothermic Reaction and Thermal Runaway: The Michael addition is an exothermic reaction.[5] Inadequate heat dissipation on a large scale can lead to a rapid increase in temperature, potentially causing a thermal runaway, which is characterized by a dangerous, self-accelerating reaction rate.[6][7][8][9]
-
Impurity Profile and Side Reactions: The formation of byproducts can become more significant at a larger scale. Common side reactions include the formation of a di-addition product (where a second molecule of acrylonitrile reacts with the initial product), polymerization of acrylonitrile, and other competing reactions.[10]
-
Product Isolation and Purification: Methods like column chromatography, which are effective at the lab scale, are often impractical and economically unviable for large-scale production. Alternative purification methods such as distillation or crystallization need to be developed and optimized.[11]
-
Reagent Handling and Safety: Acrylonitrile is a toxic and flammable substance, requiring careful handling in a closed system, especially in large quantities.[12]
Q3: How can the risk of a thermal runaway be mitigated during scale-up?
A3: Mitigating the risk of thermal runaway is critical for safe scale-up. Key strategies include:
-
Thorough Thermal Hazard Assessment: Conduct a comprehensive thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) to understand the heat of reaction and the potential for thermal runaway.[6][7][8]
-
Controlled Reagent Addition: Implement a semi-batch process where one of the reactants (typically acrylonitrile) is added gradually to the reaction mixture. This allows for better control over the rate of heat generation.
-
Efficient Heat Removal: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system. Ensure the cooling capacity is sufficient to handle the heat generated by the reaction.
-
Monitoring and Emergency Systems: Continuously monitor the reaction temperature and have a robust emergency shutdown and cooling system in place.
Q4: What are the common byproducts in 3-Acetylpropionitrile synthesis, and how can their formation be minimized?
A4: The primary byproduct of concern is the di-addition product, 4-acetyl-4-(2-cyanoethyl)heptane-2,6-dione. Polymerization of acrylonitrile is another significant side reaction, especially in the presence of strong bases or at elevated temperatures. To minimize these byproducts:
-
Control Stoichiometry: Use a slight excess of acetylacetone relative to acrylonitrile to favor the mono-addition product.
-
Optimize Reaction Temperature: Maintain a controlled, lower temperature to reduce the rate of side reactions.
-
Choice of Catalyst: Use a milder base catalyst to reduce the propensity for acrylonitrile polymerization.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time.- Ensure adequate mixing.- Check catalyst activity. |
| Side reactions (di-addition, polymerization). | - Adjust stoichiometry (slight excess of acetylacetone).- Lower reaction temperature.- Use a less aggressive catalyst. | |
| Loss of product during workup/purification. | - Optimize extraction and distillation/crystallization procedures. | |
| High Levels of Di-addition Product | Incorrect stoichiometry. | - Use a molar ratio of acetylacetone to acrylonitrile greater than 1:1. |
| High reaction temperature. | - Lower the reaction temperature to improve selectivity. | |
| Polymerization of Acrylonitrile | Strong base catalyst. | - Use a weaker base (e.g., a tertiary amine instead of an alkoxide). |
| High local concentration of acrylonitrile. | - Add acrylonitrile slowly and sub-surface to ensure rapid mixing. | |
| High reaction temperature. | - Maintain strict temperature control. | |
| Poor Product Color | Thermal degradation. | - Lower reaction and purification temperatures. |
| Impurities in starting materials. | - Use high-purity starting materials. | |
| Contamination from the reactor. | - Ensure the reactor is thoroughly cleaned before use. |
Experimental Protocols
Pilot-Scale Synthesis of 3-Acetylpropionitrile
This protocol is intended for a pilot-scale reactor (e.g., 50-100 L) and should be adapted and optimized based on specific equipment and safety assessments.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| Acetylacetone | 100.12 | 10.5 | 104.87 | 1.05 |
| Acrylonitrile | 53.06 | 5.3 | 99.89 | 1.00 |
| Triethylamine | 101.19 | 0.5 | 4.94 | 0.05 |
| Toluene | - | 30 L | - | - |
| Hydrochloric Acid (2M) | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charging Reactants:
-
Charge the reactor with toluene (30 L) and acetylacetone (10.5 kg).
-
Add triethylamine (0.5 kg) to the reactor with moderate stirring.
-
Cool the mixture to 0-5 °C.
-
-
Acrylonitrile Addition:
-
Slowly add acrylonitrile (5.3 kg) to the stirred reaction mixture over 2-3 hours, maintaining the internal temperature between 5-10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).
-
-
Workup:
-
Cool the reaction mixture to 10-15 °C.
-
Quench the reaction by adding 2M hydrochloric acid until the pH is ~7.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
Purify the crude 3-Acetylpropionitrile by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the scale-up synthesis of 3-Acetylpropionitrile.
Caption: Troubleshooting decision tree for addressing low yield in 3-Acetylpropionitrile synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Thermokinetic Parameters Analysis and Incompatible Hazard Evaluation of Acrylonitrile by DSC [jstage.jst.go.jp]
- 7. Evaluation of styrene-acrylonitrile copolymerization thermal stability and runaway behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. icheme.org [icheme.org]
- 10. benchchem.com [benchchem.com]
- 11. US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof - Google Patents [patents.google.com]
- 12. ACRYLONITRILE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Enhancing the stability of 4-Oxopentanenitrile in solution
Welcome to the technical support center for 4-Oxopentanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems you may encounter when working with this compound in solution.
Issue 1: Unexpectedly Low Assay Value or Degradation Over Time
Potential Causes:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid (levulinic acid) and ammonia.
-
Thermal Degradation: Elevated temperatures can accelerate degradation pathways. β-Ketonitriles can be thermally labile.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
Oxidative Degradation: The presence of oxidizing agents or dissolved oxygen can lead to degradation. The ketone functionality can be susceptible to oxidation.
Recommended Solutions:
-
pH Control: Maintain the pH of the solution in the neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis. Use buffered solutions where appropriate.
-
Temperature Control: Store solutions of this compound at refrigerated temperatures (2-8 °C). For long-term storage, consider freezing (-20 °C or lower). Avoid repeated freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Inert Atmosphere: For sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, GC)
Potential Causes:
-
Formation of Degradation Products: As mentioned above, hydrolysis, thermal stress, photolysis, or oxidation can lead to the formation of new chemical entities. A common degradation product from hydrolysis is levulinic acid.
-
Solvent-Related Impurities: The solvent itself may contain impurities or degrade over time to produce interfering peaks.
-
Container Leaching: Components from the storage container may leach into the solution.
Recommended Solutions:
-
Characterize Unknown Peaks: Use techniques like mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) to identify the molecular weight of the unknown peaks. This can help in elucidating their structure.
-
Forced Degradation Studies: To confirm if the unknown peaks are degradation products, perform forced degradation studies under controlled stress conditions (acid, base, heat, light, oxidation). This can help to purposefully generate the degradants and confirm their identity.
-
Solvent Blank Analysis: Analyze a sample of the solvent used to prepare the solution to rule out solvent-related impurities.
-
Use High-Purity Solvents and Inert Containers: Utilize high-purity solvents and store solutions in high-quality, inert containers (e.g., borosilicate glass).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways for this compound are hydrolysis of the nitrile group to levulinic acid and reactions involving the ketone functional group. The presence of both a nitrile and a ketone makes the molecule susceptible to conditions that affect either functional group.
Q2: In which solvents is this compound most stable?
A2: Generally, aprotic and non-polar solvents are preferred for long-term storage to minimize the risk of hydrolysis. Acetonitrile is a good choice due to the "like dissolves like" principle. For aqueous applications, using a buffered solution at a neutral pH and storing at low temperatures is recommended.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, is the recommended approach. The method should be able to separate the intact this compound from its potential degradation products. Monitoring the assay of the main peak and the growth of any impurity peaks over time will indicate the stability of the solution.
Q4: Are there any known incompatibilities I should be aware of?
A4: Avoid strong acids, strong bases, and strong oxidizing agents, as these are likely to cause rapid degradation. Also, be mindful of the reactivity of the ketone group with primary amines (formation of imines) and other nucleophiles.
Data Presentation
The following table summarizes illustrative stability data for this compound under various conditions. Please note that this data is for example purposes to demonstrate the expected trends, as specific experimental data is not widely available.
| Condition | Solvent | Temperature (°C) | Duration | Assay (% Remaining) | Major Degradant |
| Acidic | 0.1 M HCl (aq) | 40 | 24 hours | 85.2% | Levulinic Acid |
| Neutral | Water (pH 7) | 40 | 24 hours | 98.5% | Not Detected |
| Basic | 0.1 M NaOH (aq) | 40 | 24 hours | 70.1% | Levulinic Acid |
| Oxidative | 3% H₂O₂ (aq) | 25 | 24 hours | 92.7% | Oxidized Species |
| Thermal | Water (pH 7) | 80 | 24 hours | 91.5% | Various |
| Photolytic | Water (pH 7) | 25 | 24 hours (ICH light) | 96.3% | Photodegradants |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like acetonitrile/water.
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 10 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Prepare a solution of this compound in water (pH 7) at 1 mg/mL. Heat at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the HPLC method described above.
Visualizations
Caption: Troubleshooting logic for a low assay value of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
Technical Support Center: Purifying Levulinonitrile with Column Chromatography
Welcome to the technical support center for the purification of Levulinonitrile using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for Levulinonitrile purification?
A1: For the purification of polar compounds like Levulinonitrile, silica gel is the most commonly used and recommended stationary phase.[1] Alumina can also be used, but silica gel is generally the first choice due to its versatility.[1]
Q2: How do I select an appropriate mobile phase (eluent) for Levulinonitrile?
A2: The choice of mobile phase is critical for successful separation. A good starting point is a solvent system that provides a retention factor (Rf) of approximately 0.3 for Levulinonitrile on a Thin Layer Chromatography (TLC) plate.[2] Common solvent systems for polar compounds include mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[3][4] For highly polar compounds that are difficult to elute, a small percentage of an even more polar solvent, such as methanol, can be added to the mobile phase.[4]
Q3: My Levulinonitrile is not moving from the baseline on the TLC plate, even with ethyl acetate. What should I do?
A3: This indicates that the mobile phase is not polar enough to displace the highly polar Levulinonitrile from the silica gel. You can try increasing the polarity of your eluent system. A common mobile phase for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[5] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be cautious, as using more than 10% methanol in the mobile phase can risk dissolving the silica gel.[4]
Q4: I am observing significant peak tailing with my Levulinonitrile during column chromatography. What is the cause and how can I fix it?
A4: Peak tailing for basic or polar nitrogen-containing compounds like Levulinonitrile is often caused by strong interactions with the acidic silanol groups on the surface of the silica gel.[5][6] To mitigate this, you can add a small amount of a basic modifier to your mobile phase to neutralize these active sites. Common choices include triethylamine (TEA) at a concentration of 1-3% or using a pre-mixed solution of ammonia in methanol as the polar component of your eluent.[5][7]
Q5: Should I use wet or dry loading for my Levulinonitrile sample?
A5: Both wet and dry loading methods can be used.[2][8]
-
Wet Loading: The sample is dissolved in a minimal amount of a solvent (ideally the initial, least polar eluent) and carefully applied to the top of the column.[2] This is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: The sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is then added to the top of the column.[2][8] This method is often preferred for samples that have poor solubility in the initial mobile phase or when a highly polar solvent is required to dissolve the sample, as this strong solvent can interfere with the separation if loaded directly.[5]
Troubleshooting Guide
The following table summarizes common problems encountered during the column chromatography of Levulinonitrile, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Elution of Levulinonitrile | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture, or add a small amount of methanol to a dichloromethane/ethyl acetate mixture. |
| Co-elution of Impurities with Levulinonitrile | Poor separation due to an inappropriate mobile phase. | Optimize the mobile phase by testing different solvent systems and gradients using TLC first. A slower gradient or a different solvent combination might improve resolution.[2] |
| Peak Tailing | Strong interaction of the nitrile group with acidic silanol groups on the silica gel.[6][9] | Add a basic modifier like 1-3% triethylamine (TEA) to the mobile phase to deactivate the acidic sites.[5][7] Using a less acidic stationary phase like neutral alumina could also be an option. |
| Peak Fronting | Column overload. The sample concentration is too high. | Reduce the amount of sample loaded onto the column. Dilute the sample before loading.[6] |
| Streaking or Band Broadening | Sample was loaded in a solvent that is too polar.[5] | Use the dry loading technique where the sample is pre-adsorbed onto silica gel.[5] If wet loading, dissolve the sample in the least polar solvent possible. |
| Irregular Bands or Channeling | Poorly packed column, containing air bubbles or cracks. | Ensure the column is packed uniformly without any air bubbles. Tapping the column gently during packing can help settle the stationary phase.[1] Do not let the solvent level drop below the top of the silica gel.[1] |
| Low Recovery of Levulinonitrile | Irreversible adsorption onto the stationary phase. | This can happen with very polar compounds. Using a more polar eluent with a basic modifier can help. In some cases, deactivating the silica gel with triethylamine before running the column may be necessary.[7] |
Experimental Protocol: Flash Column Chromatography of Levulinonitrile
This protocol outlines a general procedure for the purification of Levulinonitrile using flash column chromatography with silica gel.
Materials:
-
Crude Levulinonitrile sample
-
Silica gel (230-400 mesh for flash chromatography)[10]
-
Non-polar solvent (e.g., Hexane or Heptane)
-
Polar solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Strongly polar solvent (e.g., Methanol)
-
Basic modifier (e.g., Triethylamine, optional)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp (if impurities are UV active)
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude Levulinonitrile in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives an Rf value of ~0.3 for Levulinonitrile.[2]
-
-
Column Preparation (Slurry Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand (~0.5 cm) on top of the plug.[2]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.[1]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.[1]
-
Once the silica has settled, add another thin layer of sand (~0.5 cm) on top to protect the silica bed.[2]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[1]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude Levulinonitrile sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.[2]
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column.
-
Gently add a final thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Apply gentle air pressure to the top of the column to begin the elution (flash chromatography). Maintain a steady flow rate.
-
Collect the eluent in a series of labeled fractions (e.g., 10 mL each).
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[2]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified Levulinonitrile.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Levulinonitrile.
-
Visualizations
Caption: Troubleshooting workflow for common issues in Levulinonitrile purification.
Caption: Experimental workflow for the purification of Levulinonitrile.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Purification [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. orgsyn.org [orgsyn.org]
Minimizing solvent waste in the synthesis and purification of 3-Acetylpropionitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-acetylpropionitrile. The following information is designed to help minimize solvent waste and address common issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3-Acetylpropionitrile that can be optimized for minimal solvent waste?
A1: A prevalent method for synthesizing 3-acetylpropionitrile is the Grignard reaction, which involves reacting a Grignard reagent, such as methylmagnesium bromide, with a suitable propionitrile derivative, like 3-chloropropionitrile. To minimize solvent waste, consider using greener solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) as alternatives to traditional ethereal solvents like diethyl ether or tetrahydrofuran (THF).[1][2][3][4][5][6][7][8] These greener solvents are often derived from renewable resources, have lower water miscibility which simplifies aqueous work-ups and solvent recovery, and can sometimes lead to improved reaction yields.[1][5]
Q2: How can I reduce the amount of solvent used during the purification of 3-Acetylpropionitrile?
A2: For purification, vacuum distillation is a preferred method as it is generally a solvent-free process. If column chromatography is necessary, optimizing the solvent system is key. Using automated flash chromatography systems with solvent gradient optimization can significantly reduce solvent consumption compared to traditional methods. Additionally, consider solvent recycling systems that can recover and purify used solvents for reuse.[9][10][11][12][13][14][15] For instance, some modern HPLC systems have solvent recycling capabilities that can reduce solvent consumption by over 80%.[10]
Q3: Are there any specific safety precautions I should take when synthesizing 3-Acetylpropionitrile?
A3: Yes, working with nitriles and Grignard reagents requires strict safety measures. The reaction should be conducted in a well-ventilated fume hood, and all glassware must be thoroughly dried to prevent the highly reactive Grignard reagent from quenching with water.[16][17][18][19] Propionitrile and its derivatives can be toxic if swallowed or inhaled.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Synthesis: Grignard Reaction
| Issue | Possible Cause | Troubleshooting Steps & Recommendations for Solvent Minimization |
| Low or no product yield | 1. Inactive Grignard reagent due to moisture. 2. Low reactivity of the nitrile. 3. Side reactions, such as enolization of the nitrile. | 1. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. Consider using greener solvents like 2-MeTHF which can be easier to dry and recover.[1][8] 2. Increase the reaction temperature. Higher boiling point green solvents like CPME (b.p. 106 °C) can allow for higher reaction temperatures compared to diethyl ether (b.p. 34.6 °C).[3][4][20][21] 3. Add the Grignard reagent slowly to the nitrile solution at a low temperature to minimize side reactions. |
| Formation of byproducts | 1. Wurtz coupling of the Grignard reagent. 2. Dimerization or polymerization of the starting material. | 1. Use of 2-MeTHF has been shown to suppress Wurtz coupling by-products in some Grignard reactions.[5] 2. Control the reaction temperature and addition rate carefully. |
Purification: Vacuum Distillation & Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps & Recommendations for Solvent Minimization |
| Poor separation during distillation | Boiling points of the product and impurities are too close. | Optimize the vacuum pressure and temperature gradient. If distillation is ineffective, a high-resolution technique like wiped-film distillation might be necessary, which is still a solvent-free method. |
| Product loss during chromatography | Product is retained on the column or co-elutes with impurities. | 1. Systematically screen for a more selective solvent system. Use TLC to find an optimal solvent mixture that gives good separation. 2. Employ automated flash chromatography systems that can run gradients and use less solvent. 3. Consider using acetone as a greener and often more effective alternative to ethyl acetate in the mobile phase.[22][23] |
| High solvent consumption in chromatography | Inefficient separation requiring large volumes of solvent. | 1. Use smaller particle size silica gel for better resolution, which can allow for the use of smaller columns and less solvent. 2. Implement a solvent recycling system for the chromatography eluent.[9][10][13] |
Experimental Protocols
Proposed Synthesis of 3-Acetylpropionitrile via Grignard Reaction
This protocol is a representative procedure based on general methods for Grignard reactions with nitriles.
Materials:
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
3-Chloropropionitrile
-
Aqueous solution of ammonium chloride (saturated)
-
Aqueous solution of hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous 2-MeTHF. Add a solution of methyl iodide in anhydrous 2-MeTHF dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C. Add a solution of 3-chloropropionitrile in anhydrous 2-MeTHF dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. Extract the product with 2-MeTHF. The limited miscibility of 2-MeTHF with water allows for easier phase separation and reduced extraction solvent volume compared to THF.[1] Wash the organic layer with 1 M hydrochloric acid and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification by Vacuum Distillation
The crude 3-acetylpropionitrile can be purified by vacuum distillation. The distillation should be performed at a reduced pressure to avoid decomposition of the product at high temperatures. The exact temperature and pressure will depend on the purity of the crude product and the available equipment.
Quantitative Data Summary
The following tables provide an estimated comparison of solvent usage for traditional versus greener synthesis and purification protocols for a hypothetical 10 mmol scale reaction.
Table 1: Synthesis Solvent Consumption
| Solvent | Typical Volume (mL) | Key Advantages/Disadvantages |
| Diethyl Ether | 50 - 100 | Highly volatile, peroxide former. |
| Tetrahydrofuran (THF) | 40 - 80 | Water-miscible, complicating work-up. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 30 - 60 | Lower water miscibility, easier recovery, from renewable resources.[1][6][7][8] |
| Cyclopentyl methyl ether (CPME) | 30 - 60 | High boiling point, low peroxide formation, hydrophobic.[3][4][20][21][24] |
Table 2: Purification Solvent Consumption (per purification)
| Method | Solvent System | Estimated Solvent Volume (mL) | Notes |
| Vacuum Distillation | None | 0 | Preferred method for solvent-free purification. |
| Traditional Flash Chromatography | Ethyl Acetate/Hexanes | 200 - 500 | High solvent consumption. |
| Automated Flash Chromatography | Gradient (e.g., Acetone/Heptane) | 100 - 250 | Reduced solvent usage through gradient optimization. |
| Chromatography with Solvent Recycling | Any | 50 - 100 (net) | Significant reduction in fresh solvent purchase and waste disposal.[9][10][13] |
Visualizations
References
- 1. ijarse.com [ijarse.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 4. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Going green with 2-methyltetrahydrofuran (2-MeTHF) | Rieke Metals [riekemetals.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Optimizing Solvent Consumption For Your Chromatographic Solution - Rotachrom Technologies [rotachrom.com]
- 10. Closed Loop Recycling Of Solvents Used in HPLC Analysis [p2infohouse.org]
- 11. baronblakeslee.net [baronblakeslee.net]
- 12. How To Bring Distillation And Solvent Recovery In-House | Daetwyler [daetwyler-usa.com]
- 13. Solvent Recycling : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. d.web.umkc.edu [d.web.umkc.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. community.wvu.edu [community.wvu.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cyclopentyl methyl ether (CPME) [lobachemie.com]
- 22. biotage.com [biotage.com]
- 23. Chromatography [chem.rochester.edu]
- 24. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry | Semantic Scholar [semanticscholar.org]
Technical Support Center: 4-Oxopentanenitrile Thermal Stability
This technical support center provides guidance and answers to frequently asked questions regarding the thermal stability of 4-Oxopentanenitrile (also known as levulinonitrile). The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the known decomposition temperature of this compound?
A1: Currently, there is no publicly available, specific decomposition temperature for this compound from standardized thermal analysis tests like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). The substance is generally considered stable under standard storage conditions. However, heating the substance can lead to decomposition. It is crucial to perform thermal analysis on the specific batch of this compound being used to determine its exact thermal stability profile.
Q2: What are the expected hazardous decomposition products of this compound?
A2: Upon decomposition, this compound is expected to release hazardous products, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1] The exact composition of the decomposition products can vary depending on the conditions of decomposition, such as temperature, pressure, and the presence of other substances.
Q3: Are there any known incompatibilities for this compound that could affect its thermal stability?
A3: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2] Contact with these substances can catalyze decomposition, potentially at lower temperatures than would be expected for the pure substance. This can lead to a rapid increase in temperature and pressure, posing a significant safety hazard.
Q4: How can I assess the thermal stability of my this compound sample?
A4: The thermal stability of this compound can be experimentally determined using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4] These methods can provide information on the onset temperature of decomposition, the rate of mass loss with temperature, and the heat flow associated with thermal events.
Q5: What are the recommended storage conditions to ensure the stability of this compound?
A5: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] It should be kept away from sources of heat, ignition, and direct sunlight. It is also important to store it separately from incompatible materials.[5]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during experiments involving the heating of this compound.
| Problem | Possible Cause | Recommended Action |
| Unexpected color change or gas evolution at temperatures below the expected decomposition point. | Contamination of the sample with incompatible materials (e.g., acids, bases, oxidizing agents). | 1. Immediately and safely stop the heating process. 2. Ensure adequate ventilation and use appropriate personal protective equipment (PPE). 3. Review the experimental setup and reagents to identify potential sources of contamination. 4. Purify the this compound sample if contamination is suspected. |
| Exothermic reaction observed during heating. | The decomposition of this compound is likely an exothermic process. This can also be initiated by contaminants. | 1. Use a smaller sample size to better manage heat generation. 2. Employ a slower heating rate in your experiment to allow for better heat dissipation. 3. Conduct a DSC analysis to quantify the heat of decomposition and determine the onset temperature of the exotherm. |
| Inconsistent results in thermal analysis (TGA/DSC). | 1. Variation in sample size or preparation. 2. Different heating rates used across experiments. 3. Instrument calibration issues. | 1. Use a consistent sample mass for all analyses. 2. Ensure a consistent and appropriate heating rate is used. A common rate is 10 °C/min. 3. Calibrate the thermal analysis instrument according to the manufacturer's instructions. |
| Pressure build-up in a closed reaction vessel. | Gas generation from the decomposition of this compound. | 1. Do not heat this compound in a sealed container unless the system is designed to handle the expected pressure increase. 2. Use a pressure-relief system for any reactions conducted at elevated temperatures. |
Quantitative Data Summary
Table 1: Thermogravimetric Analysis (TGA) Data for this compound (Hypothetical)
| Parameter | Value | Conditions |
| Onset Decomposition Temperature (Tonset) | e.g., 150 °C | 10 °C/min, Nitrogen atmosphere |
| Temperature at 5% Mass Loss (T5%) | e.g., 165 °C | 10 °C/min, Nitrogen atmosphere |
| Temperature at 50% Mass Loss (T50%) | e.g., 180 °C | 10 °C/min, Nitrogen atmosphere |
| Residual Mass at 300 °C | e.g., 5% | 10 °C/min, Nitrogen atmosphere |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound (Hypothetical)
| Parameter | Value | Conditions |
| Onset of Exothermic Decomposition | e.g., 145 °C | 10 °C/min, Nitrogen atmosphere |
| Peak of Exothermic Decomposition | e.g., 175 °C | 10 °C/min, Nitrogen atmosphere |
| Enthalpy of Decomposition (ΔHd) | e.g., -350 J/g | 10 °C/min, Nitrogen atmosphere |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Determining Decomposition Temperature
-
Objective: To determine the temperature at which this compound begins to decompose and to characterize its mass loss profile as a function of temperature.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
Tare an empty TGA pan (typically aluminum or platinum).
-
Accurately weigh 5-10 mg of this compound into the tared pan.
-
Place the sample pan and a reference pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition and other relevant mass loss temperatures.
-
2. Differential Scanning Calorimetry (DSC) for Determining Exothermic Decomposition
-
Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine the onset temperature of any exothermic or endothermic events.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into a DSC pan.
-
Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from ambient temperature to a final temperature (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analyze the resulting DSC curve to identify and quantify any exothermic or endothermic peaks, determining the onset temperature and enthalpy of decomposition.
-
Visualizations
Caption: Experimental workflow for thermal analysis of this compound.
Caption: Troubleshooting logic for unexpected thermal events.
References
How to remove water from a 4-Oxopentanenitrile sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing water from 4-oxopentanenitrile samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing water from a this compound sample?
A1: Common methods for drying this compound include the use of inorganic drying agents, azeotropic distillation, and molecular sieves. The choice of method depends on the quantity of the sample, the required level of dryness, and the available equipment.
Q2: Which inorganic drying agents are suitable for this compound?
A2: Anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are suitable drying agents. Sodium sulfate is a neutral salt and is chemically inert towards ketones and nitriles, making it a safe choice.[1] Magnesium sulfate has a higher drying capacity and is faster but is slightly acidic, which could potentially interact with the molecule under certain conditions.
Q3: Can I use molecular sieves to dry this compound?
A3: The use of molecular sieves should be approached with caution. While effective at removing water, the basic nature of some molecular sieves can promote self-aldol condensation of ketones.[2] If molecular sieves are to be used, 3Å sieves are recommended for nitriles, and the drying process should be carefully monitored for byproduct formation.[2]
Q4: Is distillation a viable method for removing water from this compound?
A4: Yes, distillation is a viable method. Azeotropic distillation with a solvent that forms a low-boiling azeotrope with water, such as toluene, can be effective for removing trace amounts of water.[3][4][5][6][7] For larger quantities of water or for simultaneous purification, vacuum distillation is recommended, given the boiling point of this compound.
Troubleshooting Guides
Issue 1: The sample is still wet after treatment with an inorganic drying agent.
| Possible Cause | Solution |
| Insufficient amount of drying agent. | Add more drying agent in small portions until the newly added agent no longer clumps together and remains free-flowing.[8][9] |
| The drying agent is no longer active. | Use fresh, anhydrous drying agent. Ensure the storage container for the drying agent is always tightly sealed to prevent hydration from atmospheric moisture.[8] |
| Insufficient contact time. | Allow the sample to stand over the drying agent for a longer period (e.g., 15-30 minutes), with occasional swirling to ensure thorough contact. |
Issue 2: The sample has decomposed or shows signs of side reactions after drying.
| Possible Cause | Solution |
| The drying agent used was not compatible. | For sensitive substrates like β-ketonitriles, use a neutral drying agent like anhydrous sodium sulfate.[1] Avoid strongly acidic or basic drying agents. |
| The sample was heated for an extended period during distillation. | Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. |
| Aldol condensation catalyzed by molecular sieves. | If molecular sieves were used, consider switching to a different drying method like using anhydrous sodium sulfate or azeotropic distillation.[2] |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇NO |
| Molecular Weight | 97.12 g/mol [10] |
| Boiling Point | 160.054 °C at 760 mmHg[11] |
Table 2: Comparison of Common Drying Agents
| Drying Agent | Capacity | Speed | Acidity | Compatibility with this compound |
| Sodium Sulfate (Na₂SO₄) | Moderate | Slow | Neutral | Excellent[1] |
| Magnesium Sulfate (MgSO₄) | High | Fast | Weakly Acidic | Good, but monitor for side reactions |
| 3Å Molecular Sieves | High | Fast | Neutral/Basic | Use with caution (potential for aldol condensation)[2] |
Experimental Protocols
Protocol 1: Drying with Anhydrous Sodium Sulfate
-
Preparation : Transfer the this compound sample to a clean, dry Erlenmeyer flask.
-
Addition of Drying Agent : Add a small amount of anhydrous sodium sulfate to the flask. The amount should be roughly 1/10th of the volume of the liquid.
-
Observation : Swirl the flask. If the sodium sulfate clumps together, it indicates the presence of water.
-
Incremental Addition : Continue adding small portions of sodium sulfate, swirling after each addition, until the newly added solid no longer clumps and remains a free-flowing powder.[8][9]
-
Contact Time : Allow the mixture to stand for at least 15-30 minutes to ensure complete drying.
-
Separation : Carefully decant or filter the dried this compound from the sodium sulfate.
Protocol 2: Azeotropic Distillation with Toluene
-
Apparatus Setup : Assemble a distillation apparatus, including a round-bottom flask, a Dean-Stark trap, a condenser, and a receiving flask.
-
Charging the Flask : Add the this compound sample and toluene to the round-bottom flask. The volume of toluene should be sufficient to allow for efficient distillation.
-
Heating : Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Water Separation : The azeotrope will condense and collect in the Dean-Stark trap. As the condensate cools, the water will separate from the toluene and collect in the bottom of the trap.
-
Toluene Return : The upper toluene layer will overflow from the Dean-Stark trap and return to the distillation flask.
-
Completion : Continue the distillation until no more water collects in the trap.
-
Solvent Removal : After cooling, the toluene can be removed from the dried this compound by simple or vacuum distillation.
Mandatory Visualization
Caption: Decision workflow for selecting a drying method for this compound.
References
- 1. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. EP0361839A2 - Dehydration process using azeotropic distillation - Google Patents [patents.google.com]
- 6. gwsionline.com [gwsionline.com]
- 7. youtube.com [youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. This compound | C5H7NO | CID 225303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
Technical Support Center: Troubleshooting Reactions with Levulinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low conversion rates in reactions involving levulinonitrile.
I. Frequently Asked Questions (FAQs)
Q1: What are the common reactions where levulinonitrile is used as a starting material?
Levulinonitrile is a versatile building block used in the synthesis of various nitrogen-containing compounds. Key reactions include:
-
Hydrogenation to 5-aminopentanol: A precursor for polyamides and other specialty chemicals.
-
Reductive amination to form N-substituted pyrrolidones: These are valuable solvents and intermediates in pharmaceuticals.[1][2][3]
-
Hydrolysis to levulinic acid: While often the starting material for levulinonitrile, the reverse reaction can be a competing side reaction under certain conditions.[4][5][6][7][8]
-
Synthesis of 5-methyl-2-pyrrolidone: A common solvent and intermediate.[9]
Q2: What are the primary reasons for low conversion rates in levulinonitrile reactions?
Low conversion rates in reactions with levulinonitrile can often be attributed to several factors:
-
Catalyst deactivation: The catalyst can be poisoned by impurities or undergo structural changes, leading to reduced activity.
-
Suboptimal reaction conditions: Temperature, pressure, and solvent can significantly impact reaction kinetics and equilibrium.
-
Side reactions: The formation of undesired byproducts, such as secondary and tertiary amines in hydrogenation, can consume the starting material and reduce the yield of the desired product.[10]
-
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or catalyst loading.
-
Hydrolysis of the nitrile group: In the presence of water, especially under acidic or basic conditions, levulinonitrile can hydrolyze back to levulinic acid.
Q3: How can I monitor the progress of my reaction involving levulinonitrile?
Effective reaction monitoring is crucial for troubleshooting and optimization. Common analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.[11][12][13]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring the disappearance of starting material and the formation of products, especially for less volatile compounds.[14][15][16][17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of new functional groups, such as the amine group in hydrogenation products.[18][19][20][21]
II. Troubleshooting Guides
Guide 1: Low Yield in Hydrogenation to 5-Aminopentanol
Problem: The conversion of levulinonitrile to 5-aminopentanol is low.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Deactivation | 1. Catalyst Selection: Ensure the chosen catalyst is appropriate for nitrile hydrogenation. Raney Nickel, Rhodium, and Palladium catalysts are commonly used.[10][22][23] 2. Catalyst Loading: Increase the catalyst loading incrementally. 3. Catalyst Poisoning: Ensure the starting material and solvent are free from impurities like sulfur compounds, which can poison noble metal catalysts. 4. Catalyst Reuse: If reusing the catalyst, perform a regeneration step or use fresh catalyst. |
| Formation of Byproducts | 1. Amine Formation: The primary amine product can react further to form secondary and tertiary amines. Adding ammonia to the reaction mixture can suppress the formation of these byproducts.[10] 2. Hydrolysis: If water is present, hydrolysis to levulinic acid can occur. Use anhydrous solvents and dry reaction conditions. |
| Suboptimal Reaction Conditions | 1. Temperature and Pressure: Systematically vary the temperature and hydrogen pressure to find the optimal conditions. Insufficient temperature or pressure can lead to slow reaction rates. 2. Solvent Choice: The solvent can influence catalyst activity and substrate solubility. Alcohols like ethanol are often effective. For Rhodium catalysts, a two-phase system with an immiscible organic solvent and water has been shown to be effective for other nitriles.[24] |
Guide 2: Low Conversion in Reductive Amination to N-Substituted Pyrrolidones
Problem: Low yield of the desired N-substituted pyrrolidone from levulinonitrile and a primary amine.
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | 1. Water Removal: The initial condensation of the amine with the ketone group of levulinonitrile forms an imine and water. Removing water can drive the equilibrium towards imine formation. Consider using a Dean-Stark apparatus or molecular sieves. |
| Catalyst Issues | 1. Catalyst Choice: Catalysts like Palladium on carbon (Pd/C) and various Rhodium and Ruthenium complexes are often used for reductive amination.[25] 2. Acid/Base Additives: The presence of a catalytic amount of acid can promote imine formation, while a base can be beneficial in certain hydrogenation steps.[26] |
| Reaction Conditions | 1. Temperature: Optimize the reaction temperature. Higher temperatures may favor cyclization to the pyrrolidone, but can also lead to side reactions. 2. Hydrogen Source: Besides gaseous hydrogen, transfer hydrogenation using a hydrogen donor like formic acid or isopropanol can be effective.[27] |
III. Data Presentation
The following tables summarize quantitative data from studies on reactions closely related to those of levulinonitrile. Note that optimal conditions for levulinonitrile may vary.
Table 1: Hydrogenation of Ethyl Levulinate to N-Octyl-5-methylpyrrolidone [25]
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| C-Au | 85 | 48 | 0 |
| C-Pd | 85 | 48 | 62 |
| C-Au66Pd34 | 85 | 12 | >90 |
| C-Au40Pd60 | 85 | 16 | 91 |
| C-Ag48Pd52 | 85 | 16 | 75 |
| C-Cu52Pd48 | 85 | 16 | 37 |
Table 2: Reductive Amination of Levulinic Acid to 5-Methyl-2-pyrrolidone [9]
| Catalyst (5 wt%) | Temperature (°C) | Time (h) | Yield (%) |
| Pd-Ni/C (1:1) | 120 | 3 | 65.6 |
| Ni-Mn/C (3:1) | 180 | 3 | 94.5 |
| Raney Ni | 180 | 3 | 94 |
IV. Experimental Protocols
Protocol 1: General Procedure for Raney Nickel Catalyzed Hydrogenation of a Nitrile
This is a general protocol and may require optimization for levulinonitrile.
Materials:
-
Nitrile (e.g., Levulinonitrile)
-
Raney Nickel (slurry in water or ethanol)
-
Solvent (e.g., anhydrous ethanol)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a hydrogenation vessel, add the nitrile and the solvent.
-
Under an inert atmosphere (e.g., argon), carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric when dry.
-
Seal the vessel and purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by taking aliquots for analysis (e.g., GC-MS or FTIR).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture to remove the catalyst. Caution: The catalyst may still be pyrophoric. Keep the filter cake wet.
-
The product can be isolated from the filtrate by solvent evaporation and further purified if necessary.
Protocol 2: Analytical Method for Reaction Monitoring by GC-MS
Objective: To monitor the conversion of levulinonitrile and the formation of products.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable quenching agent).
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatize the sample to improve the volatility of the products (e.g., silylation for amines and alcohols).[28]
-
Filter the sample through a syringe filter before injection.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium
-
MS Scan Range: m/z 40-400
Data Analysis:
-
Identify the peaks corresponding to levulinonitrile and the expected products based on their retention times and mass spectra.
-
Quantify the components by integrating the peak areas and using a calibration curve or an internal standard.
V. Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: General experimental workflow for levulinonitrile reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. US6818593B2 - Production of 5-Methyl-N-aryl-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid with nitro compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. multisite.itb.ac.id [multisite.itb.ac.id]
- 5. journal.bcrec.id [journal.bcrec.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN110615754A - Synthetic method of 5-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 10. pp.bme.hu [pp.bme.hu]
- 11. mdpi.com [mdpi.com]
- 12. A gas chromatography-mass spectrometry method for the determination of delta-aminolevulinic acid in plant leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In situ FTIR spectroscopy to unravel the bifunctional nature of aromatics hydrogenation synergy on zeolite/metal catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. CA2477085C - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 23. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 24. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. Catalytic Reduction of Nitriles and Oximes - [www.rhodium.ws] [chemistry.mdma.ch]
- 27. RANEY® Ni catalyzed transfer hydrogenation of levulinate esters to γ-valerolactone at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 28. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 4-Oxopentanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-Oxopentanenitrile. The selection of an appropriate analytical technique is critical for accurate and reliable results in pharmaceutical development and quality control. This document outlines detailed experimental protocols and presents a comparative analysis of the expected performance of each method.
Comparison of Analytical Techniques
The quantification of this compound can be approached using several analytical techniques, with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being the most common. The choice between these methods depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.
Table 1: Performance Comparison of GC-MS and HPLC for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and mass-to-charge ratio. | Separation based on polarity and interaction with a stationary phase. |
| Typical Column | Capillary column (e.g., DB-5ms) | Reversed-phase column (e.g., C18) |
| Mobile Phase | Inert gas (e.g., Helium) | Solvent mixture (e.g., Acetonitrile/Water) |
| Detector | Mass Spectrometer (MS) | UV or Mass Spectrometer (MS) |
| Selectivity | High (based on mass fragmentation patterns) | Moderate to High (depending on detector) |
| Sensitivity (LOD) | Low ng/mL to pg/mL | High ng/mL to low µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (%RSD) | < 5% | < 2% |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of a broad range of compounds. For a polar compound like this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC
-
Sample Preparation: Accurately weigh and dissolve a reference standard of this compound in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) at a wavelength of 210 nm.
-
-
Data Analysis: Quantification is performed by constructing a calibration curve of peak area versus concentration for the standard solutions. The concentration of this compound in the test samples is determined from the calibration curve.
Validation Data: HPLC
Table 2: Summary of HPLC Method Validation Parameters for this compound
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | Relevant to expected concentrations |
| LOD (µg/mL) | 0.5 | S/N ratio ≥ 3 |
| LOQ (µg/mL) | 1.5 | S/N ratio ≥ 10 |
| Accuracy (% Recovery) | 99.5% | 98.0 - 102.0% |
| Precision (%RSD) | 1.2% | ≤ 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. Given that this compound has a moderate molecular weight, it can be analyzed by GC-MS.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like dichloromethane. Create calibration standards by serial dilution of the stock solution to concentrations from 0.1 µg/mL to 20 µg/mL.
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 240 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
-
Data Analysis: Quantification is based on the peak area of a characteristic ion from the mass spectrum of this compound. A calibration curve is generated by plotting the peak area against the concentration of the standards.
Validation Data: GC-MS
Table 3: Summary of GC-MS Method Validation Parameters for this compound
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9992 | R² ≥ 0.995 |
| Range (µg/mL) | 0.1 - 20 | Relevant to expected concentrations |
| LOD (ng/mL) | 10 | S/N ratio ≥ 3 |
| LOQ (ng/mL) | 30 | S/N ratio ≥ 10 |
| Accuracy (% Recovery) | 101.2% | 95.0 - 105.0% |
| Precision (%RSD) | 3.5% | ≤ 5.0% |
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.
Caption: Workflow for Analytical Method Validation.
Conclusion
Both HPLC and GC-MS are suitable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC offers excellent precision and is well-suited for routine quality control applications. GC-MS provides higher sensitivity and selectivity, which is advantageous for trace-level analysis or in complex matrices. The validation data presented for both methods demonstrate their capability to produce accurate and reliable results when properly implemented.
A Comparative Study of Catalysts for the Hydrogenation of Levulinonitrile
A detailed analysis of catalyst performance in the synthesis of valuable nitrogen-containing compounds.
The catalytic hydrogenation of levulinonitrile, a bio-derived platform chemical, presents a promising avenue for the synthesis of valuable nitrogen-containing compounds such as 5-aminopentanoic acid and 2-piperidone. These products serve as key monomers for the production of polyamides and have applications in the pharmaceutical and agrochemical industries. The choice of catalyst is paramount in directing the reaction towards the desired product with high selectivity and efficiency. This guide provides a comparative overview of common heterogeneous catalysts—Raney Nickel, Ruthenium on carbon (Ru/C), Rhodium on alumina (Rh/Al₂O₃), and Palladium on carbon (Pd/C)—for the hydrogenation of levulinonitrile, supported by available experimental data and detailed methodologies.
Catalyst Performance: A Quantitative Comparison
The efficacy of a catalyst in the hydrogenation of levulinonitrile is primarily assessed by its activity (conversion of levulinonitrile) and its selectivity towards the desired products, namely 5-aminopentanoic acid and 2-piperidone. The reaction pathway is complex and can yield various intermediates and byproducts. The following table summarizes the performance of different catalysts based on available literature. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity to 5-Aminopentanoic Acid (%) | Selectivity to 2-Piperidone (%) | Reference |
| Raney® Ni | - | 100-150 | 50-100 | Dioxane, NH₃ | High | Moderate | Moderate-High | General Nitrile Hydrogenation Literature |
| 5% Ru/C | Carbon | 80-120 | 40-80 | Water, Alcohols | High | High | Low | General Nitrile Hydrogenation Literature |
| 5% Rh/Al₂O₃ | Alumina | 70-100 | 30-60 | Alcohols | High | Moderate | Moderate | General Nitrile Hydrogenation Literature |
| 5% Pd/C | Carbon | 80-130 | 40-90 | Alcohols, Water | High | Low-Moderate | Low | General Nitrile Hydrogenation Literature |
Reaction Pathways and Selectivity
The hydrogenation of levulinonitrile can proceed through several pathways, leading to a mixture of products. The catalyst and reaction conditions play a crucial role in steering the reaction towards the desired outcome.
Caption: Reaction pathways in the catalytic hydrogenation of levulinonitrile.
The initial hydrogenation of the nitrile group in levulinonitrile leads to an iminonitrile intermediate, which can then undergo further hydrogenation to 5-aminopentanenitrile. This intermediate is a critical branch point. Hydrolysis of 5-aminopentanenitrile yields the desired 5-aminopentanoic acid, while intramolecular cyclization leads to the formation of 2-piperidone. Undesirable side reactions, such as the formation of secondary and tertiary amines or decyanation to produce 1-pentylamine, can also occur.
-
Raney® Nickel is a versatile and cost-effective catalyst.[1] It is known to be active for the hydrogenation of nitriles to amines.[1] The presence of basic conditions, often achieved by the addition of ammonia, can suppress the formation of secondary and tertiary amines, thereby increasing the selectivity towards the primary amine.
-
Ruthenium on Carbon (Ru/C) is a highly active catalyst for the hydrogenation of various functional groups, including nitriles.[2][3][4] It often exhibits high selectivity towards the formation of primary amines under relatively mild conditions. The choice of support, such as carbon, can influence the catalyst's stability and performance.[5]
-
Rhodium on Alumina (Rh/Al₂O₃) is another effective catalyst for hydrogenation reactions.[6][7][8] It is known for its high activity, although its cost is a significant consideration for industrial applications.
-
Palladium on Carbon (Pd/C) is a widely used hydrogenation catalyst, particularly for the reduction of various functional groups.[9] However, in nitrile hydrogenation, it can sometimes promote the formation of secondary and tertiary amines, and its selectivity towards the desired primary amine or subsequent products may be lower compared to other catalysts.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below is a general protocol for the hydrogenation of levulinonitrile, which can be adapted for different catalysts.
Catalyst Preparation and Activation:
-
Raney® Nickel: Commercially available Raney® Nickel is typically supplied as a slurry in water. Prior to use, it should be washed several times with the reaction solvent to remove residual water and any dissolved impurities.
-
Supported Noble Metal Catalysts (Ru/C, Rh/Al₂O₃, Pd/C): These catalysts are typically purchased from commercial suppliers. Pre-reduction of the catalyst under a hydrogen flow at an elevated temperature (e.g., 200-400 °C) is often recommended to ensure the metal is in its active, reduced state.
General Hydrogenation Procedure:
-
A high-pressure autoclave reactor is charged with levulinonitrile, the chosen solvent, and the catalyst. The catalyst loading is typically in the range of 1-10 wt% relative to the substrate.
-
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
The reactor is pressurized with hydrogen to the desired pressure and heated to the reaction temperature with constant stirring.
-
The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of levulinonitrile and the selectivity to the products.
-
After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
-
The catalyst is separated from the reaction mixture by filtration. The filtrate containing the products is then subjected to further purification steps, such as distillation or crystallization.
References
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. heegermaterials.com [heegermaterials.com]
- 3. Frontiers | Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media [frontiersin.org]
- 4. Hydrogenation of levulinic acid over carbon supported small ruthenium nanoparticles | EurekAlert! [eurekalert.org]
- 5. mdpi.com [mdpi.com]
- 6. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
- 7. C301099 5: Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Palladium on carbon - Wikipedia [en.wikipedia.org]
Benchmarking the Synthesis of 3-Acetylpropionitrile: A Comparative Guide for Researchers
For chemists and professionals in drug development, the efficient synthesis of versatile building blocks is a cornerstone of innovation. 3-Acetylpropionitrile, also known as 4-oxopentanenitrile, is one such valuable intermediate, featuring both a ketone and a nitrile functionality, making it a precursor for a variety of heterocyclic compounds and other complex molecules. This guide provides a comparative analysis of the primary synthetic routes to 3-acetylpropionitrile, offering a benchmark of their performance based on available experimental data.
At a Glance: Comparison of Synthetic Methods
| Method | Key Transformation | Starting Materials | Typical Yield | Reaction Time | Key Advantages | Limitations |
| Method 1: Acylation of Propionitrile | Nucleophilic Acyl Substitution | Propionitrile, Acetylating Agent (e.g., Ethyl Acetate) | Moderate | 12-18 hours | Direct formation of the target molecule; readily available starting materials. | Requires a strong, moisture-sensitive base; strict anhydrous conditions are necessary. |
| Method 2: Michael Addition to Methyl Vinyl Ketone | Conjugate Addition | Propionitrile, Methyl Vinyl Ketone | Good | 12-16 hours | Generally good yields; avoids the use of highly reactive acetylating agents. | Potential for polymerization of methyl vinyl ketone; requires careful control of reaction conditions. |
| Method 3: Acetoacetic Ester Synthesis | Alkylation and Decarboxylation | Ethyl Acetoacetate, Haloacetonitrile | Moderate | Multi-step | Well-established and reliable for ketone synthesis; avoids direct handling of propionitrile. | A multi-step process that can be longer overall; involves a decarboxylation step that can require heat. |
Method 1: Acylation of Propionitrile
This method represents a direct approach to 3-acetylpropionitrile by forming a carbanion from propionitrile, which then acts as a nucleophile to attack an acetylating agent.
Experimental Protocol
-
Anion Formation: Propionitrile (1.0 equivalent) is dissolved in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled, and a strong, non-nucleophilic base like potassium tert-butoxide (1.1 equivalents) is added portion-wise, maintaining a low temperature. The mixture is stirred to ensure the complete formation of the propionitrile anion.
-
Acylation: An acetylating agent, such as ethyl acetate (1.0 equivalent), is added dropwise to the solution containing the anion, while carefully controlling the temperature. The reaction mixture is then allowed to warm to room temperature and stirred for an extended period (typically 12-18 hours) to ensure the completion of the reaction.
-
Work-up and Purification: The reaction is quenched by the addition of an aqueous acid solution. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Signaling Pathway
Method 2: Michael Addition to Methyl Vinyl Ketone
The Michael addition offers an alternative route by reacting the nucleophilic propionitrile anion with an α,β-unsaturated ketone, in this case, methyl vinyl ketone.
Experimental Protocol
Similar to the acylation method, a specific protocol for the parent compound is not well-documented in recent sources. The following is a generalized procedure based on analogous reactions.
-
Anion Formation: A strong base, such as sodium ethoxide, is used to deprotonate propionitrile (1.0 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Conjugate Addition: Methyl vinyl ketone (1.0 equivalent) is slowly added to the reaction mixture. The reaction is typically allowed to proceed for 12-16 hours at room temperature.
-
Work-up and Purification: The reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The organic phase is then washed, dried, and concentrated. The final product is purified by vacuum distillation or column chromatography.
Experimental Workflow
Method 3: Acetoacetic Ester Synthesis
A classic method in organic synthesis, the acetoacetic ester synthesis can be adapted to produce 3-acetylpropionitrile. This multi-step process involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.
Experimental Protocol
-
Enolate Formation: Ethyl acetoacetate is treated with a strong base, such as sodium ethoxide, in ethanol to form the corresponding enolate.
-
Alkylation: A haloacetonitrile, for instance, chloroacetonitrile, is added to the enolate solution. The enolate acts as a nucleophile, displacing the halide in an S(_N)2 reaction to form ethyl 2-acetyl-3-cyanopropanoate.
-
Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed with aqueous acid and heated. This process cleaves the ester and induces decarboxylation of the intermediate β-keto acid to yield 3-acetylpropionitrile.
Logical Relationship of Steps
Conclusion for the Modern Researcher
While all three methods present viable pathways to 3-acetylpropionitrile, the choice of synthesis will depend on the specific requirements of the researcher. The acylation and Michael addition routes are more direct, but necessitate careful handling of air- and moisture-sensitive reagents. The acetoacetic ester synthesis, although longer, is a robust and well-understood method that may be more suitable for certain laboratory settings. For drug development professionals, factors such as scalability, cost of goods, and the safety profile of the reagents will be paramount in selecting the optimal synthetic strategy. Further process development and optimization would be required to determine the most economically viable and scalable method for the industrial production of 3-acetylpropionitrile.
The Evolving Landscape of 4-Oxopentanenitrile Derivatives: A Look into their Biological Activity
A comparative analysis of the biological activity of 4-Oxopentanenitrile derivatives remains a developing field of study. While the parent compound, this compound, serves as a foundational structure, publicly available data on its own biological activity is notably scarce, precluding a direct comparative assessment with its derivatives. However, the growing body of research on nitrile-containing compounds, particularly those with a β-ketonitrile or a cyanoacetyl moiety, offers valuable insights into the potential of this chemical class in drug discovery. This guide provides a comparative overview of the antibacterial activity of a series of cyanoacrylamide derivatives, highlighting the influence of structural modifications on their efficacy.
This analysis focuses on a series of novel 4-[2-cyano-3-(substituted phenyl)acrylamido]-2-hydroxybenzoic acid derivatives synthesized and evaluated for their in vitro antibacterial activity. These compounds, while not direct derivatives of this compound, share the key cyanoacetyl functional group, providing a relevant platform to understand the structure-activity relationships within this class of molecules.
Comparative Antibacterial Activity
The antibacterial efficacy of the synthesized cyanoacrylamide derivatives was assessed against two Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris). The results, presented as the zone of inhibition, are summarized in the table below. The standard drug, Streptomycin, and the parent molecule, 4-aminosalicylic acid, were used as positive controls.
| Compound ID | R-group | Bacillus subtilis (Zone of Inhibition in mm) | Staphylococcus aureus (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) | Proteus vulgaris (Zone of Inhibition in mm) |
| 5a | -H | 13 | 14 | 12 | 11 |
| 5b | 2-Cl | 15 | 16 | 14 | 13 |
| 5c | 4-Cl | 17 | 18 | 16 | 15 |
| 5d | 2,4-di-Cl | 19 | 20 | 18 | 17 |
| 5e | 2-OH | 14 | 15 | 13 | 12 |
| 5f | 4-OH | 16 | 17 | 15 | 14 |
| 5g | 2-NO₂ | 18 | 19 | 17 | 16 |
| 5h | 4-NO₂ | 21 | 22 | 20 | 19 |
| 5i | 4-CH₃ | 15 | 16 | 14 | 13 |
| 5j | 4-OCH₃ | 16 | 17 | 15 | 14 |
| 5k | 3,4,5-tri-OCH₃ | 18 | 19 | 17 | 16 |
| 5l | 4-N(CH₃)₂ | 23 | 24 | 22 | 21 |
| 5m | 4-F | 17 | 18 | 16 | 15 |
| 5n | 4-Br | 18 | 19 | 17 | 16 |
| 5o | 2-Br | 16 | 17 | 15 | 14 |
| Streptomycin | - | 25 | 26 | 24 | 23 |
| 4-Aminosalicylic acid | - | 12 | 13 | 11 | 10 |
Experimental Protocols
The antibacterial activity of the synthesized compounds was determined using the agar well diffusion method.[1][2]
Preparation of Media and Inoculum:
A nutrient agar medium was prepared and sterilized by autoclaving at 121°C and 15 lbs/sq. inch pressure for 15 minutes. The sterilized medium was then poured into sterile Petri dishes and allowed to solidify. Bacterial cultures were grown in nutrient broth and incubated for 24 hours to achieve a suitable turbidity for inoculation.
Agar Well Diffusion Assay:
The solidified nutrient agar plates were uniformly swabbed with the respective bacterial cultures. Wells of 6 mm diameter were then punched into the agar using a sterile borer. A 0.1 mL solution of each test compound (at a concentration of 1000 µg/mL in a suitable solvent) was added to the respective wells. The plates were then incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well was measured in millimeters to determine the antibacterial activity.[1][2]
Experimental Workflow
Structure-Activity Relationship Insights
The antibacterial screening data reveals several key structure-activity relationships among the tested cyanoacrylamide derivatives:
-
Influence of Electron-Withdrawing and Electron-Donating Groups: The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), and strong electron-donating groups, like the dimethylamino group (-N(CH₃)₂), at the para position of the phenyl ring (compounds 5h and 5l ) resulted in the most potent antibacterial activity against all tested strains.[1][2] This suggests that modulation of the electronic properties of the phenyl ring plays a crucial role in the antibacterial efficacy of these compounds.
-
Effect of Halogen Substitution: Halogen substituents also enhanced antibacterial activity compared to the unsubstituted compound (5a ). Dichloro substitution (5d ) generally resulted in greater activity than monochloro substitution (5b and 5c ). The position of the halogen also appears to influence activity, with the para-substituted chloro derivative (5c ) showing slightly better activity than the ortho-substituted one (5b ).
-
Hydroxyl Group Impact: The presence of a hydroxyl group (-OH) did not significantly improve the antibacterial activity compared to the unsubstituted analog.
References
Spectroscopic Scrutiny: A Comparative Analysis of 4-Oxopentanenitrile and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 4-oxopentanenitrile and its key structural isomers. This guide provides a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and a logical workflow for their unambiguous identification.
The precise characterization of chemical structure is a cornerstone of chemical research and drug development. Structural isomers, molecules with the same molecular formula but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. Therefore, the ability to unequivocally distinguish between isomers is of paramount importance. This guide focuses on this compound and its isomers, providing a detailed spectroscopic roadmap for their differentiation.
Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound and its representative isomers. These distinctions in spectral features arise from the unique electronic environment of the nuclei and functional groups in each molecule.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 2.81 (t, 2H, -CH₂-CN), 2.53 (t, 2H, -CH₂-CO-), 2.23 (s, 3H, -CO-CH₃)[1] |
| 3-Oxopentanenitrile | ~2.75 (s, 2H, -CH₂-CN), ~2.60 (q, 2H, -CO-CH₂-CH₃), ~1.10 (t, 3H, -CH₂-CH₃) |
| 2-Cyanobutan-2-one | ~2.40 (q, 2H, -C(CN)-CH₂-CH₃), ~1.60 (s, 3H, -C(CN)-CH₃), ~1.20 (t, 3H, -CH₂-CH₃) |
| 5-Oxopentanenitrile | ~9.80 (t, 1H, -CHO), ~2.60 (t, 2H, -CH₂-CN), ~2.50 (td, 2H, -CH₂-CHO), ~2.00 (p, 2H, -CH₂-CH₂-CH₂-) |
Note: Data for 3-Oxopentanenitrile and 2-Cyanobutan-2-one are estimated based on typical chemical shift values.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~207 (C=O), ~119 (-CN), ~38 (-CH₂-CO-), ~29 (-CO-CH₃), ~17 (-CH₂-CN) |
| 3-Oxopentanenitrile | ~208 (C=O), ~117 (-CN), ~45 (-CH₂-CN), ~36 (-CO-CH₂-), ~8 (-CH₃) |
| 2,2-Dimethyl-4-oxopentanenitrile | ~208 (-C(=O)CH₃), ~120 (-C≡N), ~50 (-CH₂-), ~35 (-C(CH₃)₂), ~25 (-C(CH₃)₂)[2] |
Note: Some values are predicted or compiled from public databases.[2]
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | ν(C≡N) | ν(C=O) | Other Key Bands |
| This compound | ~2250 | ~1715 | ~2950 (C-H stretch) |
| 3-Oxopentanenitrile | ~2250 | ~1720 | ~2960 (C-H stretch) |
| 2,2-Dimethyl-4-oxopentanenitrile | 2260 - 2200 | ~1715 | 3000 - 2850 (C-H Stretch)[2] |
| 5-Oxopentanenitrile | ~2250 | ~1725 (aldehyde) | ~2720 (aldehyde C-H stretch) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 97 | 82, 54, 43 |
| 3-Oxopentanenitrile | 97 | 69, 57, 42, 29 |
| 2,2-Dimethyl-4-oxopentanenitrile | 125 | 110, 83, 68, 43 |
| 5-Oxopentanenitrile | 97 | 68, 54, 41 |
Experimental Protocols
Accurate spectroscopic analysis relies on meticulous experimental technique. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Set a wider spectral width (e.g., 0-220 ppm).
-
A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid/Thin Film):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Alternatively, for non-volatile liquids, a thin film can be cast on a single salt plate by evaporating a solution of the compound in a volatile solvent.
-
-
Sample Preparation (ATR):
-
For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum, typically over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance after automatic background subtraction.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[1]
-
Instrumentation: Utilize a GC-MS system equipped with a capillary column appropriate for the analysis of polar, volatile compounds (e.g., a DB-5ms or equivalent).[1]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge ratio (m/z) range of approximately 35-300 amu.
-
Ion Source Temperature: ~230 °C.[1]
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic differentiation of this compound and its isomers.
Caption: Workflow for spectroscopic analysis of oxopentanenitrile isomers.
Caption: Decision tree for differentiating oxopentanenitrile isomers.
References
Economic Analysis of Synthetic Routes to Levulinonitrile: A Comparative Guide for Researchers
A detailed techno-economic comparison of prominent synthetic pathways to Levulinonitrile, a valuable platform chemical, reveals the critical interplay between feedstock, reaction conditions, and process efficiency. This guide provides an in-depth analysis of two primary routes: a biomass-to-Levulinic Acid (LA) pathway followed by conversion to Levulinonitrile, and a route originating from furfuryl alcohol. Quantitative data, experimental protocols, and process visualizations are presented to aid researchers, scientists, and drug development professionals in evaluating the economic viability of these synthetic strategies.
Executive Summary
The production of Levulinonitrile, a precursor for pharmaceuticals and specialty chemicals, is gaining significant interest within the biorefinery sector. This analysis focuses on the economic feasibility of its synthesis, highlighting a key pathway involving the conversion of biomass-derived Levulinic Acid (LA) to Levulinonitrile via a high-yield reaction in supercritical acetonitrile. A comparative route starting from furfuryl alcohol is also assessed. The findings indicate that while the biomass-to-LA route is well-established, the efficiency and cost of the final conversion to Levulinonitrile are paramount to the overall economic attractiveness. The supercritical acetonitrile method shows promise with an 85% yield, but the energy-intensive nature of supercritical fluid processes presents a significant cost factor.
Comparative Economic Analysis of Levulinonitrile Synthesis
The economic viability of producing Levulinonitrile is intrinsically linked to the cost of the starting materials and the efficiency of the synthetic transformations. This section breaks down the costs associated with the primary production routes.
Table 1: Cost Analysis of Levulinic Acid Production from Biomass
| Parameter | Value | Unit | Reference |
| Feedstock (Corn Stover) | 15 | metric tons/hour | [1] |
| Levulinic Acid Production | 23,000 | metric tons/year | [1] |
| Minimum Selling Price (from fructose) | 1.457 | $/Kg | [2] |
| Minimum Selling Price (from glucose) | 1.628 | $/Kg | [2] |
| Market Price (2024) | 400 - 700 | $/metric tonne | [3] |
| Total Production Cost (from banana bunches) | 0.178 | $USD/kilogram of biomass | [4] |
Table 2: Cost Analysis of Levulinonitrile Production from Levulinic Acid
| Parameter | Value | Unit | Reference |
| Raw Materials | |||
| Levulinic Acid Price | 400 - 700 | $/metric tonne | [3] |
| Acetonitrile Price (Q2 2025, China) | 1,258 | USD/ton | [5] |
| Acetonitrile Price (Q2 2025, India CIF from China) | 1,316 | USD/ton | [5] |
| Acetonitrile Price (Q1 2025, USA) | 2,301 | USD/MT | [6] |
| Process Parameters (Supercritical Acetonitrile Route) | |||
| Yield | 85 | % | |
| Temperature | 350 | °C | |
| Pressure | 65 | bar |
Synthetic Route Visualization
The following diagrams illustrate the logical flow of the primary synthetic routes to Levulinonitrile.
References
- 1. researchgate.net [researchgate.net]
- 2. Techno-Economic Analysis of the Levulinic Acid Synthesis from Monosaccharides [ijche.ir]
- 3. The price of levulinic acid has fluctuated significantly over the past decade - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. Technical Evaluation of a Levulinic Acid Plant Based on Biomass Transformation under Techno-Economic and Exergy Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetonitrile Price Trends, Chart, Index And Forecast [price-watch.ai]
- 6. imarcgroup.com [imarcgroup.com]
A Comprehensive Guide to Cross-Reactivity Studies of Antibodies Raised Against 3-Acetylpropionitrile Conjugates
Principles of Antibody Production Against Haptens
Small molecules like 3-Acetylpropionitrile are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier molecule, typically a protein.[1][2] This complex, known as a hapten-carrier conjugate, can then be used to immunize an animal model to produce antibodies.[3][] The choice of carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) and the conjugation chemistry are crucial factors that can influence the specificity and titer of the resulting antibodies.[1][5]
Experimental Methodologies
A systematic approach is required to generate and characterize antibodies against 3-Acetylpropionitrile. The following sections detail the key experimental protocols.
2.1. Preparation of 3-Acetylpropionitrile-Protein Conjugates
The first step is to conjugate 3-Acetylpropionitrile to a carrier protein. The choice of conjugation strategy depends on the functional groups available on the hapten. 3-Acetylpropionitrile possesses a ketone group and a nitrile group. The ketone group can be targeted for conjugation after derivatization to introduce a reactive handle, such as a carboxyl or amino group.
Protocol for Hapten-Carrier Conjugation (Carbodiimide Method):
-
Derivatization of 3-Acetylpropionitrile: Introduce a carboxylic acid group by reacting the ketone with a reagent like O-(carboxymethyl)hydroxylamine.
-
Activation of the Carboxylic Acid: Dissolve the derivatized hapten in a suitable buffer (e.g., MES buffer, pH 4.7-6.0). Add N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Conjugation to Carrier Protein: Dissolve the carrier protein (e.g., BSA or KLH) in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Reaction: Add the activated hapten solution to the carrier protein solution. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted hapten and byproducts by dialysis or gel filtration.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-carrier protein molar ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[3][5]
2.2. Antibody Production and Purification
Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the 3-Acetylpropionitrile-carrier protein conjugate. Standard immunization protocols should be followed. After obtaining the antisera, the antibodies should be purified, for instance, by protein A/G affinity chromatography.
2.3. Cross-Reactivity Testing by Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method to assess the cross-reactivity of the generated antibodies.[6][7]
Protocol for Competitive ELISA:
-
Coating: Coat a 96-well microtiter plate with a 3-Acetylpropionitrile-protein conjugate (preferably using a different carrier protein than the one used for immunization to avoid carrier-specific antibody binding). Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[8] Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-3-Acetylpropionitrile antibody with varying concentrations of 3-Acetylpropionitrile (the analyte) and potential cross-reactants (structurally similar compounds).
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the primary antibody's species and isotype. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB). A color change will occur.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Presentation and Analysis
The data from the competitive ELISA should be analyzed to determine the degree of cross-reactivity.
3.1. Calculation of Cross-Reactivity
The 50% inhibitory concentration (IC50) is determined for 3-Acetylpropionitrile and each potential cross-reactant from their respective dose-response curves. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of 3-Acetylpropionitrile / IC50 of Potential Cross-Reactant) x 100
3.2. Comparative Data Table
The results should be summarized in a clear and concise table.
| Compound | IC50 (nM) | % Cross-Reactivity |
| 3-Acetylpropionitrile | Value | 100 |
| Analog 1 | Value | Value |
| Analog 2 | Value | Value |
| Unrelated Compound | Value | Value |
Table 1: Illustrative table for presenting cross-reactivity data. Actual values would be determined experimentally.
Visualizations
4.1. Experimental Workflows
Diagrams illustrating the experimental procedures can aid in understanding the overall process.
Caption: Workflow for Hapten-Carrier Conjugation.
Caption: Competitive ELISA workflow for cross-reactivity testing.
Conclusion
The development of highly specific antibodies against small molecules like 3-Acetylpropionitrile is essential for the creation of reliable immunoassays. A thorough cross-reactivity assessment, following systematic protocols for hapten-carrier conjugation and competitive ELISA, is a critical component of the antibody validation process.[9] By quantifying the binding of the antibody to structurally related compounds, researchers can ensure the accuracy and specificity of their assays, which is paramount in research and drug development.
References
- 1. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
A Comparative Guide to 4-Oxopentanenitrile and Levulinic Acid as Precursors in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and sustainable synthetic routes to valuable pharmaceutical intermediates is a cornerstone of modern drug discovery. Both 4-Oxopentanenitrile and levulinic acid, a well-known biomass-derived platform chemical, offer intriguing possibilities as precursors due to their inherent functionalities. This guide provides an objective comparison of their performance, drawing on established experimental data for levulinic acid and outlining plausible synthetic strategies for this compound to highlight their respective advantages and challenges.
Introduction to the Precursors
Levulinic Acid (4-oxopentanoic acid) is a versatile and widely studied platform chemical derived from the acid-catalyzed degradation of cellulose. Its bifunctional nature, containing both a ketone and a carboxylic acid group, makes it a valuable starting material for a wide array of chemicals, including solvents, fuel additives, and pharmaceutical intermediates.[1][2]
This compound , also known as levulinonitrile, shares the same carbon skeleton as levulinic acid but features a nitrile group in place of the carboxylic acid. The nitrile group is a valuable functional handle in organic synthesis, known for its conversion into amines, carboxylic acids, and various heterocyclic systems, which are prevalent in medicinal chemistry.
This guide focuses on the synthesis of two important classes of pharmaceutical building blocks: 5-Aminolevulinic Acid (ALA) , a photosensitizer used in photodynamic therapy, and N-substituted 5-methyl-2-pyrrolidones , a common scaffold in many pharmaceutical compounds.
Performance Comparison: Synthesis of Key Intermediates
A direct experimental comparison between this compound and levulinic acid is challenging due to the lack of published data for the former in the synthesis of the target molecules. However, we can compare the established, high-yielding routes from levulinic acid with a plausible, multi-step synthetic pathway from this compound.
Established Routes from Levulinic Acid and its Esters
Levulinic acid and its esters are readily converted to both 5-aminolevulinic acid (ALA) and N-substituted 5-methyl-2-pyrrolidones with high efficiency.
Table 1: Performance Data for Levulinic Acid/Methyl Levulinate as a Precursor
| Target Molecule | Precursor | Key Transformation Steps | Overall Yield (%) | Key Reagents | Reference |
| 5-Aminolevulinic Acid (ALA) | Methyl Levulinate | 1. Bromination2. Ammoniation (Gabriel Synthesis)3. Acid Hydrolysis | 64% | CuBr₂, Potassium Phthalimide, HCl | [3] |
| 5-Aminolevulinic Acid (ALA) | 5-Phthalimide levulinic acid | 1. Acid Hydrolysis | 96.6% (final step) | 6N HCl | [4] |
| 5-Methyl-2-pyrrolidone | Levulinic Acid | Reductive Amination | 94% | Raney-Ni, Ammonium Formate | [5] |
| N-Aryl-5-methyl-2-pyrrolidones | Levulinic Acid | Reductive Amination | up to 99% | Pd/C or PdAu/TiHMS, H₂, Aryl Amines | [6] |
Proposed Synthetic Route from this compound
As there is no direct experimental data for the conversion of this compound to ALA, a hypothetical multi-step route is proposed based on standard organic transformations. This route necessitates the protection of the ketone, reduction of the nitrile to a primary amine, and subsequent hydrolysis to the carboxylic acid.
Logical Steps:
-
Protection of the Ketone: The ketone in this compound must be protected to prevent its reduction in the subsequent step. A common method is the formation of a cyclic acetal using ethylene glycol, which is stable under nitrile reduction conditions.
-
Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Deprotection and Hydrolysis: The protecting group is removed under acidic conditions, which would concurrently hydrolyze the nitrile-derived amine to the final carboxylic acid, ALA. However, a more controlled approach would involve deprotection of the ketone first, followed by hydrolysis of the nitrile to a carboxylic acid.
This proposed route involves more synthetic steps compared to the established routes from levulinic acid, which would likely result in a lower overall yield and higher production costs.
Experimental Protocols
Protocol 1: Synthesis of 5-Aminolevulinic Acid (ALA) from Methyl Levulinate[3]
This three-step synthesis provides an overall yield of 64%.
-
Bromination of Methyl Levulinate: Methyl levulinate is reacted with copper(II) bromide (CuBr₂) as a greener alternative to liquid bromine. This step yields 5-bromo-methyllevulinate (M5B) with a high selectivity of up to 85%.
-
Ammoniation via Gabriel Synthesis: The resulting M5B is then subjected to a Gabriel synthesis using potassium phthalimide (KPI). This reaction proceeds at 40°C for 4 hours and achieves a maximum yield of 88% for the phthalimide-protected intermediate (M5P).
-
Acid Hydrolysis: The final step involves the acid hydrolysis of M5P with 6 M hydrochloric acid (HCl), followed by concentration in a vacuum at 40°C. This affords 5-aminolevulinic acid hydrochloride with a yield of 85% for this step.
Protocol 2: Synthesis of 5-Methyl-2-pyrrolidone from Levulinic Acid[5]
This one-pot reductive amination achieves a 94% yield.
-
Reaction Setup: Levulinic acid is mixed with ammonium formate in an aqueous medium.
-
Catalytic Reaction: Raney-Ni is added as the catalyst.
-
Reaction Conditions: The mixture is heated to 180°C for 3 hours.
-
Work-up: The catalyst is removed by filtration, and the product is isolated from the aqueous solution. The Raney-Ni catalyst can be reused for several cycles with a minor loss in activity.
Protocol 3 (Proposed): Synthesis of ALA from this compound
This hypothetical protocol is based on standard laboratory procedures for the individual transformations.
-
Protection of the Ketone: this compound is refluxed with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene with a Dean-Stark apparatus to remove water and form the corresponding 1,3-dioxolane.
-
Reduction of the Nitrile: The protected keto-nitrile is then dissolved in an anhydrous ether (like THF) and slowly added to a suspension of lithium aluminum hydride (LiAlH₄) at 0°C. The reaction is stirred at room temperature for several hours.[7] The reaction is then carefully quenched with water and aqueous NaOH.
-
Deprotection and Hydrolysis: The crude amino-acetal is treated with aqueous acid (e.g., dilute HCl) and heated to hydrolyze the acetal, regenerating the ketone. The nitrile group would also be hydrolyzed to a carboxylic acid under these conditions, yielding 5-aminolevulinic acid.
Visualizing the Synthetic Pathways
The following diagrams illustrate the established and proposed synthetic workflows.
Caption: Established route for ALA synthesis from Methyl Levulinate.
Caption: One-pot synthesis of 5-Methyl-2-pyrrolidone from Levulinic Acid.
Caption: Proposed multi-step synthesis of ALA from this compound.
Comparative Analysis and Conclusion
Levulinic Acid:
-
Advantages:
-
Established & High-Yielding Routes: As demonstrated, levulinic acid and its esters can be converted into key pharmaceutical intermediates like ALA and pyrrolidones in high yields through well-established, often one-pot, procedures.
-
Renewable Resource: It is a bio-based platform chemical, which aligns with the principles of green chemistry.
-
Atom Economy: The reductive amination to pyrrolidones is a highly atom-economical process.
-
-
Disadvantages:
-
The synthesis of ALA from levulinic acid derivatives involves hazardous reagents like brominating agents, although greener alternatives like CuBr₂ are being developed.[3]
-
This compound:
-
Advantages:
-
Direct Precursor to Nitrogen-Containing Compounds: The nitrile group provides a more direct route to amine functionalities compared to a carboxylic acid.
-
-
Disadvantages:
-
Lack of Established Protocols: There are no readily available, optimized protocols for the conversion of this compound to the target molecules.
-
Multi-step Synthesis Required: A plausible synthetic route to ALA would require a minimum of three steps (protection, reduction, deprotection/hydrolysis), which would likely lead to a lower overall yield and increased cost compared to the levulinic acid route.
-
Chemoselectivity Challenges: The simultaneous presence of a ketone and a nitrile group presents a chemoselectivity challenge. While protecting groups can be used, this adds to the step count and complexity of the synthesis. Direct selective reduction of the nitrile in the presence of the ketone is challenging, as many reducing agents for nitriles (like LiAlH₄) will also reduce ketones.
-
Based on the available evidence, levulinic acid demonstrates superior performance as a precursor for the synthesis of 5-aminolevulinic acid and N-substituted 5-methyl-2-pyrrolidones. The synthetic routes from levulinic acid are well-established, high-yielding, and often more atom-economical.
While this compound holds theoretical potential due to its structure, the lack of developed synthetic methodologies and the inherent challenges in chemoselectivity make it a less viable precursor at present. Future research into novel catalytic systems for the selective transformation of the nitrile group in the presence of a ketone could change this assessment. However, for current applications in drug development and manufacturing, levulinic acid remains the more practical and efficient choice.
References
- 1. researchgate.net [researchgate.net]
- 2. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Evaluating the Environmental Impact of 4-Oxopentanenitrile Synthesis: A Comparative Guide to Traditional and Greener Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Versatile Building Block
4-Oxopentanenitrile, also known as levulinonitrile, is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of a variety of organic compounds, particularly heterocyclic structures of medicinal importance. The environmental impact of its synthesis is a critical consideration for sustainable chemical manufacturing. This guide provides a detailed comparison of a traditional synthesis method for a closely related and well-documented analogue, 2,2-dimethyl-4-oxopentanenitrile, with several greener alternatives, offering insights into their respective environmental and efficiency metrics. Due to a lack of detailed public data for this compound itself, the synthesis of its dimethylated analogue is used as a representative model for the Michael addition reaction, a common method for this class of compounds.
Comparison of Synthetic Protocols
The following table summarizes key parameters for a traditional base-catalyzed Michael addition and three greener alternative protocols for the synthesis of 2,2-dimethyl-4-oxopentanenitrile. These greener methods aim to reduce environmental impact by minimizing waste, using safer reagents, and improving energy efficiency[1].
| Parameter | Traditional Protocol: Base-Catalyzed Michael Addition | Green Protocol 1: Phase-Transfer Catalysis | Green Protocol 2: Solvent-Free Grinding | Green Protocol 3: Bio-based Solvent with Organocatalyst |
| Reaction Type | Michael Addition | Michael Addition | Michael Addition | Michael Addition |
| Starting Materials | Isobutyronitrile, Methyl vinyl ketone | Isobutyronitrile, Methyl vinyl ketone | Isobutyronitrile, Methyl vinyl ketone | Isobutyronitrile, Methyl vinyl ketone |
| Base/Catalyst | Sodium ethoxide (strong, stoichiometric base) | Tetrabutylammonium bromide (catalyst), 10% aq. NaOH | Potassium carbonate (mild base) | L-proline (organocatalyst) |
| Solvent | Anhydrous Tetrahydrofuran (THF) (VOC) | Toluene, Water | None | Eucalyptol (bio-based) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12-16 hours | 1-3 hours | 15-30 minutes | 4-6 hours |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent | Good |
| Green Metrics | High E-Factor, Use of hazardous solvents and strong bases | Reduced solvent use, safer base, recyclable catalyst | No solvent, high atom economy, low E-Factor | Use of renewable solvent, biodegradable catalyst |
Experimental Protocols
Detailed methodologies for the compared synthetic routes are provided below.
Traditional Protocol: Base-Catalyzed Michael Addition in Organic Solvent
This protocol is a representative example of a conventional approach to the synthesis of β-ketonitriles via a Michael addition reaction[1].
Materials:
-
Isobutyronitrile
-
Methyl vinyl ketone
-
Sodium ethoxide (or other strong base)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (100 mL).
-
Add isobutyronitrile (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium ethoxide (1.1 eq) to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the carbanion.
-
Slowly add methyl vinyl ketone (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Green Protocol 1: Phase-Transfer Catalysis
This method avoids the use of a strong, stoichiometric base and an anhydrous organic solvent by employing a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases[1][2][3].
Materials:
-
Isobutyronitrile
-
Methyl vinyl ketone
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (10% aqueous solution)
-
Toluene
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine isobutyronitrile (1.0 eq), methyl vinyl ketone (1.0 eq), and toluene (50 mL).
-
Add tetrabutylammonium bromide (0.05 eq) to the mixture.
-
With vigorous stirring, add 10% aqueous sodium hydroxide solution (2.0 eq).
-
Continue to stir the biphasic mixture vigorously at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Green Protocol 2: Solvent-Free Grinding
This protocol eliminates the need for a solvent altogether, relying on mechanical energy to promote the reaction[1][4][5].
Materials:
-
Isobutyronitrile
-
Methyl vinyl ketone
-
Potassium carbonate (anhydrous, powdered)
-
Mortar and pestle or a ball mill
-
Diethyl ether (for extraction)
Procedure:
-
In a mortar, add potassium carbonate (0.2 eq) and isobutyronitrile (1.0 eq).
-
Grind the mixture for 2-3 minutes to activate the potassium carbonate.
-
Add methyl vinyl ketone (1.0 eq) to the mortar.
-
Grind the reaction mixture vigorously for 15-30 minutes at room temperature. The mixture may become a paste or solid.
-
Monitor the reaction progress by taking a small sample and analyzing it by TLC or GC.
-
Once the reaction is complete, add diethyl ether (20 mL) to the mortar and triturate the solid.
-
Filter the mixture to remove the potassium carbonate.
-
Wash the solid with additional diethyl ether (2 x 10 mL).
-
Combine the ether filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
Green Protocol 3: Bio-based Solvent with Organocatalyst
This approach utilizes a renewable, bio-based solvent and a metal-free organocatalyst[1].
Materials:
-
Isobutyronitrile
-
Methyl vinyl ketone
-
L-proline
-
Eucalyptol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve isobutyronitrile (1.0 eq) and methyl vinyl ketone (1.2 eq) in eucalyptol (5 mL/mmol of isobutyronitrile).
-
Add L-proline (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to isolate the pure product. The eucalyptol can be recovered by distillation.
Functional Alternatives to this compound
This compound and its derivatives are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrimidines, which exhibit a wide range of biological activities[6][7][8][9][10]. A functional alternative to this compound would be another readily available intermediate that can also be used to synthesize similar classes of bioactive molecules. One such alternative is 5-aminolevulinic acid (ALA) , a naturally occurring amino acid that serves as a precursor in the biosynthesis of tetrapyrroles, including heme[11][12][13][14]. The synthesis of ALA can be achieved through various routes, including greener methods starting from renewable resources like methyl levulinate[15]. Both this compound and ALA provide access to complex nitrogen-containing molecules relevant to drug discovery.
Signaling Pathway and Experimental Workflow Visualization
The pyrimidine scaffold, which can be synthesized from β-ketonitriles like this compound, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors[16]. One important class of targets for these inhibitors is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in various diseases, including cancer and inflammatory conditions[16][17][18][19][20].
References
- 1. benchchem.com [benchchem.com]
- 2. fzgxjckxxb.com [fzgxjckxxb.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. wjarr.com [wjarr.com]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. 5-Aminolevulinic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. Biosynthesis of 5-aminolevulinic acid and heme from 4,5-dioxovalerate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 19. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercially Available Levulinonitrile from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of levulinonitrile sourced from different commercial suppliers. The objective is to offer an unbiased evaluation supported by standardized analytical methodologies, enabling informed decisions for sourcing this critical reagent for research, development, and manufacturing purposes. The purity of starting materials is paramount in drug development and other sensitive applications, as impurities can lead to unforeseen side reactions, reduced yield, and potential safety concerns.
This analysis utilizes both Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) to provide a thorough impurity profile of levulinonitrile samples obtained from three representative suppliers.
Data Presentation: Purity Analysis Summary
The following table summarizes the quantitative purity analysis of levulinonitrile from three different suppliers. The data is presented as the mean percentage purity determined by GC-FID and HPLC-UV, along with the number of detected impurities.
| Supplier | Lot Number | Purity by GC-FID (%) | Number of Impurities (GC) | Purity by HPLC-UV (%) | Number of Impurities (HPLC) |
| Supplier A | LN2025-01A | 98.5 ± 0.2 | 4 | 98.2 ± 0.3 | 3 |
| Supplier B | LN2025-01B | 99.7 ± 0.1 | 1 | 99.6 ± 0.1 | 1 |
| Supplier C | LN2025-01C | 97.2 ± 0.4 | 7 | 96.9 ± 0.5 | 6 |
Note: The data presented in this table is for illustrative purposes to demonstrate the comparative framework. Actual values would be obtained through the experimental protocols outlined below.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and reproducible for the purity assessment of levulinonitrile.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of volatile organic impurities.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-WAX UI, 30 m x 0.53 mm, 1.00 µm, or equivalent polar capillary column.[1]
-
Injector: Split/splitless inlet.
-
Autosampler: Agilent 7693A or equivalent.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Carrier Gas: Helium or Nitrogen, constant flow at 2.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Detector Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (He or N₂): 25 mL/min
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the levulinonitrile sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., toluene) to achieve a final concentration of approximately 0.1 mg/mL.
-
Dilute to volume with a suitable solvent such as acetone or acetonitrile.
-
Vortex to ensure complete dissolution.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
-
-
Data Analysis:
-
The percentage purity is calculated using the area normalization method, with the application of relative response factors for identified impurities if available. The purity is determined by subtracting the percentage of all impurity peaks from 100%.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is effective for detecting less volatile and UV-active impurities.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent reverse-phase column.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the levulinonitrile sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into a 2 mL HPLC vial.
-
-
Data Analysis:
-
The percentage purity is calculated using the area percent method. The area of the main levulinonitrile peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative purity analysis of levulinonitrile from different suppliers.
Caption: Workflow for Comparative Purity Analysis of Levulinonitrile.
References
The Versatility of γ-Keto Nitriles: A Comparative Review of Their Applications in Synthesis
γ-Keto nitriles are valuable and versatile building blocks in organic synthesis, serving as precursors to a wide array of biologically significant molecules, including chiral γ-lactones and various nitrogen-containing heterocycles. Their dual functionality, comprising a ketone and a nitrile group, allows for a diverse range of chemical transformations, making them key intermediates in the development of pharmaceuticals and other bioactive compounds.
This comparative guide explores the applications of several prominent γ-keto nitriles, including 4-oxo-4-phenylbutanenitrile, 4-oxopentanenitrile, and ethyl 4-cyano-3-oxobutanoate. We will delve into their synthetic utility, providing a comparative analysis of their performance in key chemical reactions, supported by experimental data and detailed protocols.
Synthesis of Chiral γ-Lactones: A Key Application
One of the most significant applications of γ-keto nitriles is in the asymmetric synthesis of γ-lactones, which are prevalent structural motifs in many natural products and pharmaceuticals. The general strategy involves the stereoselective reduction of the keto group to a hydroxyl group, followed by intramolecular cyclization via hydrolysis of the nitrile moiety.[1][2]
A common approach is the biocatalytic reduction of γ-keto nitriles using ketoreductases, which can afford chiral γ-hydroxy nitriles with high enantioselectivity. These intermediates are then readily converted to the corresponding chiral γ-lactones.[1][2]
Comparative Performance in Biocatalytic Reduction
The enzymatic reduction of γ-keto nitriles to their corresponding γ-hydroxy nitriles is a critical step in the synthesis of chiral γ-lactones. The choice of substrate can significantly influence the yield and enantioselectivity of this transformation. Below is a comparison of the biocatalytic reduction of ethyl 4-cyano-3-oxobutanoate using different whole-cell catalysts.
| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Ethyl 4-cyano-3-oxobutanoate | Bacillus pumilus Phe-C3 | (R)-Ethyl 4-cyano-3-hydroxybutanoate | 89.8 | 98.5 |
| Ethyl 4-cyano-3-oxobutanoate | Klebsiella pneumoniae Phe-E4 | (S)-Ethyl 4-cyano-3-hydroxybutanoate | 83.1 | 95.4 |
Table 1: Comparative data for the biocatalytic reduction of ethyl 4-cyano-3-oxobutanoate.[3]
This data highlights the potential for achieving high yields and excellent enantioselectivity in the synthesis of chiral γ-hydroxy nitriles, which are immediate precursors to valuable chiral γ-lactones.
Precursors to Heterocyclic Compounds
γ-Keto nitriles are also valuable starting materials for the synthesis of a variety of heterocyclic compounds, including pyrroles, thiophenes, and pyridazines. The 1,4-dicarbonyl-like nature of γ-keto nitriles allows them to participate in classical condensation reactions to form these important ring systems.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a well-established method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[4][5][6] γ-Keto nitriles can serve as effective 1,4-dicarbonyl surrogates in this reaction. The general mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to furnish the pyrrole ring.[7]
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[8][9][10] While the classical Gewald reaction utilizes α-cyanoesters, the principle can be extended to γ-keto nitriles, which can react with elemental sulfur and a base to afford thiophene derivatives. The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization.[11]
Pyridazine Synthesis
Pyridazines, six-membered aromatic rings containing two adjacent nitrogen atoms, can also be synthesized from γ-keto nitriles. The reaction typically involves condensation with hydrazine or its derivatives.[1][12] This approach provides a versatile route to a variety of substituted pyridazines, which are of interest in medicinal chemistry.[1]
Experimental Protocols
General Experimental Workflow for Biocatalytic Reduction of a γ-Keto Nitrile
Protocol for the Synthesis of (R)-Ethyl 4-Cyano-3-hydroxybutanoate [3]
-
Catalyst Preparation: A culture of Bacillus pumilus Phe-C3 is grown in a suitable medium to the desired cell density.
-
Reaction Setup: Ethyl 4-cyano-3-oxobutanoate (20 mM) is added to the whole-cell culture.
-
Incubation: The reaction mixture is incubated at a controlled temperature with agitation to ensure proper mixing and aeration.
-
Monitoring: The progress of the reduction is monitored by periodically analyzing samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure (R)-ethyl 4-cyano-3-hydroxybutanoate.
Protocol for the Paal-Knorr Synthesis of a Substituted Pyrrole [4]
-
Reaction Setup: In a round-bottom flask, the γ-keto nitrile (1.0 equiv) and the primary amine (1.1-1.5 equiv) are dissolved in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition (Optional): A catalytic amount of an acid, such as acetic acid or p-toluenesulfonic acid, can be added to facilitate the reaction.
-
Heating: The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired substituted pyrrole.
Conclusion
γ-Keto nitriles are demonstrably powerful and versatile intermediates in modern organic synthesis. Their ability to be transformed into high-value products such as chiral γ-lactones and a diverse range of heterocycles underscores their importance in drug discovery and development. The choice of a specific γ-keto nitrile and the reaction conditions can be tailored to achieve desired outcomes in terms of yield, stereoselectivity, and product diversity. The continued development of novel synthetic methods utilizing these building blocks will undoubtedly lead to the efficient construction of complex and biologically active molecules.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. sciforum.net [sciforum.net]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iglobaljournal.com [iglobaljournal.com]
A Comparative Guide to the Reaction Products of 4-Oxopentanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products of 4-oxopentanenitrile, a versatile bifunctional molecule. Due to the presence of both a ketone and a nitrile group, this compound can undergo a variety of chemical transformations, leading to a range of valuable products. This document outlines the synthesis of key derivatives through selective reduction, Grignard reaction, reductive amination, and potential intramolecular cyclization pathways. Experimental data, where available in public literature, is presented to facilitate comparison and inform synthetic strategies.
I. Selective Reduction of the Ketone Functionality
The ketone group in this compound can be selectively reduced to a secondary alcohol, yielding 4-hydroxypentanenitrile. This transformation is a common and useful method for introducing a hydroxyl group while preserving the nitrile functionality for further synthetic manipulations.
Comparison of Reducing Agents
Several reducing agents can be employed for this transformation. A comparison of commonly used hydridic reducing agents is presented in Table 1.
| Reducing Agent | Typical Solvent(s) | Reaction Conditions | Selectivity for Ketone over Nitrile | Reported Yield |
| Sodium Borohydride (NaBH₄) | Alcohols (e.g., MeOH, EtOH) | Room temperature | High | Good to Excellent[1][2] |
| Lithium Aluminium Hydride (LiAlH₄) | Ethers (e.g., THF, Et₂O) | 0 °C to room temperature | Low (reduces both ketone and nitrile) | Not applicable |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, THF | Low temperature (e.g., -78 °C) | High | Good |
Table 1. Comparison of Reducing Agents for the Selective Reduction of this compound.
Sodium borohydride (NaBH₄) is often the reagent of choice for this transformation due to its high selectivity for the ketone over the nitrile, mild reaction conditions, and ease of handling.[1][2]
Experimental Protocol: Synthesis of 4-Hydroxypentanenitrile using NaBH₄
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl, dilute solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is neutral to slightly acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-hydroxypentanenitrile.
-
The product can be further purified by column chromatography if necessary.[1]
Spectroscopic Data for 4-Hydroxypentanenitrile
| Proton (¹H) NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -CH₃ | ~1.2 | d | 3H |
| -CH₂-CH₂-CN | ~1.7-1.9 | m | 4H |
| -CH(OH)- | ~3.8 | m | 1H |
| -OH | Variable | br s | 1H |
| Carbon (¹³C) NMR (Predicted) | Chemical Shift (δ) ppm |
| -CH₃ | ~23 |
| -CH₂-CH₂-CN | ~29, ~17 |
| -CH(OH)- | ~67 |
| -C≡N | ~119 |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |
| Broad | ~3400 | O-H stretch |
| Sharp | ~2250 | C≡N stretch |
Table 2. Predicted Spectroscopic Data for 4-Hydroxypentanenitrile.
II. Grignard Reaction with the Ketone Functionality
The ketone in this compound can react with Grignard reagents to form tertiary alcohols. This reaction allows for the introduction of a new carbon-carbon bond at the carbonyl carbon.
Experimental Protocol: Synthesis of 4-Hydroxy-4-methylpentanenitrile
Materials:
-
This compound
-
Methylmagnesium Bromide (CH₃MgBr) in a suitable ether solvent (e.g., THF, Et₂O)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath.
-
Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-hydroxy-4-methylpentanenitrile.
-
The product can be purified by column chromatography.[3][4][5]
Spectroscopic Data for 4-Hydroxy-4-methylpentanenitrile
| Proton (¹H) NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -C(OH)(CH₃)₂ | ~1.2 | s | 6H |
| -CH₂-CH₂-CN | ~1.8-2.0 | m | 4H |
| -OH | Variable | br s | 1H |
| Carbon (¹³C) NMR (Predicted) | Chemical Shift (δ) ppm |
| -C(OH)(CH₃)₂ | ~29 |
| -CH₂-CH₂-CN | ~38, ~17 |
| -C(OH)- | ~70 |
| -C≡N | ~119 |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |
| Broad | ~3400 | O-H stretch |
| Sharp | ~2250 | C≡N stretch |
Table 3. Predicted Spectroscopic Data for 4-Hydroxy-4-methylpentanenitrile.
III. Reductive Amination of the Ketone Functionality
The ketone group of this compound can be converted to an amine via reductive amination. This process typically involves the formation of an intermediate imine or enamine, which is then reduced to the corresponding amine.
Comparison of Reductive Amination Methods
| Method | Reagents | Reaction Conditions | Product |
| Catalytic Hydrogenation | Ammonia (NH₃), Hydrogen (H₂), Raney Nickel or other metal catalysts | Elevated pressure and temperature | 4-Aminopentanenitrile |
| Borohydride-based Reductive Amination | Ammonia (or an ammonium salt), Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mildly acidic pH, room temperature | 4-Aminopentanenitrile |
Table 4. Comparison of Reductive Amination Methods for this compound.
Catalytic hydrogenation often requires specialized high-pressure equipment.[6][7] Borohydride-based methods are generally milder and more amenable to standard laboratory setups.[8]
Experimental Protocol: Synthesis of 4-Aminopentanenitrile via Reductive Amination
Materials:
-
This compound
-
Ammonium Acetate or Ammonia in Methanol
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl, dilute solution)
-
Sodium Hydroxide (NaOH, dilute solution)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound and a molar excess of ammonium acetate in methanol.
-
Add sodium cyanoborohydride to the solution in one portion.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Acidify the reaction mixture with dilute HCl and stir for 30 minutes.
-
Basify the solution with dilute NaOH and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-aminopentanenitrile.
-
The product can be further purified by distillation or column chromatography.
Spectroscopic Data for 4-Aminopentanenitrile
| Proton (¹H) NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -CH(NH₂)CH₃ | ~1.1 | d | 3H |
| -NH₂ | Variable | br s | 2H |
| -CH₂-CH₂-CN | ~1.5-1.8 | m | 4H |
| -CH(NH₂)- | ~2.9 | m | 1H |
| Carbon (¹³C) NMR (Predicted) | Chemical Shift (δ) ppm |
| -CH(NH₂)CH₃ | ~23 |
| -CH₂-CH₂-CN | ~35, ~18 |
| -CH(NH₂)- | ~48 |
| -C≡N | ~119 |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |
| Two sharp bands | ~3300-3400 | N-H stretch (primary amine) |
| Sharp | ~2250 | C≡N stretch |
Table 5. Predicted Spectroscopic Data for 4-Aminopentanenitrile.
IV. Intramolecular Cyclization Reactions
The bifunctional nature of this compound and its derivatives allows for the possibility of intramolecular cyclization reactions to form heterocyclic structures.
Acid-Catalyzed Cyclization of 4-Hydroxypentanenitrile
The product of the ketone reduction, 4-hydroxypentanenitrile, can potentially undergo acid-catalyzed intramolecular cyclization. This reaction would involve the protonation of the nitrile followed by nucleophilic attack by the hydroxyl group. However, a more likely and well-documented reaction under acidic conditions is the hydrolysis of the nitrile to a carboxylic acid, followed by lactonization to form γ-valerolactone.[9][10]
Figure 1. Acid-catalyzed hydrolysis and lactonization of 4-hydroxypentanenitrile.
Base-Catalyzed Intramolecular Aldol-Type Condensation
This compound possesses acidic α-protons on both sides of the ketone. Deprotonation at the C-3 position could lead to an intramolecular nucleophilic attack on the nitrile carbon, potentially forming a five-membered ring. Alternatively, deprotonation of the methyl group at C-5 could attack the nitrile. However, intramolecular aldol-type reactions involving the ketone as the electrophile are more common.[3][11][12][13][14][15][16][17][18] In the case of this compound, a base-catalyzed intramolecular aldol condensation could occur where the enolate formed at C-3 attacks the ketone carbonyl, which would lead to a strained four-membered ring and is therefore less likely. A more plausible intermolecular aldol condensation could occur first, followed by further reactions.
Figure 2. Potential base-catalyzed intramolecular cyclization of this compound.
Note: The intramolecular reactions of this compound are less documented in readily available literature compared to the selective transformations of its individual functional groups. The pathways described above represent plausible, but not experimentally confirmed, routes for this specific molecule. Further research would be required to fully elucidate the products and optimize the reaction conditions for these cyclizations.
References
- 1. γ-Valerolactone(108-29-2) IR Spectrum [chemicalbook.com]
- 2. Reduction of a Ketone by Sodium Tetrahydridoborate â A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction [article.sapub.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Hydroxypentanenitrile | C5H9NO | CID 10887840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Gamma-Valerolactone | C5H8O2 | CID 7921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. art.torvergata.it [art.torvergata.it]
- 11. spectrabase.com [spectrabase.com]
- 12. α-Bromo-γ-valerolactone [webbook.nist.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
Safety Operating Guide
Essential Safety and Logistics for Handling 4-Oxopentanenitrile
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 4-Oxopentanenitrile (CAS 927-56-0), including comprehensive operational and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that requires careful handling to mitigate risks. The following table summarizes its hazard classifications.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
To minimize exposure and ensure personal safety, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard pictograms.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed when not in use.
-
The storage area should be clearly marked with the appropriate hazard signs.
3. Handling and Use:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Wear the mandatory PPE at all times.
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
After handling, wash hands thoroughly with soap and water.[2]
4. Emergency Procedures:
-
In case of skin contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
In case of a spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.
Disposal Plan for this compound
Proper disposal of this compound is crucial to prevent environmental contamination and comply with regulations.
1. Waste Identification:
-
All materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.
2. Waste Segregation and Collection:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
3. Waste Disposal:
-
Dispose of the hazardous waste through a licensed and approved hazardous waste disposal company.
-
The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Always follow local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


